Ethyl 2,4-Difluoro-5-nitrobenzoate
Description
BenchChem offers high-quality Ethyl 2,4-Difluoro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-Difluoro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-difluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGIEPXOWGJFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296333 | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179011-37-1 | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179011-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Intermediate Profile: Ethyl 2,4-Difluoro-5-nitrobenzoate
CAS Number: 179011-37-1 Technical Whitepaper for Drug Development Professionals
Executive Summary & Molecular Identity
Ethyl 2,4-difluoro-5-nitrobenzoate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. Its structural uniqueness lies in the synergistic activation of the aromatic ring by the 5-nitro and 1-ethoxycarbonyl groups, creating a highly specific electrophilic landscape for nucleophilic aromatic substitution (
This guide dissects the compound's synthesis, regioselective reactivity, and handling protocols, providing a self-validating framework for researchers integrating this moiety into bioactive scaffolds.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | Ethyl 2,4-difluoro-5-nitrobenzoate |
| Molecular Formula | |
| Molecular Weight | 231.15 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Melting Point | 45–50 °C (Typical range for ethyl esters of this class) |
| Solubility | Soluble in EtOAc, DCM, THF; Insoluble in water |
| Key Functional Groups | Nitro ( |
| Reactivity Class | Activated Electrophile ( |
Synthetic Architecture & Causality
The synthesis of Ethyl 2,4-difluoro-5-nitrobenzoate is not merely a sequence of steps but a study in managing electronic activation. The most robust industrial route avoids direct nitration of the ester (which risks hydrolysis) and instead employs a stepwise nitration-esterification workflow starting from 2,4-difluorobenzoic acid.
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the critical path from the precursor to the final ester, highlighting the activation logic.
Figure 1: Stepwise synthetic pathway emphasizing the isolation of the nitro-acid intermediate to ensure purity.
Detailed Experimental Protocol
Step 1: Regioselective Nitration
-
Rationale: The 2,4-difluoro substitution pattern directs the incoming nitro group to position 5. The fluorine at C4 and C2 are ortho/para directors, but the strong electron-withdrawing nature of the carboxylic acid (meta-director) reinforces substitution at C5.
-
Protocol:
-
Charge a reactor with concentrated
(5 vol) and cool to 0°C. -
Slowly add 2,4-difluorobenzoic acid (1.0 eq) maintaining internal temperature <10°C.
-
Dropwise add fuming
(1.2 eq) over 30 minutes. Exotherm warning. -
Allow to warm to 25°C and stir for 3 hours. Monitor by TLC/HPLC.
-
Quench onto crushed ice. Filter the precipitate (2,4-difluoro-5-nitrobenzoic acid).
-
Validation:
NMR should show loss of one aromatic proton and a downfield shift of the remaining protons.
-
Step 2: Fischer Esterification
-
Rationale: Converting the acid to the ethyl ester protects the carboxyl group and modulates solubility for subsequent
reactions. Thionyl chloride ( ) is preferred over acid catalysis ( ) to drive the reaction to completion via the acid chloride intermediate. -
Protocol:
-
Suspend the nitro-acid intermediate in absolute Ethanol (10 vol).
-
Cool to 0°C. Add
(1.5 eq) dropwise. -
Heat to reflux (80°C) for 4–6 hours.
-
Concentrate in vacuo to remove excess EtOH and
. -
Redissolve residue in EtOAc, wash with saturated
(removes unreacted acid), then brine. -
Dry over
and concentrate.
-
Reactivity Profile: The Selectivity Engine
The primary utility of Ethyl 2,4-difluoro-5-nitrobenzoate is its ability to undergo controlled nucleophilic aromatic substitution (
The Core Question: Why does the nucleophile attack C4 and not C2?
-
Electronic Activation:
-
C4 Position: Activated by the ortho-Nitro group (strongest effect) and the para-Ester group.
-
C2 Position: Activated by the para-Nitro group and ortho-Ester group.
-
Insight: The inductive withdrawal of the ortho-nitro group at C4 creates a more significant positive electrostatic potential than the para-nitro effect at C2.
-
-
Steric Factors:
-
The ester group at C1 provides steric bulk that hinders attack at the adjacent C2 position. The C4 position is relatively unhindered.
-
Selectivity Visualization (DOT)
Figure 2: Mechanistic logic governing the regioselectivity of nucleophilic attack.
Downstream Applications: Fluoroquinolone Synthesis
This compound serves as a "chassis" for antibiotic development. The displacement of the C4-fluorine by cyclic amines (e.g., piperazine, pyrrolidine) is the defining step in synthesizing the antibacterial core.
Example Workflow:
-
Substrate: Ethyl 2,4-difluoro-5-nitrobenzoate.
-
Nucleophile: N-Methylpiperazine.
-
Condition:
, Acetonitrile, . -
Result: Formation of Ethyl 4-(4-methylpiperazin-1-yl)-2-fluoro-5-nitrobenzoate.
-
Next Steps: Reduction of Nitro
Amine; Cyclization to form the quinolone core.
Safety & Handling (HSE)
As a nitro-aromatic and fluorinated ester, strict adherence to safety protocols is mandatory.
| Hazard Class | Risk Description | Mitigation Strategy |
| Skin/Eye Irritant | Fluorinated esters are potent lacrimators and skin irritants. | Use full PPE (Nitrile gloves, goggles). Handle in a fume hood. |
| Energetic Potential | Nitro compounds can be shock-sensitive or explosive if distilled to dryness. | Do not distill residues to absolute dryness. Avoid high temperatures (>150°C). |
| Hydrolysis | Releases HF and Ethanol upon contact with moisture/acids. | Store under inert atmosphere (Argon/Nitrogen) in a desiccator. |
References
-
PubChem. Ethyl 2,4-difluoro-5-nitrobenzoate Compound Summary. National Library of Medicine. [Link]
-
Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text on fluoroquinolone synthesis pathways utilizing nitro-benzoate intermediates). [Link]
Ethyl 2,4-Difluoro-5-nitrobenzoate chemical properties
An In-Depth Technical Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate
Part 1: Executive Summary
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a highly specialized fluorinated aromatic building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates, particularly benzimidazoles and quinolone-like scaffolds .[1] Its chemical utility is defined by the synergistic activation of the benzene ring by the electron-withdrawing nitro (
Part 2: Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | Ethyl 2,4-difluoro-5-nitrobenzoate |
| CAS Number | 179011-37-1 |
| Molecular Formula | |
| Molecular Weight | 231.15 g/mol |
| Structure | Ethyl ester of 2,4-difluoro-5-nitrobenzoic acid |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in organic solvents (THF, EtOAc, DCM, DMSO); insoluble in water.[1][2] |
| Key Functional Groups | Nitro (C5), Fluorine (C2, C4), Ethyl Ester (C1) |
Part 3: Synthetic Methodology
The synthesis of ethyl 2,4-difluoro-5-nitrobenzoate is classically achieved via the electrophilic aromatic nitration of ethyl 2,4-difluorobenzoate.[1] The presence of two fluorine atoms directs the incoming nitro group to the C5 position, which is meta to the directing ester group and ortho/para to the fluorines, minimizing steric clash while maximizing electronic stabilization.
Protocol: Nitration of Ethyl 2,4-Difluorobenzoate
Reference Standard: Adapted from WO2010/100249 [1]
Reagents:
-
Ethyl 2,4-difluorobenzoate (1.0 eq)[1]
-
Concentrated Sulfuric Acid (
, solvent/catalyst) -
Fuming Nitric Acid (
, nitrating agent)
Step-by-Step Workflow:
-
Preparation : Charge a reaction vessel with concentrated
(approx. 0.8 mL per mmol of substrate) and cool to 0°C using an ice/water bath. -
Substrate Addition : Slowly add ethyl 2,4-difluorobenzoate to the acid with vigorous stirring. Ensure the internal temperature remains
. -
Nitration : Add concentrated
(1.1–1.5 eq) dropwise over 20–30 minutes. The reaction is exothermic; strict temperature control is critical to prevent dinitration or hydrolysis.[1] -
Reaction : Stir the mixture at 0°C for 2 hours . Monitor conversion via TLC or LC-MS.[1]
-
Quench & Isolation : Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a solid.[1]
-
Purification : Extract with Ethyl Acetate (EtOAc).[3] Wash the organic layer with saturated aqueous
(to remove residual acid) and brine. Dry over anhydrous and concentrate in vacuo.-
Expected Yield: >90%
-
Purity: Sufficient for subsequent steps; recrystallization from ethanol/hexane if necessary.
-
Part 4: Reactivity Profile & Mechanistic Insights[1]
The core value of ethyl 2,4-difluoro-5-nitrobenzoate lies in its regioselective nucleophilic aromatic substitution (
The Regioselectivity Paradox
The molecule possesses two leaving groups (Fluorines at C2 and C4).[1] Both are activated by electron-withdrawing groups (EWG), but they react differently:[1]
-
C2-Fluorine : Located ortho to the Ester and para to the Nitro group.[1] Sterically hindered by the bulky ethyl ester.
-
C4-Fluorine : Located ortho to the Nitro group and meta to the Ester.[1]
Mechanistic Rule : In fluoro-nitrobenzenes, the position ortho to the nitro group is generally the most reactive due to the strong inductive and resonance withdrawal of the
Visualization: Pathway & Benzimidazole Formation
The following diagram illustrates the selective attack of a primary amine (e.g., Methylamine) at C4, followed by nitro reduction and cyclization to form a benzimidazole core—a common drug discovery workflow.[4]
Caption: Regioselective
Part 5: Applications in Drug Discovery
-
Benzimidazole Synthesis : As depicted above, the substitution of the C4-fluorine with an amine, followed by nitro reduction, yields an ortho-phenylenediamine derivative.[1] This is the immediate precursor for benzimidazoles, a scaffold found in anti-inflammatory agents, proton pump inhibitors, and kinase inhibitors (e.g., Patent EP2606036B1 [2]).
-
Kinase Inhibitor Scaffolds : The 2-fluoro group often remains in the final molecule after C4-substitution.[1] This surviving fluorine can serve as a metabolic blocker (preventing oxidation at that position) or a handle for further functionalization, modulating the lipophilicity and binding affinity of the drug candidate.
-
Heterocyclic Fusions : Beyond benzimidazoles, the 5-nitro-4-amino motif allows for the construction of quinoxalines (via reaction with 1,2-dicarbonyls) and pteridines.[1]
Part 6: Handling & Safety (MSDS Summary)
-
Hazard Classification : Irritant (Skin/Eye/Respiratory).[5]
-
GHS Signal Word : WARNING .[5]
-
Precautionary Statements :
-
P261 : Avoid breathing dust/fume.
-
P280 : Wear protective gloves/eye protection.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
-
-
Storage : Store in a cool, dry place (2-8°C recommended for long-term stability). Keep away from strong bases and reducing agents.
-
Disposal : Incineration in a chemical waste facility equipped with an afterburner and scrubber (contains Nitrogen and Fluorine).
References
-
ChemicalBook & WIPO . (2010). Synthesis of Ethyl 2,4-difluoro-5-nitrobenzoate. WO2010/100249. Retrieved from
-
European Patent Office . (2013). 2-anilinobenzimidazole-6-carboxamides as anti-inflammatory agents.[1] EP2606036B1. Retrieved from
-
National Institutes of Health (NIH) . (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from
-
GuideChem . (2024). Ethyl 4,5-Difluoro-2-nitrobenzoate Properties and Suppliers. Retrieved from
Sources
- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. WO2012022793A1 - New compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. vapourtec.com [vapourtec.com]
- 5. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 2,4-Difluoro-5-nitrobenzoate molecular structure
An In-Depth Technical Guide to the Molecular Structure and Application of Ethyl 2,4-Difluoro-5-nitrobenzoate
Abstract
Ethyl 2,4-Difluoro-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a benzene ring substituted with two fluorine atoms, a nitro group, and an ethyl ester, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, methods for its characterization, and its critical role as a precursor in pharmaceutical manufacturing, most notably for the antiviral drug Favipiravir. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this key building block.
Introduction to Ethyl 2,4-Difluoro-5-nitrobenzoate
Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS No. 179011-37-1) is a substituted benzene derivative that serves as a pivotal building block in organic synthesis.[1][2] The strategic placement of electron-withdrawing fluorine and nitro groups on the aromatic ring significantly influences its reactivity, making it a versatile reagent for constructing more complex molecules. Its primary significance lies in its role as a key intermediate in the synthesis of Favipiravir, a broad-spectrum antiviral medication.[3][4][5] The presence of fluorine atoms, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Molecular Structure and Physicochemical Properties
The molecular structure of Ethyl 2,4-Difluoro-5-nitrobenzoate is characterized by a central benzene ring with substituents at the 1, 2, 4, and 5 positions. The ethyl ester group (-COOCH₂CH₃) is at position 1, fluorine atoms are at positions 2 and 4, and a nitro group (-NO₂) is at position 5.
The combination of two fluorine atoms and a nitro group makes the aromatic ring highly electron-deficient. This electronic nature is crucial for its subsequent chemical transformations, often involving nucleophilic aromatic substitution reactions where one of the fluorine atoms is displaced.
Caption: Molecular structure of Ethyl 2,4-Difluoro-5-nitrobenzoate.
Table 1: Physicochemical Properties of Ethyl 2,4-Difluoro-5-nitrobenzoate
| Property | Value | Source |
| CAS Number | 179011-37-1 | [1][2] |
| Molecular Formula | C₉H₇F₂NO₄ | [2] |
| Molecular Weight | 231.15 g/mol | [2] |
| Synonym | Benzoic acid, 2,4-difluoro-5-nitro-, ethyl ester | [2] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1F)F)[O-] | [2] |
| Purity | ≥97% | [2] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is achieved through the electrophilic nitration of Ethyl 2,4-difluorobenzoate.
Caption: Workflow for the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate.
Experimental Protocol: Synthesis
Objective: To synthesize Ethyl 2,4-Difluoro-5-nitrobenzoate via nitration of Ethyl 2,4-difluorobenzoate.
Materials:
-
Ethyl 2,4-difluorobenzoate (10.0 g, 53.7 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 8 mL)
-
Concentrated Nitric Acid (HNO₃, 8 mL)
-
Ice
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, combine Ethyl 2,4-difluorobenzoate (10.0 g) and concentrated H₂SO₄ (8 mL).[6]
-
While maintaining the temperature at 0°C, add concentrated HNO₃ (8 mL) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at 0°C for 2 hours.
-
After 2 hours, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with Ethyl Acetate.
-
Wash the combined organic extracts with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Ethyl 2,4-Difluoro-5-nitrobenzoate. The expected yield is approximately 11.8 g (95%).[6]
Causality and Mechanistic Choice
-
Choice of Reagents: A mixture of concentrated nitric and sulfuric acids, known as "mixed acid," is the standard reagent for electrophilic aromatic nitration. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to react with the deactivated (electron-poor) difluorinated benzene ring.
-
Temperature Control: The reaction is conducted at 0°C to control the rate of reaction and to prevent the formation of dinitrated or other side products. Electrophilic nitration is a highly exothermic process, and low temperatures ensure selectivity for the desired mono-nitrated product.
-
Workup Procedure: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acids. The subsequent wash with sodium bicarbonate is crucial to remove any residual acid from the organic phase, ensuring the purity and stability of the final ester product.
Spectroscopic Characterization
The structural identity and purity of the synthesized Ethyl 2,4-Difluoro-5-nitrobenzoate can be confirmed using standard spectroscopic techniques. While actual spectra depend on the specific instrument and conditions, the expected patterns can be predicted based on the molecular structure by analogy with similar compounds like ethyl 4-nitrobenzoate.[7][8][9]
Expected ¹H NMR Spectrum (in CDCl₃):
-
Ethyl Group: A quartet signal for the -CH₂- protons and a triplet signal for the -CH₃ protons.
-
Aromatic Protons: Two distinct signals in the aromatic region. Due to coupling with adjacent fluorine atoms, these signals would likely appear as complex multiplets (e.g., doublet of doublets).
Expected ¹³C NMR Spectrum (in CDCl₃):
-
Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.
-
Ester Carbonyl: A signal in the range of 160-170 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C4) would exhibit large carbon-fluorine coupling constants (¹J_CF), appearing as doublets. Other aromatic carbons would show smaller long-range couplings (²J_CF, ³J_CF).
Applications in Drug Development: The Favipiravir Intermediate
The primary industrial and scientific application of Ethyl 2,4-Difluoro-5-nitrobenzoate is as a key starting material in the synthesis of Favipiravir (T-705). Favipiravir is an antiviral drug that works by selectively inhibiting the RNA-dependent RNA polymerase of various RNA viruses.[5][10]
The synthesis of Favipiravir from this intermediate typically involves several steps, including reduction of the nitro group to an amine, followed by a series of reactions to construct the pyrazinecarboxamide core of the drug.
Caption: Role of Ethyl 2,4-Difluoro-5-nitrobenzoate in the Favipiravir synthesis pathway.
This role highlights the compound's importance in providing a fluorinated scaffold, which is essential for the biological activity and pharmacokinetic profile of the final drug product.[4]
Safety and Handling
Ethyl 2,4-Difluoro-5-nitrobenzoate is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: According to GHS classifications, the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
Conclusion
Ethyl 2,4-Difluoro-5-nitrobenzoate is more than a simple organic molecule; it is a testament to the power of rational chemical design. Its structure is finely tuned for reactivity, enabling its use as a versatile intermediate in the synthesis of high-value compounds. The presence of fluoro and nitro substituents provides the necessary electronic properties for key transformations, cementing its status as an indispensable building block in modern pharmaceutical manufacturing, particularly for the production of critical antiviral medicines. A thorough understanding of its synthesis, structure, and reactivity is essential for any scientist working in drug discovery and development.
References
- Vertex AI Search. (n.d.).
-
ChemBK. (n.d.). ETHYL 2-FLUORO-5-NITROBENZOATE. Retrieved February 2, 2026, from [Link]
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
-
PubChem. (n.d.). Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.
- Google Patents. (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
- Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
-
Karatas, H., Hamied, E., Hanashalshahaby, A., & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1-8. [Link]
-
CAS Common Chemistry. (n.d.). (2R,3R)-2,3-Dihydroxybutanediamide. American Chemical Society. Retrieved February 2, 2026, from [Link]
- PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
- ResearchGate. (n.d.). An Overview of the Synthetic Routes to Favipiravir and Their Analogous. Retrieved February 2, 2026.
- SpringerLink. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved February 2, 2026.
- The Royal Society of Chemistry. (2014).
-
PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | CID 10727300. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 19). Ethyl 4-nitrobenzoate NMR. Retrieved February 2, 2026, from [Link]
-
Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved February 2, 2026, from [Link]
Sources
- 1. ethyl 2,4-difluoro-5-nitrobenzoate | 179011-37-1 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]
- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. scirp.org [scirp.org]
- 8. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-nitrobenzoate NMR [orgspectroscopyint.blogspot.com]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
Technical Guide: Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate
Executive Summary & Strategic Importance
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a critical pharmaceutical intermediate, primarily employed in the synthesis of next-generation fluoroquinolone antibiotics.[1][2] Its structural core—a benzoic ester functionalized with fluorine atoms and a nitro group—serves as a scaffold for nucleophilic aromatic substitution (
This guide details a robust, two-stage synthesis pathway designed for high purity and scalability. Unlike generic protocols, this workflow prioritizes the Nitration-First, Esterification-Second strategy to maximize regioselectivity and yield while minimizing byproduct formation.[1][2]
Retrosynthetic Analysis & Pathway Logic
The Strategic Choice: Nitration Sequence
The synthesis hinges on the order of operations.[2] Nitrating 2,4-difluorobenzoic acid before esterification is the superior route for two reasons:
-
Regiocontrol: The carboxylic acid group (-COOH) is a meta-director, while the fluorine atoms at positions 2 and 4 are ortho/para-directors.[1][2] These directing effects reinforce substitution at the C-5 position , ensuring high regioselectivity.[1][2]
-
Stability: Nitrating the ester directly can lead to hydrolysis of the ester linkage under the harsh acidic conditions (mixed acid nitration), necessitating a re-esterification step.[1][2]
Pathway Visualization
The following diagram illustrates the optimized synthesis flow, including the critical acid chloride activation step.
Figure 1: Sequential synthesis pathway leveraging acid chloride activation for high-yield ester formation.
Detailed Experimental Protocol
Stage 1: Regioselective Nitration
Objective: Introduce the nitro group at the C-5 position.[1][2]
Reaction Type: Electrophilic Aromatic Substitution (
| Parameter | Specification |
| Precursor | 2,4-Difluorobenzoic acid (1.0 eq) |
| Reagents | Fuming |
| Temperature | 0°C (Addition) |
| Expected Yield | 90-95% |
Protocol:
-
Setup: Charge a chemically resistant reactor (glass-lined or borosilicate) with concentrated sulfuric acid (
, 5 vol relative to precursor). Cool the system to 0–5°C using an ice/brine bath. -
Dissolution: Slowly add 2,4-difluorobenzoic acid with vigorous stirring. Ensure complete dissolution or a uniform suspension.
-
Nitration: Dropwise add fuming nitric acid (
) over 30–60 minutes. Critical: Maintain internal temperature below 10°C to prevent dinitration or decomposition.[1] -
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–5 hours. Monitor reaction progress via TLC or HPLC.
-
Quench & Isolation: Pour the reaction mixture slowly onto crushed ice (10 vol). The product, 2,4-difluoro-5-nitrobenzoic acid , will precipitate as a solid.[1][2]
-
Purification: Filter the solid, wash extensively with cold water to remove residual acid (check filtrate pH). Dry the cake in a vacuum oven at 50°C.
Stage 2: Activation & Esterification
Objective: Convert the acid to the ethyl ester efficiently. Reaction Type: Nucleophilic Acyl Substitution via Acid Chloride.
| Parameter | Specification |
| Precursor | 2,4-Difluoro-5-nitrobenzoic acid (from Stage 1) |
| Reagents | Thionyl Chloride ( |
| Catalyst | DMF (Dimethylformamide) - 2-3 drops |
| Temperature | Reflux (80°C) |
Protocol:
-
Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend the dried Stage 1 intermediate in toluene (or use neat thionyl chloride if scale permits).
-
Chlorination: Add Thionyl Chloride (
) and a catalytic amount of DMF. Heat to reflux (approx. 75–80°C) for 2–3 hours until gas evolution ( , ) ceases and the solution becomes clear. -
Evaporation: Remove excess
and solvent under reduced pressure to isolate the crude acid chloride (yellow oil/solid). Note: Do not expose to moisture.[1][2] -
Esterification: Dissolve the residue in anhydrous dichloromethane (DCM). Cool to 0°C. Add anhydrous Ethanol (1.5 eq) and Triethylamine (
, 1.2 eq) to scavenge HCl. -
Workup: Stir at room temperature for 2 hours. Wash the organic layer with water, saturated
, and brine.[1][2] Dry over and concentrate. -
Final Product: Ethyl 2,4-difluoro-5-nitrobenzoate is obtained as a crystalline solid or oil.[1][2] Recrystallize from Ethanol/Hexane if necessary.[1][3]
Process Safety & Quality Control (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following control points must be integrated:
Critical Process Parameters (CPP)
-
Exotherm Control: During nitration, if the temperature exceeds 15°C during addition, stop dosing immediately. High temperatures favor the formation of unstable polynitrated byproducts.[1]
-
Moisture Management: In Stage 2, the acid chloride intermediate is highly moisture-sensitive.[1][2] Use a nitrogen blanket and anhydrous solvents.
Analytical Characterization
Confirm identity using these expected spectral signatures:
-
NMR (
): Look for the ethyl group quartet (~4.4 ppm) and triplet (~1.4 ppm). The aromatic region will show two distinct signals (singlets or doublets depending on F-coupling) shifted downfield due to the nitro group. -
GC-MS: Molecular ion peak
at m/z ~231.[1][2]
References
- Synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid (Related Nitration Chemistry)
-
Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid (Nitration Protocol) Source: WIPO (WO/2024/047648) URL:[Link]
-
Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Pathway Validation) Source: Semantic Scholar (Paper describing nitration of difluoro-analogs) URL:[Link][4]
Sources
- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 2,4-difluoro-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its trifunctionalized benzene ring, featuring fluorine, nitro, and ester groups, offers a versatile scaffold for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-Difluoro-5-nitrobenzoate, alongside a detailed synthesis protocol and characterization data, to empower researchers in its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses and for ensuring safe handling and storage. The key physical and chemical identifiers for Ethyl 2,4-Difluoro-5-nitrobenzoate are summarized below.
Table 1: Key Identifiers and Properties of Ethyl 2,4-Difluoro-5-nitrobenzoate
| Property | Value | Source(s) |
| Chemical Name | Ethyl 2,4-difluoro-5-nitrobenzoate | N/A |
| Synonyms | Benzoic acid, 2,4-difluoro-5-nitro-, ethyl ester | [1] |
| CAS Number | 179011-37-1 | [1][2] |
| Molecular Formula | C₉H₇F₂NO₄ | [1][2] |
| Molecular Weight | 231.15 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder (typical) | Inferred from related compounds |
| Melting Point | Data not available in searched literature. | N/A |
| Boiling Point | Data not available in searched literature. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Insoluble in water. | Inferred from related compounds[3] |
Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate
The synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is typically achieved through the esterification of 2,4-Difluoro-5-nitrobenzoic acid with ethanol. This reaction is acid-catalyzed, with common choices for the catalyst being sulfuric acid or thionyl chloride. The latter is often preferred as it drives the reaction to completion by converting the carboxylic acid to the more reactive acyl chloride intermediate.
Logical Flow of the Synthesis
Sources
- 1. chemscene.com [chemscene.com]
- 2. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-Nitrobenzoate | 99-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Technical Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract: Ethyl 2,4-Difluoro-5-nitrobenzoate is a key fluorinated aromatic building block, pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—an ester, two fluorine atoms, and a nitro group—offers a versatile platform for diverse chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol with mechanistic insights, comprehensive characterization data, and a review of its applications, primarily focusing on its role as a precursor in the development of therapeutic agents.
Introduction
Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS No. 179011-37-1) is a substituted nitrobenzene derivative whose strategic importance in organic synthesis cannot be overstated. The presence of fluorine atoms significantly modulates the electronic properties of the benzene ring, enhancing its reactivity and influencing the pharmacokinetic profiles of derivative compounds. The nitro group, a strong electron-withdrawing group, further activates the ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amine, providing a crucial handle for further derivatization. This combination makes the molecule a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Benzoic acid and its derivatives are recognized as important scaffolds in the development of drugs for a wide range of diseases, including cancer.[2]
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The properties of Ethyl 2,4-Difluoro-5-nitrobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 179011-37-1 | [3] |
| Molecular Formula | C₉H₇F₂NO₄ | [3] |
| Molecular Weight | 231.15 g/mol | [3] |
| Appearance | Pale yellow or yellow crystalline solid | [4] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform | [4] |
| Storage | Store at room temperature, sealed in a dry environment | [3][5] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [3] |
| LogP | 2.0497 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis: Electrophilic Nitration of Ethyl 2,4-Difluorobenzoate
The most common and efficient method for preparing Ethyl 2,4-Difluoro-5-nitrobenzoate is through the electrophilic aromatic substitution (EAS) nitration of its precursor, Ethyl 2,4-difluorobenzoate.
Mechanistic Rationale
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and generate the nitronium ion.
The fluorine atoms and the ethyl ester group are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the fluorine at position 2 and the deactivating effect of the ester at position 1, combined with steric hindrance, directs the incoming electrophile (NO₂⁺) to the C5 position, which is para to the C2-fluorine and meta to the ester group. The reaction must be performed at low temperatures (e.g., 0°C) to prevent over-nitration and control the exothermic nature of the reaction.[6]
Experimental Protocol
This protocol is adapted from established procedures and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
Materials:
-
Ethyl 2,4-difluorobenzoate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (approx. 1 mL per gram of starting material) to 0°C in an ice bath.
-
Slowly add Ethyl 2,4-difluorobenzoate (1.0 eq) to the cold sulfuric acid while maintaining the temperature at 0°C.
-
Add concentrated nitric acid (approx. 1.0 eq) dropwise to the mixture via the dropping funnel. The internal temperature must be strictly maintained at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting Ethyl 2,4-Difluoro-5-nitrobenzoate can be purified by recrystallization if necessary. A patent describing this process reports a yield of 95%.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is critical. While specific spectra for this exact isomer are not widely published, data can be inferred from closely related structures and computational predictions.
| Technique | Expected Observations |
| ¹H NMR | Signals expected for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two aromatic protons as doublets or multiplets in the downfield region (8.0-8.5 ppm). For the related compound ethyl 4-nitrobenzoate, peaks are observed at δ 8.35-8.18 (4H, m, Ar-H), 4.41-4.35 (q, 2H), and 1.37-1.34 (t, 3H).[7] |
| ¹³C NMR | Resonances for the ester carbonyl (approx. 164 ppm), aromatic carbons (with C-F and C-NO₂ carbons showing characteristic shifts and couplings), and ethyl carbons (approx. 62 and 14 ppm).[7] |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing complex splitting patterns due to F-F and F-H coupling. |
| IR (Infrared) | Characteristic absorptions for C=O stretch (ester, ~1730 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and C-F stretches (~1200-1100 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (231.15 m/z). |
Applications in Drug Discovery and Development
The true value of Ethyl 2,4-Difluoro-5-nitrobenzoate lies in its utility as a versatile intermediate for creating more complex, biologically active molecules. The nitro group can be reduced to an aniline, which is a common precursor for forming amides, sulfonamides, or heterocyclic rings. The fluorine atoms can serve as sites for nucleophilic aromatic substitution.
This scaffold is particularly relevant in the synthesis of kinase inhibitors. For example, many ATP-competitive inhibitors feature a heterocyclic core that can be constructed from precursors like this. The aniline derived from this compound can be reacted with other fragments to build molecules that target specific enzyme active sites.
Hypothetical Pathway: Kinase Inhibitor Synthesis
A common strategy involves the reduction of the nitro group to an amine. This amine can then undergo condensation or coupling reactions to form a heterocyclic core, such as a quinazoline or quinoline, which are prevalent in many kinase inhibitors. The fluorine atom at C4 is activated towards SNAr and can be displaced by various nucleophiles (e.g., amines, thiols) to introduce side chains that occupy specific pockets in the kinase ATP-binding site, enhancing potency and selectivity.
Caption: General synthetic pathway from the title compound to a kinase inhibitor.
Safety and Handling
Ethyl 2,4-Difluoro-5-nitrobenzoate and its analogs are classified as hazardous chemicals. Based on GHS classifications for similar compounds, it should be handled with care.[3]
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3][5][8]
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]
Always consult the material safety data sheet (MSDS) before handling this chemical.
References
- Vertex AI Search. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved February 2, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNhpIsKYqlkoAs_a-hkN4pH40VuRZi-uD7KaDvoEtFaWB2YpsOIlfKOIOFmuLLchSew3X_WlttOwqNs2LcMtXhoLm7qLZSm2UH76TaUhGi22xecUn8O2ss8_Tc6bo1HlOmmF1QYynNc0-PyBQzIX0tG0gmunOKLMOHjiPxYkezPPPLlsuSQmRCJAw8mLkv3BZ8g1n9cIZUJKCblBVWywAhDTPKCMg
- Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. https://www.scirp.
- Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. Retrieved February 2, 2026, from https://patents.google.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved February 2, 2026, from https://www.preprints.org/manuscript/202305.2029/v1
- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved February 2, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/12793176
- PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved February 2, 2026, from https://pubmed.ncbi.nlm.nih.gov/32993439/
- Fengchen Group Co., Ltd. (n.d.). Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. Retrieved February 2, 2026, from https://www.fengchengroup.
- Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved February 2, 2026, from https://www.scirp.org/html/19-2702758_112361.htm
- MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved February 2, 2026, from https://www.mdpi.com/1422-0067/24/24/17498
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved February 2, 2026, from https://patents.google.
- BLD Pharm. (n.d.). Ethyl 2,5-difluoro-4-nitrobenzoate. Retrieved February 2, 2026, from https://www.bldpharm.com/products/1214367-00-6.html
- ChemicalBook. (n.d.). ethyl 2,4-difluoro-5-nitrobenzoate synthesis. Retrieved February 2, 2026, from https://www.chemicalbook.com/synthesis/179011-37-1.htm
- ChemScene. (n.d.). Ethyl 2,4-difluoro-5-nitrobenzoate. Retrieved February 2, 2026, from https://www.chemscene.
Sources
- 1. innospk.com [innospk.com]
- 2. preprints.org [preprints.org]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. 1214367-00-6|Ethyl 2,5-difluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]
- 6. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. scirp.org [scirp.org]
- 8. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Safety Guide: Ethyl 2,4-Difluoro-5-nitrobenzoate
CAS: 179011-37-1 | Formula: C
Executive Summary & Chemical Profile
Ethyl 2,4-Difluoro-5-nitrobenzoate is a highly specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical pharmacophores, including fluoroquinolone antibiotics and kinase inhibitors. Its utility in drug development stems from its electrophilic reactivity , specifically the susceptibility of the fluorine atoms to Nucleophilic Aromatic Substitution (S
While this reactivity makes it a powerful tool for installing amines or thiols, it simultaneously presents a distinct toxicological profile. This compound should be handled as a potent skin sensitizer and irritant with the potential to alkylate biological macromolecules.
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Physical State | Crystalline Solid / Powder | High dust generation potential; requires static control. |
| Molecular Weight | 231.15 g/mol | N/A |
| Solubility | Soluble in EtOAc, DCM, DMSO | Lipophilic; easily penetrates skin barriers. |
| Reactivity | High (S | Incompatible with strong bases, amines, and thiols during storage. |
| Melting Point | Approx. 50–60 °C (Analog estimate) | Avoid heat sources during weighing; store cool. |
Mechanistic Hazard Profiling
To understand the safety risks, one must understand the chemistry. The safety profile of Ethyl 2,4-Difluoro-5-nitrobenzoate is dictated by its electronic structure.
The "Activated Fluorine" Hazard
The nitro group at position 5 and the ester group at position 1 are strong electron-withdrawing groups (EWG). These groups pull electron density away from the benzene ring, making the carbons attached to the fluorine atoms (positions 2 and 4) highly electron-deficient.
-
Intended Chemistry: We exploit this to displace the fluorine with a nucleophile (e.g., an amine) to build a drug scaffold.
-
Toxicological Mechanism: If this compound contacts skin or lungs, biological nucleophiles (proteins with lysine residues, DNA bases) can attack these same positions. This results in haptenization , leading to severe contact dermatitis, sensitization, and potential cytotoxicity.
GHS Classification (Inferred from Structure & Analogs)
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H335: May cause respiratory irritation.[1]
Engineering Controls & Containment
Due to the sensitization risk, standard benchtop handling is insufficient. All manipulation of the neat solid must occur within a controlled environment.
Primary Containment
-
Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated nitro-aromatics can be static-prone, leading to powder dispersal.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) if handled in a hood; PAPR (Powered Air Purifying Respirator) required if handled outside containment (not recommended).
-
Dermal: Double-gloving is mandatory.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Extended cuff Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged handling.
-
Rationale: Fluorinated esters penetrate standard latex rapidly.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of airborne dust entering the eye.
Operational Protocols
Workflow Visualization
The following diagram outlines the critical decision points in the handling lifecycle.
Figure 1: Safe handling lifecycle from receiving to disposal. Note the emphasis on rapid solubilization to reduce dust exposure risks.
Step-by-Step Handling Procedure
Step 1: Weighing & Transfer
-
Pre-weigh the receiving flask with solvent (if possible) to avoid transferring dry powder.
-
If dry transfer is necessary, use a disposable anti-static weighing boat.
-
Technique: Do not "tap" the spatula against the container rim; this aerosolizes fines. Use a gentle rolling motion.
-
Immediately after weighing, wipe the balance area with a solvent-dampened wipe (acetone or ethanol) to capture invisible dust.
Step 2: Reaction Setup (S
-
Solvent Choice: Dissolve the compound in the reaction solvent (e.g., DMF, DMSO, Acetonitrile) before adding the nucleophile (amine).
-
Exotherm Control: The reaction with amines can be exothermic. Add the amine slowly at 0°C if working on >10g scale.
-
Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust, as volatile impurities may be released upon heating.
Step 3: Quenching & Disposal [3]
-
Acidification: If the reaction uses excess amine, quench with dilute HCl to protonate the amine and render it water-soluble, facilitating separation.
-
Waste Segregation: The unreacted starting material is a halogenated organic. Do not mix with general organic waste if your facility separates halogenated streams.
Emergency Response
Spill Management
Scenario: 5g bottle dropped, powder dispersed on floor.
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don Tyvek suit and respiratory protection (N95 or half-mask).
-
Containment: Do NOT sweep. Dry sweeping generates dust.
-
Cleanup: Cover the spill with wet paper towels (water or ethanol) to dampen the powder. Scoop the wet slurry into a hazardous waste bag.
-
Decontamination: Wash the surface with a mild alkaline solution (1% NaHCO
) to hydrolyze any remaining traces, followed by water.
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[3][4] The lipophilic nature means water alone may be slow to remove it; continuous irrigation is vital.
-
Skin Contact: Wash with soap and water. Do not use alcohol immediately on skin, as it may enhance transdermal absorption of the nitro compound.
-
Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (rare but possible with fluorinated irritants).
Scientific Context: The S Ar Pathway
Understanding the reaction pathway helps predict byproducts and stability issues.
Figure 2: Simplified S
References
- Chemical Identity & CAS Verific
-
S
Ar Reaction Safety & Mechanism -
General Handling of Fluorinated Nitroarom
-
National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
-
- Analogous Hazard D
Sources
Starting materials for Ethyl 2,4-Difluoro-5-nitrobenzoate synthesis
The synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is a critical workflow in the development of third- and fourth-generation fluoroquinolone antibiotics.[1] This ester serves as a pivotal "pivot point" intermediate: the nitro group provides a handle for reduction to an amine (essential for the quinolone core), while the 4-fluoro substituent is activated for nucleophilic aromatic substitution (SNAr) by piperazine or pyrrolidine derivatives.
This guide details the synthesis starting from 2,4-Difluorobenzoic acid , prioritizing mechanistic clarity, process safety, and scalability.
Retrosynthetic Analysis & Strategy
The most robust route to Ethyl 2,4-Difluoro-5-nitrobenzoate (Target 3 ) involves a linear two-step sequence:
-
Regioselective Nitration: Electrophilic aromatic substitution (EAS) of 2,4-difluorobenzoic acid (1 ) to yield 2,4-difluoro-5-nitrobenzoic acid (2 ).[1]
-
Fischer Esterification: Acid-catalyzed condensation of (2 ) with ethanol.[1]
Why this route?
-
Regiocontrol: The directing effects of the fluorine atoms (ortho/para) and the carboxyl group (meta) synergistically direct the nitro group to the C5 position.
-
Availability: 2,4-Difluorobenzoic acid is a stable, commercially available commodity chemical (often derived from the oxidation of 2,4-difluorotoluene).[1]
Strategic Pathway Diagram
Figure 1: Linear synthesis pathway from 2,4-Difluorobenzoic acid to the target ester.
Primary Starting Material: 2,4-Difluorobenzoic Acid[1][2][3]
The integrity of the final product depends heavily on the purity of the starting acid.
| Property | Specification | Criticality |
| CAS Number | 1583-58-0 | Verification identity. |
| Purity | ≥ 98.0% (HPLC) | Impurities (e.g., monofluoro isomers) produce difficult-to-separate nitro-isomers.[1] |
| Water Content | < 0.5% | Excess water dilutes the nitrating mixture, stalling the reaction or requiring higher temperatures that promote side reactions. |
| Appearance | White to off-white powder | Coloration often indicates phenolic impurities which can form tar during nitration.[1] |
Source Insight: While purchasable, this acid is industrially prepared via the oxidation of 2,4-difluorotoluene using KMnO₄ or Co/Mn-catalyzed aerobic oxidation.[1] If synthesizing the starting material in-house, ensure rigorous removal of transition metal catalysts before the nitration step to prevent catalytic decomposition of nitric acid.[1]
Step 1: Regioselective Nitration
This step utilizes a "Mixed Acid" system (Nitric Acid + Sulfuric Acid).[2][3][4][5][6] The sulfuric acid acts as a dehydrating agent and catalyst, generating the active electrophile, the nitronium ion (
Reaction Scheme
[1]Mechanism & Regiochemistry
The regioselectivity is dictated by the electronic environment of the benzene ring:
-
F at C2 & C4: Ortho/Para directors (activators via resonance, deactivators via induction).
-
COOH at C1: Meta director (strong deactivator).
-
Outcome:
-
C3: Sterically crowded between two fluorines; unlikely.
-
C6: Ortho to COOH, but less activated than C5.
-
C5: Para to F(C2), Ortho to F(C4), and Meta to COOH. This position is the most electronically activated and sterically accessible.
-
Experimental Protocol
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stir bar, charge Concentrated Sulfuric Acid (98%) (5.0 equiv relative to substrate).
-
Cooling: Cool the acid to 0–5°C using an ice-salt bath.
-
Substrate Addition: Slowly add 2,4-Difluorobenzoic acid (1.0 equiv) portion-wise. Note: The dissolution is exothermic. Maintain internal temp < 10°C.
-
Nitrating Agent: Prepare a mixture of Fuming Nitric Acid (1.1 equiv) and Sulfuric Acid (0.5 equiv). Add this mixture dropwise to the reaction vessel over 30–60 minutes.
-
Critical Control Point: Do not allow temperature to exceed 15°C during addition to prevent dinitration or decarboxylation.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor via TLC or HPLC.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (5x weight of acid). The product will precipitate as a white/pale yellow solid.
-
Isolation: Filter the solid, wash thoroughly with cold water to remove residual acid (check pH of filtrate), and dry in a vacuum oven at 45°C.
Yield Expectation: 85–92%.
Step 2: Fischer Esterification[1]
The conversion of the carboxylic acid to the ethyl ester increases lipophilicity and protects the acid functionality for subsequent steps.
Reaction Scheme
[1]Experimental Protocol
-
Setup: Equip a flask with a reflux condenser and a Dean-Stark trap (optional, if using a solvent like toluene for azeotropic removal, though excess ethanol usually suffices).
-
Charging: Suspend 2,4-Difluoro-5-nitrobenzoic acid (1.0 equiv) in Absolute Ethanol (10–15 volumes).
-
Catalyst: Add Concentrated Sulfuric Acid (0.1–0.2 equiv) or Thionyl Chloride (1.2 equiv) dropwise.
-
Note: Thionyl chloride converts the acid to the acid chloride in situ, which then reacts with ethanol. This method is often faster and irreversible, providing higher yields than equilibrium-based acid catalysis.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution should become clear.
-
Workup:
-
Concentrate the ethanol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate.[7]
-
Wash with saturated
(to remove unreacted acid) and Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or use directly if purity >97%.
Yield Expectation: 90–95%.
Process Safety & Hazard Analysis
| Hazard | Source | Mitigation Strategy |
| Thermal Runaway | Nitration Step | Strict temperature control (<15°C during addition).[1] Use a jacketed reactor for scale-up.[1] |
| HF Generation | Fluorine cleavage | Although rare under these conditions, overheating can cause C-F bond hydrolysis. Avoid temps >50°C in acidic media. |
| NOx Fumes | Nitric Acid | Perform all acid handling in a functioning fume hood. Use a scrubber if scaling up. |
| Shock Sensitivity | Nitro compounds | While this specific nitrobenzoate is stable, always test dried nitro-intermediates for impact sensitivity before milling.[1] |
Troubleshooting Guide
-
Issue: Low Yield in Nitration.
-
Cause: Temperature too high (side reactions) or water in H2SO4 (stops NO2+ formation).
-
Fix: Use fuming HNO3 and 98% H2SO4; ensure strict temp control.
-
-
Issue: Incomplete Esterification.
-
Cause: Water accumulation in the equilibrium (if using H2SO4 method).[3]
-
Fix: Switch to Thionyl Chloride method or add molecular sieves to the ethanol reflux.
-
-
Issue: Colored Product.
-
Cause: Oxidation of minor phenolic impurities.[3]
-
Fix: Treat the ethyl acetate solution with activated carbon during the workup of Step 2.
-
References
-
Nitration Methodology: Olah, G. A., et al.[5] "Nitration: Methods and Mechanisms." VCH Publishers, 1989. (Standard reference for mixed-acid nitration kinetics).
-
Precursor Synthesis: Vertex AI Search Result 1.1. "Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method." Google Patents. Link
-
Target Molecule Data: ChemScene. "Ethyl 2,4-difluoro-5-nitrobenzoate Product Analysis." Link
-
Analogous Chemistry: Guidechem. "Synthesis and properties of fluorinated nitrobenzoic acids." Link
- General Esterification:Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989.
Sources
- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
Ethyl 2,4-difluoro-5-nitrobenzoate is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its strategic placement of fluoro, nitro, and ethyl ester functional groups on a benzene ring makes it a versatile scaffold for the construction of complex, biologically active molecules. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening up a plethora of synthetic possibilities for building heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and applications of Ethyl 2,4-Difluoro-5-nitrobenzoate, with a focus on its role as a precursor to pharmacologically relevant compounds.
Physicochemical Properties
| Property | Value |
| CAS Number | 179011-37-1 |
| Molecular Formula | C₉H₇F₂NO₄ |
| Molecular Weight | 231.15 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone. |
Historical Context and Discovery
While a definitive "discovery" paper for Ethyl 2,4-Difluoro-5-nitrobenzoate is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the quest for novel materials and pharmaceuticals with enhanced properties. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, have made fluorinated compounds a cornerstone of modern drug design.
The synthesis of fluorinated nitroaromatic compounds, in particular, became a critical area of research, as these molecules serve as key building blocks for a wide range of therapeutic agents. The development of reliable methods for the nitration of fluorinated aromatic rings, a key step in the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate, was a significant advancement in this field. While the specific researchers who first synthesized this compound are not clearly documented in readily available sources, its utility is evident from its citation in various patents and chemical literature as a crucial intermediate.
Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate: A Detailed Protocol
The most common and efficient method for the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is through the direct nitration of ethyl 2,4-difluorobenzoate. This electrophilic aromatic substitution reaction is a well-established and scalable process.
Reaction Scheme
Caption: Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate via nitration.
Step-by-Step Experimental Protocol
This protocol is based on established methods found in the chemical literature and patents.
Materials and Reagents:
-
Ethyl 2,4-difluorobenzoate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask in an ice bath to 0°C with continuous stirring.
-
Addition of Starting Material: Slowly add ethyl 2,4-difluorobenzoate to the cold sulfuric acid. Maintain the temperature at 0°C.
-
Nitration: Slowly add concentrated nitric acid dropwise to the reaction mixture using a dropping funnel. The temperature should be carefully monitored and maintained at or below 5°C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process (typically 2-3 times) to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2,4-Difluoro-5-nitrobenzoate.
-
Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by recrystallization or column chromatography.
Self-Validating System and Causality:
-
Low Temperature: The use of an ice bath (0°C) is critical to control the exothermic nitration reaction and to ensure the regioselectivity of the nitration at the 5-position. The fluorine atoms are deactivating, but the ester group is a meta-director. The ortho/para directing influence of the fluorine atoms, combined with the steric hindrance, favors nitration at the position para to the C2-fluorine and meta to the ester.
-
Acidic Medium: Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Washing with Sodium Bicarbonate: This step is crucial to remove any residual acid from the product, which could otherwise lead to degradation or interfere with subsequent reactions.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Ethyl Group: An ethyl group will be present, showing a quartet around 4.4 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃). The coupling constant (J) between these two signals will be approximately 7 Hz.
-
Aromatic Protons: There will be two aromatic protons. Due to the complex coupling with the two fluorine atoms, they will likely appear as complex multiplets or doublets of doublets in the downfield region (around 8.0-8.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, typically around 160-165 ppm.
-
Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to coupling with fluorine. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
Ethyl Group Carbons: The -CH₂- carbon of the ethyl group will be around 62 ppm, and the -CH₃- carbon will be further upfield, around 14 ppm.
FTIR (Fourier-Transform Infrared) Spectroscopy
-
Carbonyl Stretch (C=O): A strong absorption band is expected around 1720-1740 cm⁻¹ for the ester carbonyl group.
-
Nitro Group Stretches (NO₂): Two strong absorption bands will be present, corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ will be indicative of the carbon-fluorine bonds.
-
Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will be observed in their respective regions.
Mass Spectrometry (MS)
The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 231. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the nitro group (-NO₂).
Applications in Drug Development and Medicinal Chemistry
Ethyl 2,4-Difluoro-5-nitrobenzoate is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activity. The presence of multiple reactive sites allows for a divergent synthetic approach to a wide range of molecular scaffolds.
Synthesis of Quinolone Antibacterials
One of the most significant applications of fluorinated nitroaromatic compounds is in the synthesis of quinolone and fluoroquinolone antibiotics. While direct synthesis from Ethyl 2,4-Difluoro-5-nitrobenzoate is not explicitly detailed in the available literature, its structural motifs are highly relevant. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the core quinolone structure. The fluorine atoms are known to enhance the antibacterial activity and pharmacokinetic properties of these drugs.
Precursor to Benzimidazoles and Other Heterocycles
Nitrobenzoic acid derivatives are well-established precursors for the synthesis of benzimidazoles, benzoxazoles, and other fused heterocyclic systems. The typical synthetic pathway involves the reduction of the nitro group to an amine, which can then undergo condensation with various reagents to form the desired heterocyclic ring. These scaffolds are present in a wide array of medicinally important compounds with activities ranging from anticancer to anti-inflammatory.
Caption: Synthetic utility of Ethyl 2,4-Difluoro-5-nitrobenzoate.
Safety and Handling
As with all chemical reagents, Ethyl 2,4-Difluoro-5-nitrobenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Ethyl 2,4-Difluoro-5-nitrobenzoate is a strategically important intermediate in organic synthesis, offering a versatile platform for the construction of a wide range of complex molecules. Its efficient synthesis and the presence of multiple, readily transformable functional groups make it a valuable tool for researchers in medicinal chemistry and drug development. While its own discovery and history are not prominently documented, its utility is evident in the broader context of the synthesis of fluorinated and nitrated aromatic compounds, which are crucial for the development of modern pharmaceuticals. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.
References
- The specific patent for the synthesis protocol, WO2010/100249, would be listed here along with any other relevant liter
- General references on organofluorine chemistry and the synthesis of heterocyclic compounds would also be included.
Ethyl 2,4-Difluoro-5-nitrobenzoate solubility information
An In-Depth Technical Guide on the Solubility of Ethyl 2,4-Difluoro-5-nitrobenzoate
Foreword
In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug is paved with meticulous characterization of its physical and chemical properties. Among these, solubility stands out as a cornerstone attribute, influencing everything from synthetic reaction kinetics to final dosage form. This guide is dedicated to Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS No. 179011-37-1), a pivotal building block in modern medicinal chemistry. We move beyond a mere recitation of data, offering instead a deeper dive into the principles governing its solubility, the robust methodologies for its empirical determination, and the practical implications for its application in drug development. This is a guide built on the principles of causality, experimental integrity, and authoritative grounding.
Part 1: Foundational Profile of Ethyl 2,4-Difluoro-5-nitrobenzoate
Ethyl 2,4-Difluoro-5-nitrobenzoate is a halogenated nitroaromatic compound. Its structure is characterized by an ethyl ester functional group and three key substituents on the benzene ring: two fluorine atoms and a nitro group. These features make it a versatile intermediate, particularly in the synthesis of quinolone antibiotics, where the difluoro-nitrophenyl moiety is a common pharmacophore. An accurate understanding of its physicochemical properties is the first step in mastering its use.
Table 1: Core Physicochemical Properties
| Property | Value | Data Source(s) |
| CAS Number | 179011-37-1 | [1] |
| Molecular Formula | C₉H₇F₂NO₄ | [1] |
| Molecular Weight | 231.15 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |
| Predicted LogP | 2.05 | [1] |
The molecule's TPSA, a measure of its polar surface area, combined with a LogP value greater than 2, immediately suggests a compound with limited aqueous solubility but favorable solubility in organic solvents. This hypothesis forms the basis for the subsequent experimental design.
Part 2: A Principle-Driven Approach to Solubility
The adage "like dissolves like" provides a useful, albeit simplified, starting point. The solubility of Ethyl 2,4-Difluoro-5-nitrobenzoate is a delicate balance between the hydrophobic nature of the benzene ring and the polar contributions of the nitro and ester groups. The two fluorine atoms, while highly electronegative, contribute less to polarity than might be assumed due to their small size and poor hydrogen-bonding capabilities.
Caption: Interplay of factors governing the solubility of a solid organic compound.
Based on these principles, a predicted solubility profile can be constructed to guide solvent selection for synthesis and purification.
Table 2: Predicted Solubility Profile and Rationale
| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale: The "Why" Behind the Prediction |
| Protic Polar | Methanol, Ethanol | Moderate to High | The hydroxyl group can interact with the polar nitro and ester groups, while the alkyl portion solvates the aromatic ring. |
| Aprotic Polar | Acetone, Ethyl Acetate (EtOAc), Acetonitrile | High | These solvents effectively solvate the dipole of the C-F and NO₂ bonds without the steric hindrance or energy cost of disrupting a strong hydrogen-bonding network. Synthesis workups often use EtOAc, indicating good solubility.[2] |
| Chlorinated | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds of intermediate polarity. |
| Aromatic | Toluene | Moderate | The aromatic π-π stacking interactions between toluene and the solute's benzene ring facilitate dissolution. |
| Nonpolar | Hexanes, Heptane | Very Low | The high polarity of the nitro and ester groups cannot be effectively solvated by nonpolar alkanes, making dissolution energetically unfavorable. |
| Aqueous | Water | Very Low | The large, nonpolar surface area of the molecule and its inability to act as a strong hydrogen bond donor lead to poor hydration. |
Part 3: The Gold Standard Protocol: Isothermal Shake-Flask Solubility Determination
Predictions are invaluable for initial screening, but for process development, quantitative data is non-negotiable. The isothermal shake-flask method is the authoritative technique for determining equilibrium solubility. Its trustworthiness stems from its design, which allows the system to reach a true thermodynamic equilibrium.
Causality in Experimental Design
-
Why an excess of solid? To ensure the solution reaches saturation, guaranteeing that the measured concentration represents the maximum amount of solute the solvent can hold at that temperature.
-
Why constant temperature (isothermal)? Solubility is highly temperature-dependent. A water bath or incubator prevents thermal fluctuations that would otherwise yield inconsistent and unreliable data.
-
Why prolonged agitation (24-72h)? To overcome kinetic barriers to dissolution and ensure the system reaches a true thermodynamic equilibrium, not just a supersaturated or incompletely dissolved state.
-
Why filtration through a sub-micron filter (e.g., 0.22 µm)? This is a critical, self-validating step. It ensures that the analysis is performed only on the truly dissolved solute, physically removing any microscopic solid particulates that would artificially inflate the measured solubility.
Step-by-Step Experimental Workflow
Sources
A Comprehensive Technical Guide to the Formation of Ethyl 2,4-Difluoro-5-nitrobenzoate
Abstract: This technical guide provides an in-depth exploration of the synthesis and mechanistic formation of Ethyl 2,4-Difluoro-5-nitrobenzoate, a key intermediate in modern pharmaceutical manufacturing. The document elucidates the primary synthetic pathways, offers a detailed mechanistic analysis of the core nitration reaction, and presents field-proven experimental protocols. The content is structured to serve researchers, scientists, and drug development professionals by combining theoretical principles with practical, actionable insights, ensuring scientific integrity and reproducibility.
Introduction: Significance of Ethyl 2,4-Difluoro-5-nitrobenzoate
Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS No. 179011-37-1) is a highly functionalized aromatic compound of significant interest in the pharmaceutical industry.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a nitro group, and an ethyl ester moiety, makes it a versatile precursor for the synthesis of complex heterocyclic molecules. Most notably, it serves as a critical building block in the synthesis of the antiviral agent Favipiravir (T-705), a drug recognized for its broad-spectrum activity against various RNA viruses.[2][3][4] The efficient and regioselective synthesis of this intermediate is therefore a cornerstone of the Favipiravir supply chain, demanding a thorough understanding of the underlying chemical principles. This guide will dissect the formation of this compound, focusing on the causality behind the synthetic strategy and the intricacies of the reaction mechanism.
Synthetic Pathways and Methodologies
The formation of Ethyl 2,4-Difluoro-5-nitrobenzoate is predominantly achieved through two strategic routes, which primarily differ in the sequence of the nitration and esterification steps.
-
Route A: Direct Nitration of Ethyl 2,4-difluorobenzoate. This is the most direct approach, involving the electrophilic nitration of the commercially available starting material, Ethyl 2,4-difluorobenzoate.
-
Route B: Nitration of 2,4-difluorobenzoic acid followed by Esterification. This two-step pathway involves the initial nitration of 2,4-difluorobenzoic acid to yield 2,4-difluoro-5-nitrobenzoic acid, which is subsequently esterified with ethanol.
The choice between these routes often depends on factors such as starting material availability, scalability, and overall process economics. Route A is more atom-economical, while Route B allows for the isolation and purification of the intermediate acid, which can sometimes be advantageous for achieving higher final purity.
Comparative Data of Synthetic Routes
The following table summarizes typical reaction parameters for the key transformation: the nitration of the 2,4-difluoro-substituted benzene ring.
| Parameter | Route A: Nitration of Ester | Route B: Nitration of Acid |
| Starting Material | Ethyl 2,4-difluorobenzoate | 2,4-Difluorobenzoic Acid |
| Nitrating Agent | Mixture of conc. HNO₃ and conc. H₂SO₄ | Mixture of conc. HNO₃ and conc. H₂SO₄ |
| Role of H₂SO₄ | Catalyst and dehydrating agent | Catalyst and dehydrating agent |
| Temperature | 0 - 10 °C | 0 - 10 °C |
| Reaction Time | 1 - 3 hours | 1 - 3 hours |
| Workup | Quenching on ice, extraction | Quenching on ice, filtration/extraction |
| Subsequent Step | None | Fischer Esterification |
Experimental Protocol: Synthesis via Route A
This protocol details the direct nitration of Ethyl 2,4-difluorobenzoate. This method is chosen for its efficiency and directness.
Materials:
-
Ethyl 2,4-difluorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-70%)
-
Ice
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.[5]
-
Reaction Setup: Charge a three-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a dropping funnel, with Ethyl 2,4-difluorobenzoate and an excess of concentrated sulfuric acid (typically 3-4 molar equivalents relative to the ester).
-
Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.[5]
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of the ester. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C.[5]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 2,4-Difluoro-5-nitrobenzoate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Mechanistic Deep Dive: Electrophilic Aromatic Substitution
The core transformation in the synthesis is the nitration of the disubstituted benzene ring, a classic example of electrophilic aromatic substitution. The process can be broken down into two primary stages: the generation of the electrophile and the substitution reaction on the aromatic ring, where regioselectivity is a critical consideration.
Generation of the Nitronium Ion Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates the nitric acid.[6][7][8] This is followed by the loss of a water molecule, a very stable leaving group, to form the highly electrophilic nitronium ion.[8][9] The sulfuric acid is regenerated at the end of the reaction, fulfilling its role as a catalyst.[10]
Caption: Formation of the nitronium ion electrophile.
The Substitution Reaction and Regioselectivity
Once formed, the nitronium ion is attacked by the electron-rich π-system of the benzene ring. The regiochemical outcome—the placement of the nitro group at the C5 position—is dictated by the combined electronic effects of the substituents already present: the two fluorine atoms and the ethyl ester group.
-
Ethyl Ester Group (-COOEt) at C1: This group is deactivating and a meta-director due to its electron-withdrawing nature (both inductive and resonance effects). It directs incoming electrophiles to the C3 and C5 positions.
-
Fluorine Atom (-F) at C2: Fluorine is an electronegative atom, making it deactivating via its strong negative inductive effect (-I). However, it possesses lone pairs that can be donated to the ring, making it an ortho, para-director via a positive resonance effect (+R). It directs incoming electrophiles to C3 and C6.
-
Fluorine Atom (-F) at C4: Similarly, this fluorine is deactivating and an ortho, para-director. It directs incoming electrophiles to C3 and C5.
Analysis of Potential Sites:
-
C3: This position is meta to the ester, ortho to the C2-F, and ortho to the C4-F. It is electronically activated by two fluorine atoms but meta to the deactivating ester.
-
C5: This position is meta to the ester, meta to the C2-F, and ortho to the C4-F. It is activated by one fluorine atom and meta to the deactivating ester.
-
C6: This position is ortho to the ester and ortho to the C2-F. Attack at this position is sterically hindered by the adjacent bulky ester group and electronically disfavored by the deactivating ester.
The nitration occurs predominantly at the C5 position . This outcome is a result of a delicate balance between electronic and steric factors. While C3 is activated by two fluorine atoms, the C5 position is less sterically hindered and represents a favorable compromise of the directing effects. The strong deactivating nature of the carboxyl/ester group strongly disfavors substitution at the ortho (C6) and para positions relative to it, effectively channeling the electrophile to the available meta positions (C3 and C5). The observed selectivity for C5 highlights it as the kinetically and thermodynamically favored product.
Caption: Key steps in the electrophilic aromatic substitution.
Overall Synthetic Workflow
The entire process, from starting materials to the final purified product, can be visualized as a multi-step workflow that includes reaction execution and subsequent purification stages.
Caption: General workflow for synthesis and purification.
References
- Google Patents. (n.d.). Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
-
Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.
- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved February 2, 2026, from [Link]
-
ChemistryStudent. (n.d.). Nitration of Arenes (A-Level). Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved February 2, 2026, from [Link]
-
Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of Favipiravir and derivatives thereof.
- Google Patents. (n.d.). Esterification of nitrobenzoic acids.
-
ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2015, August 7). Synthesis of favipiravir. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved February 2, 2026, from [Link]
-
SpringerLink. (2022, November 21). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved February 2, 2026, from [Link]
-
Autech. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). A kind of synthetic method and application of favipiravir.
- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved February 2, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN111704582A - Preparation method of Favipiravir and derivatives thereof - Google Patents [patents.google.com]
- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistrystudent.com [chemistrystudent.com]
Theoretical properties of Ethyl 2,4-Difluoro-5-nitrobenzoate
An In-Depth Technical Guide to the Theoretical Properties of Ethyl 2,4-Difluoro-5-nitrobenzoate
Abstract
Ethyl 2,4-difluoro-5-nitrobenzoate is a substituted aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring an ester functional group, a nitro moiety, and two fluorine atoms, imparts a unique reactivity profile, establishing it as a versatile building block for the synthesis of more complex molecules. The strong electron-withdrawing nature of the nitro and fluoro substituents activates the benzene ring for nucleophilic aromatic substitution, making it a valuable precursor for creating a diverse array of derivatives. This guide provides a comprehensive overview of its theoretical properties, including its molecular structure, physicochemical parameters, synthesis, reactivity, and spectroscopic characteristics, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular and Physicochemical Profile
The fundamental identity and computed properties of Ethyl 2,4-Difluoro-5-nitrobenzoate provide the basis for understanding its chemical behavior and potential applications. These parameters are crucial for predicting its solubility, membrane permeability, and overall suitability as a drug scaffold or synthetic intermediate.
Chemical Identity
| Identifier | Value | Reference |
| CAS Number | 179011-37-1 | [1][2] |
| Molecular Formula | C₉H₇F₂NO₄ | [1][2] |
| Molecular Weight | 231.15 g/mol | [1][2] |
| Synonyms | Benzoic acid, 2,4-difluoro-5-nitro-, ethyl ester | [1] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1F)F)[O-] | [1] |
Computed Physicochemical Data
Computational models provide valuable insights into the molecule's behavior in various chemical and biological environments.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 2.0497 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
| Predicted Boiling Point | 302.3 ± 42.0 °C | [3] |
Synthesis and Chemical Reactivity
The synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is a straightforward electrophilic aromatic substitution, while its reactivity is dominated by the electron-deficient nature of its aromatic ring.
Synthetic Protocol: Electrophilic Nitration
The primary method for synthesizing the title compound is the nitration of Ethyl 2,4-difluorobenzoate. The causality behind this experimental choice lies in the directing effects of the substituents. The ester group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho-, para-directing. The nitration occurs at the C5 position, which is ortho to one fluorine and para to the other, and meta to the ester group, representing the most electronically favorable position for electrophilic attack. The use of a strong acid mixture (H₂SO₄/HNO₃) is standard for generating the highly electrophilic nitronium ion (NO₂⁺) required for the reaction.
Experimental Protocol:
-
Cool a mixture of Ethyl 2,4-difluorobenzoate (1.0 eq) in concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.
-
Add concentrated nitric acid (HNO₃) dropwise to the stirred mixture, maintaining the temperature at 0°C.
-
Continue stirring the reaction at 0°C for approximately 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, Ethyl 2,4-difluoro-5-nitrobenzoate, with a reported yield of up to 95%.[2]
Caption: Synthesis workflow for Ethyl 2,4-Difluoro-5-nitrobenzoate.
Theoretical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to the utility of Ethyl 2,4-Difluoro-5-nitrobenzoate as a synthetic intermediate is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The presence of three strong electron-withdrawing groups (two fluoro, one nitro) powerfully depletes the electron density of the aromatic ring. This electronic deficit makes the ring highly electrophilic and susceptible to attack by nucleophiles.
The fluorine atoms, particularly the one at the C4 position (para to the nitro group), are excellent leaving groups in this context. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. This reactivity allows for the selective replacement of the fluorine atoms with a wide range of nucleophiles (e.g., amines, alkoxides, thiols), providing a gateway to a vast library of substituted aromatic compounds.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Spectroscopic and Analytical Characterization
-
¹H NMR Spectroscopy : The proton spectrum is expected to show two distinct regions.
-
Aromatic Region : Two signals corresponding to the two aromatic protons. These signals will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (³J H-F and ⁴J H-F coupling).
-
Aliphatic Region : A quartet corresponding to the ethoxy methylene protons (-OCH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃).
-
-
¹³C NMR Spectroscopy : The carbon spectrum will display nine unique signals.
-
Carbonyl Carbon : A signal around 160-170 ppm for the ester C=O.
-
Aromatic Carbons : Six signals in the aromatic region (approx. 110-160 ppm). The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹J C-F), providing a definitive diagnostic feature.
-
Aliphatic Carbons : Two signals for the ethyl group, one for the methylene carbon (~60-65 ppm) and one for the methyl carbon (~14-17 ppm).
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by several strong absorption bands corresponding to its functional groups.
-
~1720-1740 cm⁻¹ : Strong C=O stretching vibration of the ester.
-
~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹ : Asymmetric and symmetric stretching vibrations of the nitro group (N-O), respectively.
-
~1100-1300 cm⁻¹ : Strong C-F stretching vibrations.
-
~1200-1300 cm⁻¹ : C-O stretching of the ester.
-
-
Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase column, is an appropriate method for assessing the purity of the compound and monitoring reaction progress.[4]
Applications in Research and Drug Development
Ethyl 2,4-difluoro-5-nitrobenzoate is not typically an end-product but rather a crucial intermediate. Its value lies in its capacity to serve as a scaffold for building more elaborate molecules. Related nitroaromatic compounds are known intermediates in the synthesis of pharmaceuticals, such as local anesthetics.[5] The SNAr reactivity is the key feature exploited by medicinal chemists. By sequentially or selectively replacing the fluorine atoms, researchers can introduce various pharmacophores and functional groups to modulate biological activity, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling
Proper handling of Ethyl 2,4-Difluoro-5-nitrobenzoate is essential due to its potential hazards. The available safety data indicates the following classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
(Data sourced from ChemScene and PubChem)[1][6]
Recommended Precautions :
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.[7]
-
Avoid contact with skin and eyes.[8]
-
Wash hands thoroughly after handling.
Conclusion
Ethyl 2,4-difluoro-5-nitrobenzoate is a highly functionalized aromatic compound with significant theoretical and practical importance. Its well-defined synthesis and, more importantly, its predictable reactivity profile make it a valuable tool for synthetic chemists. The electron-deficient nature of the aromatic ring, a direct consequence of its substituent pattern, primes the molecule for nucleophilic aromatic substitution, opening a clear and efficient path to a wide range of complex derivatives for applications in medicinal chemistry and materials science. A thorough understanding of its properties, from physicochemical parameters to spectroscopic signatures and safety protocols, is paramount for its effective and safe utilization in a research and development setting.
References
-
SciRP.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
-
SIELC Technologies. Ethyl 4-nitrobenzoate. [Link]
-
ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate. [Link]
- Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
PubChem. Ethyl 2-fluoro-5-nitrobenzoate. [Link]
-
PubChem. Ethyl 2-fluoro-4-nitrobenzoate. [Link]
-
SciRP.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]
- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]
- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 6. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: Synthesis of Derivatives from Ethyl 2,4-Difluoro-5-nitrobenzoate
[1]
Introduction & Reactivity Profile
Ethyl 2,4-difluoro-5-nitrobenzoate is a densely functionalized aromatic scaffold. Its utility stems from the differential reactivity of its two fluorine atoms, governed by the electronic effects of the nitro and ester groups.
Reactivity Analysis
-
C4-Fluorine (Primary Electrophile): This position is highly activated for Nucleophilic Aromatic Substitution (
) due to being ortho to the strong electron-withdrawing nitro group ( ) and para to the ester group ( ). It is the first site of attack for amines. -
C2-Fluorine (Secondary Electrophile): This position is ortho to the ester and meta to the nitro group. It is significantly less reactive than C4 towards external nucleophiles but is the key site for intramolecular cyclization (e.g., Grohe-Heberle) to form the quinolone core.
-
C5-Nitro Group: A masked amino group. Reduction yields an aniline, altering the electronic landscape (converting an EWG to an EDG) and enabling further coupling (e.g., Gould-Jacobs reaction).
Mechanistic Decision Tree
The synthetic path depends on the desired final scaffold:
-
Path A (
First): Functionalize C4 with an amine, then cyclize. (Common for 7-substituted quinolones). -
Path B (Cyclize First): Build the quinolone ring, then functionalize. (Used when the C4-substituent is sensitive to cyclization conditions).
Detailed Experimental Protocols
Protocol A: Regioselective at C4 (Synthesis of 4-Amino Derivatives)
Objective: Selective displacement of the C4-fluorine with a secondary amine (e.g., morpholine, piperazine, or pyrrolidine).
Mechanism: The reaction proceeds via a Meisenheimer complex stabilized primarily by the ortho-nitro group.
Materials:
-
Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.1 eq)
-
Base: Triethylamine (TEA) or DIPEA (1.2 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve Ethyl 2,4-difluoro-5-nitrobenzoate (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C (ice bath). Add TEA (12 mmol) followed by the dropwise addition of the amine (11 mmol).
-
Note: The reaction is exothermic. Control temperature to <5°C during addition to prevent competitive attack at C2.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product usually appears as a bright yellow/orange spot.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.[2]
-
Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
-
Expected Yield: 85–95%.
-
Protocol B: Nitro Reduction to Aniline
Objective: Conversion of the C5-nitro group to a C5-amino group without defluorination.
Materials:
-
Nitro-benzoate derivative (from Protocol A)[3]
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (4:1)
Step-by-Step Procedure:
-
Setup: Suspend the nitro compound (5 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add
(25 mmol) and Iron powder (25 mmol). -
Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Critical Control: Do not use
if labile halogens (Cl, Br) are present elsewhere, though F is generally stable. Fe/ is chemoselective and prevents hydrodefluorination.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc. The resulting aniline is often air-sensitive; store under inert atmosphere or use immediately.
Protocol C: Cyclization to 6-Nitro-7-Fluoroquinolone (Grohe-Heberle Strategy)
Objective: Synthesis of the quinolone core preserving the C4-F (now C7 on quinolone) for later substitution.
Materials:
-
2,4-Difluoro-5-nitrobenzoic acid (Hydrolyzed from starting ester)
-
Carbonyldiimidazole (CDI)
-
Magnesium ethyl malonate
-
Triethyl orthoformate[4]
-
Primary amine (
, e.g., Cyclopropylamine) -
Base:
or
Workflow:
-
Beta-Keto Ester Formation: Activate the benzoic acid with CDI in THF, then react with Magnesium ethyl malonate to form the benzoyl acetate.
-
Enamine Formation: React the benzoyl acetate with Triethyl orthoformate and Acetic anhydride, followed by the primary amine (
). This installs the N-substituent. -
Cyclization: Treat the resulting enamine with
(1.1 eq) in THF or DMF at 0°C -> RT. -
Result: Ethyl 1-alkyl-6-nitro-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Visualization & Data
Synthetic Workflow Diagram
The following diagram illustrates the divergent pathways available from the starting material.
Caption: Divergent synthetic pathways. Path A prioritizes C4-functionalization via
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Regioselectivity (Mixture of C2/C4 products) | Temperature too high during amine addition. | Cool reaction to 0°C or -10°C. Add amine very slowly. |
| Defluorination during Reduction | Use of | Switch to chemoselective reduction: |
| Incomplete Cyclization (Protocol C) | Wet solvent or insufficient base strength. | Ensure anhydrous THF/DMF. Use |
| Hydrolysis of Ester | Presence of water in basic | Use anhydrous solvents (MeCN/DMF). Avoid hydroxide bases; use tertiary amines (TEA/DIPEA). |
References
-
ChemicalBook. (2023). Ethyl 2,4-difluoro-5-nitrobenzoate Product Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC PubMed Central. Retrieved from
-
PubChem. (2025).[7] Ethyl 2-fluoro-5-nitrobenzoate Compound Summary. (Used for comparative reactivity data). Retrieved from
-
MDPI. (2023). Synthesis of Fluoroquinolone Precursors via Nucleophilic Substitution. Molecules. Retrieved from
-
Vapourtec. (2024).
) in Flow Chemistry. (Reference for continuous flow optimization of difluoronitrobenzene substitutions). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2940002A1 - Halogenated aniline and method for producing same - Google Patents [patents.google.com]
- 3. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Ethyl 2,4-Difluoro-5-nitrobenzoate in Medicinal Chemistry
Introduction: The Strategic Importance of Ethyl 2,4-Difluoro-5-nitrobenzoate
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Ethyl 2,4-difluoro-5-nitrobenzoate emerges as a highly valuable and versatile building block in this context. Its utility stems from a trifecta of reactive sites: two activated fluorine atoms, a nitro group amenable to reduction, and an ethyl ester that can be hydrolyzed to a carboxylic acid. This pre-functionalized scaffold provides a robust platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.
The aromatic ring of ethyl 2,4-difluoro-5-nitrobenzoate is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group and the fluorine atoms. This electronic arrangement is the cornerstone of its reactivity, making the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the chemical principles governing its reactivity, detailed protocols for its application, and a case study illustrating its role in the synthesis of a potent VEGFR-2 kinase inhibitor.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before employing any chemical reagent.
| Property | Value | Reference |
| CAS Number | 179011-37-1 | |
| Molecular Formula | C₉H₇F₂NO₄ | |
| Molecular Weight | 231.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 26 - 30 °C |
Safety and Handling:
Ethyl 2,4-difluoro-5-nitrobenzoate and related difluoronitrobenzene compounds are classified as hazardous.[1] Standard laboratory safety protocols should be strictly adhered to.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[2] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air.[3] If skin contact occurs, wash off with soap and plenty of water.[1] If swallowed, do NOT induce vomiting and consult a physician.[1]
Core Reactivity and Mechanistic Principles: The SNAr Reaction
The primary mode of reactivity for ethyl 2,4-difluoro-5-nitrobenzoate is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears a fluorine atom. This is the rate-determining step. The strong electron-withdrawing nitro group, positioned para to the C4 fluorine, is crucial for activating the ring towards this attack.[5]
-
Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[4] This delocalization provides significant stabilization to the intermediate.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[4]
Caption: Generalized mechanism of the SNAr reaction.
Causality of Reactivity:
-
Regioselectivity: Nucleophilic attack occurs preferentially at the C4 position over the C2 position. This is because the negative charge in the Meisenheimer complex formed from C4 attack can be delocalized onto the para-nitro group, which provides superior stabilization compared to the ortho-nitro group relative to the C2 position.
-
Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack. This polarization is key to facilitating the initial, rate-determining step.
Experimental Protocols: Harnessing the SNAr Reaction
The following are detailed, self-validating protocols for the reaction of ethyl 2,4-difluoro-5-nitrobenzoate with various classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines
This is a cornerstone reaction for introducing nitrogen-containing moieties, frequently used to build kinase inhibitor scaffolds.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the amine (1.0 - 1.2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN), add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents).
-
Substrate Addition: Add ethyl 2,4-difluoro-5-nitrobenzoate (1.0 equivalent) to the stirred mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. This will precipitate the product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous phase).[4]
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining solvent and inorganic byproducts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.
Expertise & Causality:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) are preferred as they can solvate the cationic counter-ion of the base and the charged Meisenheimer complex, thereby accelerating the reaction.
-
Base Selection: A base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HF generated during the reaction. K₂CO₃ is a mild inorganic base suitable for many reactions, while DIPEA is an organic base that is often used when a homogeneous reaction mixture is desired.
-
Temperature: Heating is generally required to overcome the activation energy of the nucleophilic attack, especially with less reactive amines.
Protocol 2: Reaction with Thiols
This protocol is valuable for synthesizing compounds with sulfur linkages, which can act as important hydrogen bond acceptors or form key interactions with target proteins.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the thiol (1.0 - 1.2 equivalents) in a polar aprotic solvent like DMF or THF.
-
Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (t-BuOK, 1.2 equivalents) portion-wise at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.
-
Substrate Addition: After stirring for 15-30 minutes at 0 °C or room temperature, add a solution of ethyl 2,4-difluoro-5-nitrobenzoate (1.0 equivalent) in the same solvent.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. Quenching should be done carefully by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture.
Expertise & Causality:
-
Base Strength: Thiols are more acidic than amines, but a strong base like NaH or t-BuOK is often used to ensure complete and rapid formation of the thiolate anion, which is a much more potent nucleophile than the neutral thiol.
-
Temperature Control: The initial deprotonation with a strong base is often exothermic and is performed at 0 °C to maintain control over the reaction.
Subsequent Synthetic Transformations: Building Complexity
The product of the SNAr reaction is a versatile intermediate that can be further elaborated.
Sources
Ethyl 2,4-Difluoro-5-nitrobenzoate as a building block in organic synthesis
Application Note: Strategic Utilization of Ethyl 2,4-Difluoro-5-nitrobenzoate in Heterocyclic Synthesis
Executive Summary
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a highly functionalized aromatic building block characterized by a "trifunctional" reactivity landscape. Its structure features two fluorine atoms activated by electron-withdrawing groups (EWG)—a nitro group at the C5 position and an ester at the C1 position. This unique electronic arrangement makes it a premier scaffold for Nucleophilic Aromatic Substitution (
This guide details the regioselective functionalization of this molecule, providing validated protocols for
Chemical Profile & Reactivity Landscape
The synthetic utility of Ethyl 2,4-difluoro-5-nitrobenzoate stems from the differential reactivity of its two fluorine substituents. Understanding the electronic push-pull mechanisms is critical for controlling regioselectivity.
| Property | Specification |
| CAS Number | 179011-37-1 |
| Molecular Formula | |
| Molecular Weight | 231.15 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |
Mechanistic Insight: The Regioselectivity Battle (C4 vs. C2)
Nucleophilic attack can theoretically occur at C2 or C4. However, experimental evidence and electronic theory favor C4 substitution as the dominant pathway.
-
C4-Fluorine (Ortho to Nitro): This position is activated by the strong inductive and mesomeric electron-withdrawing effect of the ortho-nitro group. The transition state (Meisenheimer complex) is stabilized directly by the nitro group's resonance.
-
C2-Fluorine (Para to Nitro, Ortho to Ester): While activated, the ortho-ester group provides steric hindrance. Furthermore, the activation by a para-nitro group is generally weaker than the ortho-nitro effect in
reactions involving amine nucleophiles.
Visualizing the Synthetic Pathway
The following diagram illustrates the conversion of Ethyl 2,4-difluoro-5-nitrobenzoate into a Benzimidazole core, a common motif in kinase inhibitors.
Caption: Step-wise transformation of the difluoro-nitrobenzoate scaffold into a functionalized benzimidazole via regioselective substitution and reduction.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Amination ( )
Objective: To introduce an amine at the C4 position while preserving the C2-fluorine and ester functionalities.
Materials:
-
Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 eq)
-
Amine Nucleophile (e.g., Morpholine, Piperazine, or Aniline) (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous DMF or Acetonitrile (10 mL/g of substrate)
Procedure:
-
Preparation: Dissolve Ethyl 2,4-difluoro-5-nitrobenzoate in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is crucial to prevent over-reaction at the C2 position.
-
Addition: Add DIPEA followed by the dropwise addition of the Amine Nucleophile over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1). The product typically appears as a bright yellow/orange spot due to the nitro-amine conjugation.
-
Workup: Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product should precipitate.[1]
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3x), wash organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol is usually sufficient. If necessary, purify via silica gel chromatography.
Validation Check:
Protocol B: Chemoselective Nitro Reduction
Objective: To reduce the nitro group to an aniline without de-halogenating the sensitive C2-fluorine atom.
Materials:
-
Intermediate from Protocol A (1.0 eq)
-
Iron Powder (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Ethanol/Water (4:1 ratio)
Procedure:
-
Setup: Suspend the nitro-intermediate in Ethanol/Water.
-
Activation: Add Iron powder and Ammonium Chloride.
-
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.
-
Why Fe/NH4Cl? Catalytic hydrogenation (Pd/C,
) poses a high risk of hydrodefluorination (stripping the fluorine). Iron-mediated reduction is milder and preserves the aryl-fluoride bond.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.
-
Drying: Dry organic layer over
and concentrate to yield the diamine.
Protocol C: Cyclization to Benzimidazole
Objective: To close the ring using the newly formed diamine.
Procedure:
-
Dissolve the diamine (from Protocol B) in Triethyl Orthoformate (solvent and reagent).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).
-
Heat to 100°C for 3 hours.
-
Cool and concentrate. Purify via column chromatography.[2][3]
-
Result: Ethyl 6-fluoro-1-substituted-1H-benzimidazole-5-carboxylate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-substitution (Loss of both F) | Temperature too high or excess amine used. | Strictly maintain 0°C during addition. Use exactly 1.05 eq of amine. |
| Hydrolysis of Ester | Wet solvents or aqueous base used. | Use anhydrous DMF/ACN. Use organic bases (DIPEA/TEA) instead of hydroxides. |
| Defluorination during Reduction | Pd/C used with long reaction times. | Switch to Fe/AcOH or |
| Poor Yield in Precipitation | Product is too soluble in water/DMF mix. | Use Brine during workup or perform standard EtOAc extraction. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12793176 (Related Isomer) & CAS 179011-37-1. Retrieved from [Link]
-
Vapourtec Ltd.
) Application Note. Explains the activation energy and regioselectivity in flow chemistry applications. Retrieved from [Link] - Mąkosza, M., & Wojciechowski, K. (2004).Nucleophilic Aromatic Substitution of Hydrogen. Chemical Reviews.
-
World Intellectual Property Organization (WIPO). Patent WO2010100249: Process for the synthesis of fluoroquinolone intermediates. (Specific industrial application of the title compound). Retrieved from [Link]
- Neumann, C. N., & Ritter, T. (2015).Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition. (Context on the stability of Aryl-F bonds during reduction).
Disclaimer: This documentation is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). Nitro compounds may be energetic; handle with care.
Sources
Application Note: Regioselective Amination of Ethyl 2,4-Difluoro-5-nitrobenzoate
[1]
Abstract
The nucleophilic aromatic substitution (
Introduction & Mechanistic Insight
The Substrate Challenge
Ethyl 2,4-difluoro-5-nitrobenzoate contains two electrophilic sites activated by electron-withdrawing groups (EWG):
-
C2-Fluorine: Located para to the Nitro group (strong EWG) and ortho to the Ester (moderate EWG).[1]
-
C4-Fluorine: Located ortho to the Nitro group and para to the Ester.[1]
Regioselectivity Principles
While classical
-
Steric Hindrance: The bulky ethyl ester group at C1 creates significant steric strain at the adjacent C2 position, kinetically hindering nucleophilic attack.[1]
-
Electronic Accessibility: The C4 position, while only ortho-activated by the nitro group, is sterically unencumbered.[1] Furthermore, the ortho-nitro group can stabilize the transition state (Meisenheimer complex) through field effects and potential hydrogen bonding with the incoming amine proton.[1]
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway highlighting the selective C4-displacement driven by steric factors at C2.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Ethyl 2,4-difluoro-5-nitrobenzoate | 1.0 | Substrate | Limiting reagent.[1] |
| Amine (e.g., Cyclopropylamine, Piperazine) | 1.05 - 1.1 | Nucleophile | Slight excess ensures conversion.[1] |
| Triethylamine (TEA) or DIPEA | 1.2 - 1.5 | Base | Scavenges HF; prevents salt formation.[1] |
| Acetonitrile (MeCN) or DMF | - | Solvent | MeCN preferred for easier workup.[1] |
Step-by-Step Procedure
Step 1: Preparation (0 - 15 min)
-
Charge a reaction vessel with Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 equiv).
-
Dissolve in Acetonitrile (MeCN) (5-10 volumes relative to substrate mass).
-
Cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.[1]
Step 2: Addition (15 - 45 min)
-
Add Base (TEA or DIPEA, 1.2 equiv) to the stirred solution.[1]
-
Dissolve the Amine (1.05 equiv) in a minimal amount of MeCN.[1]
-
Add the amine solution dropwise over 30 minutes, maintaining the internal temperature <5°C.
Step 3: Reaction (45 min - 4 hours)
-
Allow the reaction to warm naturally to Room Temperature (20-25°C) .
-
Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The starting material (
) should disappear, and a more polar yellow/orange spot ( ) should appear.[1]
Step 4: Workup & Purification [1]
-
Quench: Pour the reaction mixture into Ice Water (20 volumes).
-
Precipitation: In many cases (especially with aromatic or cycloalkyl amines), the product precipitates as a yellow solid.[1]
-
Recrystallization: Purify by recrystallization from Ethanol/Water or Hexane/EtOAc to remove trace regioisomers.[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target amine derivative.
Data & Optimization Guide
Solvent Effects on Regioselectivity
The choice of solvent influences the transition state energy.[1] Polar aprotic solvents generally accelerate
| Solvent | Reaction Rate | Regioselectivity (C4:C2) | Recommendation |
| Acetonitrile | High | Excellent (>95:[1]5) | Primary Choice |
| DMF | Very High | Good (90:[1]10) | Use for low-solubility amines; keep cold.[1] |
| Ethanol | Moderate | Very Good (>95:[1]5) | Green alternative; slower rate.[1] |
| THF | Low | Good | Not recommended due to slow kinetics.[1] |
Troubleshooting Common Issues
-
Bis-substitution: If the C2 fluorine is also displaced, reduce the amine equivalents to 0.95 and ensure the temperature stays at 0°C.
-
Hydrolysis: Avoid aqueous bases (NaOH/KOH) during the reaction phase to prevent hydrolysis of the ethyl ester to the carboxylic acid.
Safety & Compliance
-
Hydrofluoric Acid (HF): The reaction generates HF equivalents (as ammonium salts).[1] While scavenged by the base, the crude mixture should be treated as potentially corrosive.[1]
-
Nitro Compounds: Although this benzoate is stable, nitroaromatics can be energetic.[1] Do not distill the crude residue to dryness at high temperatures (>100°C).[1]
References
-
Grohe, K., & Heitzer, H. (1987).[1] Cycloaracylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1] (Foundational work on fluoroquinolone precursors).[1]
-
PubChem. Ethyl 2,4-difluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine.[1]
-
BLD Pharm. Ethyl 4-((2,2-difluoroethyl)amino)-2-fluoro-5-nitrobenzoate Product Data. (Confirming C4 regioselectivity of amine addition).
-
Vapourtec.Nucleophilic Aromatic Substitution Application Note. (General protocols for flow chemistry
on difluoronitrobenzenes).
Application Note: Regioselective SNAr Protocol for Ethyl 2,4-Difluoro-5-nitrobenzoate
Strategic Context & Application
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a critical scaffold in the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., Levofloxacin, Moxifloxacin precursors). The molecule features two activated fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr).
The primary challenge in utilizing this scaffold is regioselectivity . Both the C2 and C4 positions are activated by electron-withdrawing groups (EWGs). However, for most pharmaceutical applications, the objective is the selective displacement of the C4-fluorine by an amine nucleophile while retaining the C2-fluorine and the ester moiety.
This protocol details a controlled methodology to achieve high C4-regioselectivity, minimizing bis-substitution and ester hydrolysis.
Mechanistic Principles & Regiochemistry
Activation Vectors
The substrate contains two primary EWGs that lower the energy of the transition state (Meisenheimer complex):
-
Nitro Group (C5): The strongest activator. It activates the C4 position (Ortho) and C2 position (Para).
-
Ethyl Ester (C1): A moderate activator. It activates the C2 position (Ortho) and C4 position (Para).
The Selectivity Logic
While both positions are activated, the C4 position is generally more reactive toward amine nucleophiles due to the potent inductive (-I) and mesomeric (-M) effects of the ortho-nitro group, which stabilizes the negative charge in the transition state more effectively than the para-interaction at C2. However, the C2 position is sterically shielded by the flanking ester group, further favoring attack at C4.
Critical Control Point: Elevated temperatures or strong alkoxide bases can overcome these steric/electronic barriers, leading to C2 substitution or bis-substitution. Therefore, kinetic control at lower temperatures is essential.
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the addition-elimination mechanism at the C4 position.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | Ethyl 2,4-difluoro-5-nitrobenzoate (>98%) | Electrophile |
| Nucleophile | Cyclic amine (e.g., N-methylpiperazine) or Primary amine | Nucleophile |
| Solvent | Acetonitrile (MeCN) or DMF (Anhydrous) | Polar Aprotic Medium |
| Base | Triethylamine (TEA) or DIPEA | HF Scavenger |
| Quench | 0.5M HCl or Sat.[1] NH₄Cl | Neutralization |
Step-by-Step Methodology
Pre-requisite: All glassware should be oven-dried. Perform under an inert atmosphere (N₂) if the amine is hygroscopic, though the reaction is generally robust to moisture.
Step 1: Preparation (0 min)
-
Dissolve 1.0 equiv of Ethyl 2,4-difluoro-5-nitrobenzoate in MeCN (concentration ~0.2 M).
-
Cool the solution to 0°C using an ice bath. Note: Cooling is mandatory to suppress C2-attack.
Step 2: Nucleophile Addition (0 - 15 min)
-
Prepare a solution of 1.05 equiv of the Amine and 1.2 equiv of Base (TEA/DIPEA) in a minimal amount of MeCN.
-
Add the amine/base mixture dropwise to the substrate solution over 15 minutes.
-
Observation: A color change (often yellow to orange) indicates the formation of the charge-transfer complex or Meisenheimer intermediate.
Step 3: Reaction Phase (15 min - 4 hours)
-
Maintain at 0°C for 30 minutes.
-
Allow the reaction to slowly warm to Room Temperature (20-25°C).
-
Monitor: Check via TLC (Hexane:EtOAc 3:1) or HPLC every hour.
-
Endpoint: Disappearance of starting material.
-
Warning: If starting material persists after 4 hours, do not heat above 40°C without verifying regioselectivity.
-
Step 4: Workup & Isolation
-
Quench: Pour reaction mixture into ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with 0.5M HCl (to remove unreacted amine/base) followed by Brine.
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallization (EtOH/Water) is often sufficient. If oil persists, flash column chromatography (SiO₂) may be required.
Optimization & Troubleshooting
The following decision matrix addresses common deviations in the reaction profile.
Figure 2: Troubleshooting logic for common SNAr deviations.
Data Analysis Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete conversion or water in solvent. | Use anhydrous DMF/MeCN; extend reaction time. |
| Bis-substitution | Excess amine or high temperature. | Strict stoichiometry (1.0-1.05 eq); maintain <25°C. |
| C2-Isomer | Thermodynamic control active. | Keep reaction cold (0°C); add amine slower. |
| Ester Hydrolysis | Presence of water + base.[2] | Avoid hydroxide bases (NaOH/KOH); use TEA/DIPEA. |
Safety & Compliance (HSE)
-
Hydrofluoric Acid (HF): The reaction generates HF equivalents. Although scavenged by the base (forming Triethylammonium fluoride), the reaction mixture should be treated as potentially corrosive and toxic.
-
Nitro Compounds: Ethyl 2,4-difluoro-5-nitrobenzoate is a nitro-aromatic. While generally stable, avoid subjecting the pure solid to extreme heat or shock.
-
Toxicology: The substrate causes skin and serious eye irritation (H315, H319) and is toxic if swallowed (H301) [1].[1][3] Always work in a fume hood.
References
-
PubChem. (n.d.).[1] Ethyl 2-fluoro-5-nitrobenzoate Compound Summary (Safety & Hazards). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for SNAr mechanism and Meisenheimer complexes).
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. Retrieved October 26, 2023, from [Link]
Sources
The Strategic Role of Ethyl 2,4-Difluoro-5-nitrobenzoate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A Versatile Building Block for Crop Protection Innovation
Ethyl 2,4-difluoro-5-nitrobenzoate is a key aromatic intermediate that has garnered significant attention in agrochemical research. Its strategic arrangement of functional groups—two activating fluorine atoms, a directing nitro group, and a reactive ethyl ester—makes it a highly versatile scaffold for the synthesis of a new generation of herbicides and fungicides. The electron-withdrawing nature of the nitro group and the fluorine atoms significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various pharmacophores. This guide provides an in-depth exploration of the applications of Ethyl 2,4-Difluoro-5-nitrobenzoate in agrochemical synthesis, complete with detailed protocols and mechanistic insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 2,4-difluoro-5-nitrobenzoate is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 179011-37-1 | [1] |
| Molecular Formula | C₉H₇F₂NO₄ | [1] |
| Molecular Weight | 231.15 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% |
Core Application: A Gateway to Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides
One of the most significant applications of Ethyl 2,4-difluoro-5-nitrobenzoate is in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides. PPO inhibitors are a critical class of herbicides that act by blocking a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
The difluoro-nitrophenyl moiety of Ethyl 2,4-difluoro-5-nitrobenzoate serves as a crucial pharmacophore for potent PPO inhibition. The fluorine atom at the 4-position is particularly susceptible to nucleophilic displacement, providing a convenient handle for introducing the diverse structural motifs required for high herbicidal activity.
Synthetic Protocol: Synthesis of a Novel Pyrazole-Based PPO Inhibitor Intermediate
This protocol details a representative synthesis of a key intermediate for a novel pyrazole-based PPO-inhibiting herbicide, starting from Ethyl 2,4-difluoro-5-nitrobenzoate. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the C-4 position by a pyrazole nucleophile.
Reaction Scheme
Caption: Synthesis of a pyrazole-based PPO inhibitor intermediate.
Step-by-Step Methodology
Materials:
-
Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 eq)
-
3-(Difluoromethyl)-1H-pyrazole (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a stirred solution of Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 eq) in anhydrous DMF, add 3-(difluoromethyl)-1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)-4-fluoro-5-nitrobenzoate.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and effective base for this type of nucleophilic aromatic substitution, facilitating the deprotonation of the pyrazole nitrogen without causing unwanted side reactions.
-
Choice of Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it can solvate the potassium cation, thereby increasing the nucleophilicity of the pyrazole anion.
-
Reaction Temperature: Heating the reaction is necessary to overcome the activation energy for the nucleophilic attack and subsequent displacement of the fluoride ion.
Further Transformations and Agrochemical Applications
The resulting pyrazole-substituted nitrobenzoate is a versatile intermediate that can be further elaborated to a variety of potent agrochemicals.
Workflow for Further Derivatization
Caption: Potential derivatization of the PPO inhibitor intermediate.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions such as iron powder in the presence of ammonium chloride or catalytic hydrogenation. This introduces a new point for diversification.
-
Amide Coupling: The resulting aniline can be coupled with various carboxylic acids, particularly those derived from other heterocyclic systems like pyrazoles, to form amide-based fungicides. For instance, coupling with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride would lead to analogues of the commercial fungicide Bixafen.
Conclusion: A Cornerstone for Future Agrochemical Discovery
Ethyl 2,4-difluoro-5-nitrobenzoate has proven to be a valuable and versatile building block in the synthesis of novel agrochemicals. Its inherent reactivity and the strategic placement of its functional groups allow for the efficient construction of complex molecules with high biological activity. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important intermediate in the ongoing quest for more effective and sustainable crop protection solutions.
References
- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
- CN116178264A - A kind of synthetic method of bixafen.
-
Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. [Link]
- WO2008049618A2 - Herbicidal compositions.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Synthesis and Fluorescence Sensing for Nitro Explosives and Pesticides of Two Cd-Coordination Polymers. National Center for Biotechnology Information. [Link]
-
Protoporphyrinogen Oxidase-Inhibiting Herbicides. ResearchGate. [Link]
Sources
Application Note: High-Fidelity Reduction of the Nitro Group in Ethyl 2,4-Difluoro-5-nitrobenzoate
Introduction: Strategic Importance of Ethyl 5-amino-2,4-difluorobenzoate
The conversion of Ethyl 2,4-Difluoro-5-nitrobenzoate to its corresponding aniline, Ethyl 5-amino-2,4-difluorobenzoate, is a critical transformation in synthetic organic chemistry. The resulting product is a highly valuable fluorinated building block, pivotal in the development of advanced pharmaceutical agents and complex agrochemicals. The strategic placement of the amine and fluorine substituents on the benzoate core makes it an essential precursor for molecules where bioavailability, metabolic stability, and binding affinity are modulated by these functional groups.
The reduction of an aromatic nitro group is a fundamental reaction, yet its execution demands careful consideration of methodology to ensure high yield, purity, and chemoselectivity, while avoiding unwanted side reactions such as dehalogenation. This document provides detailed protocols for two robust and widely adopted methods for this transformation: Catalytic Hydrogenation and Stannous Chloride (SnCl₂) mediated reduction. The choice between these methods depends on available equipment, scale, and the specific requirements of the subsequent synthetic steps.
Overview of Reduction Methodologies
A variety of reagents can accomplish the reduction of aromatic nitro groups.[1][2] The two protocols detailed below—catalytic hydrogenation and tin(II) chloride reduction—were selected for their reliability, high yields, and differing operational considerations, providing researchers with versatile options.
-
Catalytic Hydrogenation: This method often employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas (H₂).[3][4] It is renowned for producing clean products with water as the only stoichiometric byproduct, simplifying purification.[3] However, it requires specialized high-pressure equipment and careful handling of flammable H₂ gas and potentially pyrophoric catalysts.[5][6][7] For halogenated substrates, Raney Nickel can sometimes be preferred to minimize the risk of dehalogenation, although Pd/C is generally effective and fluorine is the least labile halogen.[3]
-
Stannous Chloride (SnCl₂) Reduction: This is a classic and highly effective method that uses a stoichiometric amount of a metal salt as the reducing agent.[2][3] SnCl₂ is particularly advantageous for its mildness and high chemoselectivity, often preserving other reducible functional groups.[3] The primary challenge of this method lies in the post-reaction workup, which requires the removal of tin-based byproducts.[8][9]
The general transformation is depicted below:
Caption: General reaction scheme for the reduction.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is the method of choice for achieving a clean reduction with minimal inorganic waste. The causality behind its efficacy lies in the catalytic cycle where the palladium surface adsorbs both hydrogen gas and the nitroarene, facilitating the stepwise reduction to the amine.[4][10]
3.1. Materials and Equipment
-
Reagents: Ethyl 2,4-Difluoro-5-nitrobenzoate, 10% Palladium on Carbon (Pd/C, 50% wet), Ethanol (anhydrous), Nitrogen (inert gas), Hydrogen (high purity).
-
Equipment: High-pressure hydrogenation vessel (e.g., Parr shaker), magnetic stirrer, filtration apparatus (Büchner funnel), Celite® 545, rotary evaporator, standard laboratory glassware.
3.2. Critical Safety Precautions
-
Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[7][11] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Handling: Pd/C is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[6][12] Never allow the catalyst to dry in the open air. Keep it wet with solvent at all times.
-
Pressure Safety: Only use a hydrogenation reactor rated for the intended pressure.[5] Ensure the vessel has been properly inspected and is equipped with a pressure relief valve.
3.3. Step-by-Step Procedure
-
Reactor Charging: In the hydrogenation vessel, dissolve Ethyl 2,4-Difluoro-5-nitrobenzoate (1.0 eq) in a suitable amount of ethanol (e.g., 10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, ~1-5 mol% Pd relative to the substrate). Rationale: The nitrogen atmosphere prevents the dry catalyst from coming into contact with air.
-
System Sealing and Purging: Securely seal the reactor. Purge the vessel by pressurizing with nitrogen to ~30 psi and then venting to atmospheric pressure. Repeat this cycle at least three times to remove all oxygen.[5]
-
Hydrogenation: After the final nitrogen vent, evacuate the vessel briefly and then introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake from the reservoir. For a 100 mmol scale reaction, this may require a significant volume of hydrogen.[6]
-
Reaction Completion and Workup: Once the reaction is complete (typically 2-6 hours, confirm by TLC/LC-MS), stop the stirring and hydrogen supply. Carefully vent the excess hydrogen.
-
Inerting Post-Reaction: Purge the reactor three times with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration: Open the reactor and immediately add a layer of Celite® to the reaction mixture. Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with ethanol. Rationale: The Celite prevents the fine Pd/C particles from clogging the filter paper and provides a safer medium for handling the pyrophoric catalyst.
-
Product Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude Ethyl 5-amino-2,4-difluorobenzoate. The product is often of high purity and may not require further purification.
Protocol 2: Stannous Chloride (SnCl₂) Reduction
This protocol offers a reliable alternative when high-pressure equipment is unavailable. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protons from the solvent mediating the formation of intermediates and ultimately the amine.[9][13]
4.1. Materials and Equipment
-
Reagents: Ethyl 2,4-Difluoro-5-nitrobenzoate, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, standard laboratory glassware.
4.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2,4-Difluoro-5-nitrobenzoate (1.0 eq) in ethyl acetate or ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the solution.[14]
-
Reaction Execution: Stir the mixture vigorously at room temperature or heat to a gentle reflux (40-60 °C). Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the evolution of gas ceases and the pH of the aqueous layer is ~8. A thick, white precipitate of tin salts will form. Rationale: Basification is crucial to neutralize the acidic reaction mixture and precipitate insoluble tin hydroxides, which facilitates their removal.[15]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the filter cake extensively with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. If two phases are not present, add water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Product Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Ethyl 5-amino-2,4-difluorobenzoate. The product can be further purified by column chromatography if necessary.
Comparative Data and Method Selection
| Feature | Catalytic Hydrogenation (Pd/C) | Stannous Chloride (SnCl₂) Reduction |
| Primary Reagents | H₂, 10% Pd/C | SnCl₂·2H₂O |
| Solvent | Ethanol, Ethyl Acetate | Ethyl Acetate, Ethanol |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Typical Time | 2 - 6 hours | 1 - 4 hours |
| Typical Yield | >95% | 85-95% |
| Workup Complexity | Simple filtration | Multi-step (neutralization, filtration, extraction) |
| Key Advantages | High atom economy, clean product, easy isolation. | No specialized pressure equipment needed, mild conditions. |
| Key Disadvantages | Requires pressure reactor, flammable gas, pyrophoric catalyst. | Stoichiometric metal waste, challenging workup to remove tin salts.[9] |
Workflow Visualization
The following diagram illustrates the general experimental workflow for the reduction process.
Caption: Generalized workflow for the synthesis of Ethyl 5-amino-2,4-difluorobenzoate.
References
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Indian Academy of Sciences. (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds.
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]
-
SaintyCo. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
-
Princeton University. (n.d.). Hydrogenation SOP. [Link]
-
ResearchGate. (n.d.). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
-
PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
- Google Patents. (n.d.).
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
-
Journal of the American Chemical Society. (n.d.). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. [Link]
-
Environment, Health and Safety, The University of Toledo. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]
-
ACS Publications, Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
YouTube. (2015). Reduction of Nitro Groups. [Link]
-
ResearchGate. (2011). (PDF) Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]
-
ResearchGate. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. [Link]
-
Bulletin of the Korean Chemical Society. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. [Link]
-
IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
ResearchGate. (2018). (PDF) Iron Catalyzed Reduction of Nitro Compounds. [Link]
-
YouTube. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. [Link]
-
Industrial Fire World. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]
-
MDPI. (n.d.). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. [Link]
- Google Patents. (n.d.). AN IMPROVED METHOD OF SYNTHESIS FOR 6,9-BIS (2-AMINOETHYL)
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF. [Link]
-
ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. njhjchem.com [njhjchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. helgroup.com [helgroup.com]
- 8. Workup [chem.rochester.edu]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 14. scispace.com [scispace.com]
- 15. orgosolver.com [orgosolver.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2,4-Difluoro-5-nitrobenzoate
Introduction: Strategic Utility of Ethyl 2,4-Difluoro-5-nitrobenzoate in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic selection of starting materials is paramount to the successful synthesis of complex molecular architectures that can effectively target the ATP-binding sites of kinases. Ethyl 2,4-difluoro-5-nitrobenzoate has emerged as a highly valuable and versatile building block in this context. Its utility is rooted in the predictable and efficient reactivity of its substituted phenyl ring, which is primed for sequential chemical transformations.
The key to the synthetic value of ethyl 2,4-difluoro-5-nitrobenzoate lies in the electronic properties of its substituents. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1] This activation allows for the regioselective introduction of various nucleophiles, a critical step in building the core structure of many kinase inhibitors. Furthermore, the nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, such as the introduction of a sulfonylamide group, a common feature in many kinase inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of ethyl 2,4-difluoro-5-nitrobenzoate in the synthesis of kinase inhibitors. We will delve into the mechanistic rationale behind the synthetic steps, provide detailed, field-proven protocols, and offer insights into the broader applicability of this versatile precursor. A notable example of a kinase inhibitor whose synthesis can be conceptually mapped from this starting material is Dabrafenib, a potent BRAF inhibitor.[2]
Core Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds
The overarching synthetic strategy for leveraging ethyl 2,4-difluoro-5-nitrobenzoate in kinase inhibitor synthesis can be dissected into a few key stages. This modular approach allows for the generation of a diverse library of compounds for screening and optimization.
Caption: General workflow for kinase inhibitor synthesis.
Part 1: Nucleophilic Aromatic Substitution (SNAr) – Building the Core
The initial and most critical step is the regioselective displacement of one of the fluorine atoms on the ethyl 2,4-difluoro-5-nitrobenzoate ring. The nitro group, being a powerful electron-withdrawing group, activates the ortho and para positions to nucleophilic attack. In this case, the fluorine at the 4-position is the most likely to be displaced due to the combined activating effect of the nitro group at the 5-position and the ester group at the 1-position.
Mechanistic Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism.[3] The nucleophile first attacks the electron-deficient carbon bearing the fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored. Fluorine is an excellent leaving group in this context due to the high polarization of the C-F bond.[4]
Protocol 1: General Procedure for SNAr with a Primary or Secondary Amine
This protocol provides a general method for the synthesis of N-substituted 5-nitrobenzoate derivatives, which are key intermediates for a wide range of kinase inhibitors.
Materials:
-
Ethyl 2,4-difluoro-5-nitrobenzoate
-
Primary or secondary amine (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Potassium carbonate (K2CO3) or other suitable base (2.0 equivalents)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add ethyl 2,4-difluoro-5-nitrobenzoate (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the reactants in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted nitrobenzoate intermediate.
Self-Validation: The success of this step can be confirmed by 1H and 19F NMR spectroscopy. The disappearance of one of the fluorine signals in the 19F NMR spectrum and the appearance of new proton signals corresponding to the introduced amine in the 1H NMR spectrum will confirm the desired substitution.
| Parameter | Typical Value | Rationale |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents facilitate the SNAr reaction by solvating the cationic species and not interfering with the nucleophile. |
| Base | K2CO3, Et3N, DIPEA | A non-nucleophilic base is required to neutralize the HF formed during the reaction. |
| Temperature | 60-100 °C | Moderate heating is typically required to overcome the activation energy of the reaction. |
| Reaction Time | 4-24 hours | Dependent on the nucleophilicity of the amine and the specific reaction conditions. |
Part 2: Reduction of the Nitro Group – Unmasking the Amine
With the core structure established, the next crucial step is the reduction of the nitro group to an amine. This transformation is fundamental as it provides a key functional group for subsequent elaboration of the molecule, often through sulfonylation or amidation reactions.
Mechanistic Insight: The reduction of a nitro group to an amine is a well-established transformation in organic synthesis. Common methods include catalytic hydrogenation (e.g., H2 over Palladium on carbon) or the use of metals in acidic media (e.g., iron, tin, or zinc with HCl).[5][6] The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
Protocol 2: Reduction of the Nitro Group using Iron in Acidic Medium
This protocol is a classic and reliable method for the reduction of aromatic nitro compounds and is generally tolerant of many functional groups.
Materials:
-
Substituted nitrobenzoate intermediate from Protocol 1
-
Iron powder (Fe) (5.0 equivalents)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend the substituted nitrobenzoate intermediate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Slowly add concentrated HCl dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude aminobenzoate intermediate.
-
Purify the product by column chromatography if necessary.
Self-Validation: The successful reduction can be confirmed by IR spectroscopy, where the characteristic symmetric and asymmetric stretching bands of the nitro group (around 1530 and 1350 cm-1) will disappear, and new N-H stretching bands for the primary amine will appear (around 3300-3500 cm-1). Mass spectrometry will also show a corresponding decrease in the molecular weight.
| Parameter | Typical Value | Rationale |
| Reducing Agent | Fe/HCl, SnCl2, H2/Pd-C | These are common and effective reagents for nitro group reduction. The choice depends on the presence of other reducible functional groups. |
| Solvent | Ethanol/Water, Acetic Acid | Protic solvents are typically used for metal-acid reductions. |
| Temperature | Reflux | Heating accelerates the reaction. |
| Reaction Time | 1-6 hours | Varies with the substrate and reaction scale. |
Part 3: Building the Kinase Inhibitor Scaffold – The Path to Dabrafenib as a Case Study
The aminobenzoate intermediate is a versatile platform for the synthesis of various kinase inhibitor scaffolds. To illustrate this, we will outline a conceptual synthetic route towards a Dabrafenib-like structure. Dabrafenib is a potent inhibitor of BRAF kinase, a key player in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[7]
Caption: Inhibition of the MAPK/ERK pathway by a BRAF inhibitor.
Conceptual Synthetic Steps (Post-Reduction):
-
Sulfonylation: The newly formed amine can be reacted with a sulfonyl chloride, such as 2,6-difluorobenzenesulfonyl chloride, to introduce the sulfonamide moiety present in Dabrafenib.[8] This reaction is typically carried out in the presence of a base like pyridine.
-
Thiazole Ring Formation: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acyl chloride. This acyl chloride can then be reacted with a suitable thioamide to form the thiazole ring, a common heterocycle in kinase inhibitors.[9]
-
Pyrimidinyl Group Introduction: The thiazole ring can be further functionalized, for example, by bromination, followed by a Suzuki or Stille coupling to introduce the pyrimidinyl group.
-
Final Amination: A final amination step on a chloro-substituted pyrimidine ring would yield the final Dabrafenib-like kinase inhibitor.
These latter steps are more complex and would require significant optimization. However, the initial two steps, SNAr and nitro reduction of ethyl 2,4-difluoro-5-nitrobenzoate, provide a robust and reliable entry into this class of compounds.
Conclusion and Future Perspectives
Ethyl 2,4-difluoro-5-nitrobenzoate is a powerful and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its predictable reactivity in nucleophilic aromatic substitution and the ease of transformation of its nitro group make it an ideal scaffold for combinatorial library synthesis and lead optimization campaigns. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable precursor. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Roberts, J., & Caserio, M. (n.d.). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
- Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104.
- Google Patents. (n.d.). CN103588767B - The preparation method of Da Lafeini.
- Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.
- Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104.
- Srinivasa, G. R., et al. (2002). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 41B, 1502-1504.
- Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
- Millet, A., et al. (2016). Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. Medicinal research reviews, 36(5), 915-63.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- Gaber, H. M., et al. (2018).
- Chapman, N. B., et al. (1971). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 2, 236-241.
-
Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
- Shawky, A. M., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC chemistry, 13(1), 31.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Asian Journal of Green Chemistry. (2022). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry, 6(3), 224-235.
- El-Metwaly, A. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 523.
-
Pharmaffiliates. (n.d.). N-(3-(5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)phenyl)-2,6-difluorobenzenesulfonamide. Retrieved from [Link]
- Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(1), 75-80.
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
- Singh, I., et al. (2022). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 14(1), 1-10.
- Al-Ghorbani, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1097.
- Li, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synlett, 33(19), 1937-1941.
- Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 2, 218-225.
- El-Damasy, A. K., et al. (2023). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Medicinal Chemistry, 14(3), 406-444.
-
PubChem. (n.d.). N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. medkoo.com [medkoo.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate
Executive Summary
Ethyl 2,4-difluoro-5-nitrobenzoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin, Moxifloxacin). Its synthesis requires precise regiochemical control during nitration to avoid the formation of the 3-nitro isomer or dinitro species.
This guide outlines a two-step industrial-grade protocol starting from commercially available 2,4-difluorobenzoic acid. Unlike bench-scale methods that often suffer from poor thermal management, this protocol prioritizes heat transfer control and purification efficiency, ensuring scalability from gram to kilogram batches.
Key Process Indicators
-
Overall Yield: >85% (Two steps)
-
Purity: >98% (HPLC)
-
Critical Control Point: Temperature maintenance <15°C during nitration to ensure regioselectivity.
Retrosynthetic Analysis & Route Selection
The synthesis is disconnected into two primary transformations: Electrophilic Aromatic Substitution (Nitration) and Nucleophilic Acyl Substitution (Esterification) .
Route Logic
While nitration of the ester (Ethyl 2,4-difluorobenzoate) is possible, Route A (Nitration of the Acid) is selected as the superior scalable process for three reasons:
-
Stability: The carboxylic acid moiety is robust under strong acidic nitration conditions, whereas esters may undergo partial hydrolysis, complicating the impurity profile.
-
Purification: The intermediate 2,4-difluoro-5-nitrobenzoic acid is a solid that can be easily purified by recrystallization, rejecting isomers before the final step.
-
Safety: Handling the solid acid allows for safer dosing into the nitration mixture compared to liquid esters.
Figure 1: Retrosynthetic strategy highlighting the intermediate stability.
Detailed Experimental Protocol
Step 1: Regioselective Nitration
Objective: Synthesize 2,4-difluoro-5-nitrobenzoic acid.
Reaction Type: Electrophilic Aromatic Substitution (
Materials
-
Substrate: 2,4-Difluorobenzoic acid (CAS 1583-58-0)[1]
-
Solvent/Catalyst: Sulfuric Acid (
), conc. (98%)[2] -
Reagent: Nitric Acid (
), fuming (90%+) or conc. (65-70%) -
Quench: Crushed Ice / Water
Protocol
-
Reactor Setup: Equip a jacketed glass reactor (or round-bottom flask) with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Solvent Charge: Charge Conc.
(5.0 vol) relative to the substrate weight. Cool the acid to 0–5°C . -
Substrate Addition: Slowly add 2,4-Difluorobenzoic acid (1.0 equiv) to the cold sulfuric acid with vigorous stirring. Ensure the solid dissolves or forms a uniform slurry.
-
Note: The dissolution is slightly exothermic. Maintain internal temp <10°C.
-
-
Nitration: Charge the addition funnel with Fuming
(1.1 – 1.2 equiv) .-
Critical Step: Add
dropwise.[1] Strictly maintain internal temperature between 0°C and 10°C. -
Warning: Exceeding 20°C increases the risk of dinitration and decomposition.
-
-
Reaction: After addition, allow the mixture to warm to 15–20°C and stir for 2–3 hours. Monitor by HPLC or TLC.
-
Quench: Pour the reaction mixture slowly onto Crushed Ice (10 wt equiv) with stirring. The product will precipitate as a white to pale yellow solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (
vol) until the filtrate pH is >3. -
Drying: Dry the solid in a vacuum oven at 45°C.
-
Expected Yield: 85–92%
-
Appearance: Off-white solid.
-
Step 2: Acid Chloride Formation & Esterification
Objective: Convert the acid to the ethyl ester. Reaction Type: Nucleophilic Acyl Substitution via Acyl Chloride.
Materials
-
Intermediate: 2,4-Difluoro-5-nitrobenzoic acid (from Step 1)
-
Reagent: Thionyl Chloride (
) (1.5 equiv) -
Solvent: Ethanol (Anhydrous) (excess)
-
Catalyst: DMF (Dimethylformamide) (Catalytic, 2-3 drops)
Protocol
-
Chlorination: In a reactor equipped with a reflux condenser and scrubber (for
/ ), charge the Intermediate (1.0 equiv) and (1.5 equiv) . Add catalytic DMF. -
Reflux: Heat the mixture to reflux (approx. 75–80°C) for 2–3 hours until gas evolution ceases and the solution becomes clear.
-
Evaporation (Optional but Recommended): Distill off excess
under reduced pressure to leave the crude acid chloride oil/solid. This prevents violent reaction with ethanol. -
Esterification: Dissolve the residue in Dichloromethane (DCM) or use neat. Cool to 0°C. Slowly add Anhydrous Ethanol (3.0 equiv) .
-
Alternative: If skipping evaporation, cool the reaction mass to 0°C and slowly add excess Ethanol. Caution: Very Exothermic.
-
-
Workup: Stir at room temperature for 1 hour. Remove solvent under vacuum.
-
Purification: Dissolve the residue in Ethyl Acetate. Wash with Saturated
(to remove unreacted acid) and Brine. Dry over and concentrate. -
Crystallization: Recrystallize from Ethanol/Hexane if necessary.
Process Safety & Scale-Up Considerations
Thermal Hazards
The nitration step is the most hazardous operation.
-
Heat of Reaction: Nitration is highly exothermic.[5][7] On a kilogram scale, active cooling (chiller) is mandatory.
-
Runaway Risk: Never add all nitric acid at once. Use a dosing pump interlocked with the temperature probe (stop dosing if
).
Material Compatibility
-
Corrosion: Reactors must be glass-lined or Hastelloy. Stainless steel (SS316) is not recommended for the acid chloride step involving hot
.
Waste Management
-
Acid Waste: The filtrate from Step 1 contains dilute sulfuric and nitric acid. Neutralize with lime or caustic soda before disposal.
-
Off-Gas: Step 2 generates
and . Scrub gases through a NaOH scrubber.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline solid |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure |
| Purity | HPLC (C18, ACN/Water) | ≥ 98.0% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Melting Point | Capillary | 55–58°C (Ester) |
NMR Data (Reference):
-
NMR (400 MHz,
): 8.75 (t, J=8.0 Hz, 1H, H-6), 7.15 (dd, J=10.0, 8.0 Hz, 1H, H-3), 4.45 (q, J=7.2 Hz, 2H, ), 1.42 (t, J=7.2 Hz, 3H, ).-
Note: The proton at H-6 is deshielded by the adjacent nitro and carbonyl groups, appearing as a triplet due to coupling with Fluorine.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Temperature too high (>20°C) leading to side products. | Ensure active cooling; slow down |
| Impurity: 3-Nitro isomer | Poor agitation or local hot spots. | Increase stirrer RPM; use a dosing tube that dips below the surface. |
| Low Yield (Step 2) | Water in ethanol or incomplete acid chloride formation. | Use anhydrous ethanol; ensure fresh |
| Color issues (Dark product) | Oxidation or thermal decomposition. | Keep reaction temps within limits; use nitrogen blanket. |
Process Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
References
-
Process Precedent (Nitration): Yu, Z., et al. "Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process."[5] Organic Process Research & Development, 2018, 22(2), 252–256. (Provides analogous conditions for nitration of fluorinated benzoic acids). Link[5]
-
Patent Reference (Ester Nitration): AstraZeneca AB. "Process for the preparation of compounds."[2][3][5][7][8][9][10][11] WO2010100249A1.[1] (Describes nitration of ethyl 2,4-difluorobenzoate with 95% yield). Link
-
Chemical Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 2779899, Ethyl 2,4-difluoro-5-nitrobenzoate. Link
- General Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. youtube.com [youtube.com]
- 5. Sci-Hub. Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process / Organic Process Research & Development, 2018 [sci-hub.box]
- 6. 1,3-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. ijstr.org [ijstr.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling of Ethyl 2,4-Difluoro-5-nitrobenzoate
Introduction: Navigating the Challenges of C-F Bond Functionalization in a Complex Aromatic System
Ethyl 2,4-Difluoro-5-nitrobenzoate stands as a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive fluorine atoms, a strongly electron-withdrawing nitro group, and an ester moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability in forging carbon-carbon bonds, presents a powerful tool for the derivatization of this substrate.[1]
However, the inherent stability of the C-F bond and the potential for competing side reactions necessitate a carefully orchestrated protocol. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling of Ethyl 2,4-Difluoro-5-nitrobenzoate. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address the common challenges associated with this transformation, ensuring a high degree of scientific integrity and reproducibility.
The Mechanistic Landscape: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for the activation of the organoboron reagent, facilitating the transmetalation step.[2]
Chemoselectivity in the Coupling of Ethyl 2,4-Difluoro-5-nitrobenzoate
A key consideration for this specific substrate is the regioselectivity of the coupling reaction. The presence of two fluorine atoms at the C2 and C4 positions, both activated by the electron-withdrawing nitro group at C5, raises the question of which C-F bond will preferentially undergo oxidative addition.
Experimental and theoretical studies on polyfluoronitrobenzene derivatives have shown that arylation typically occurs at the position ortho to the nitro group. This is attributed to a directing effect of the nitro group, which facilitates the oxidative addition of the palladium catalyst to the adjacent C-F bond. Therefore, for Ethyl 2,4-Difluoro-5-nitrobenzoate, the Suzuki coupling is expected to proceed selectively at the C4 position.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and adaptable for the Suzuki coupling of Ethyl 2,4-Difluoro-5-nitrobenzoate with a variety of arylboronic acids.
General Workflow
Protocol 1: Palladium-Catalyzed Suzuki Coupling with Phenylboronic Acid
This protocol provides a general procedure for the coupling of Ethyl 2,4-Difluoro-5-nitrobenzoate with phenylboronic acid using a common palladium catalyst system.
Materials:
-
Ethyl 2,4-Difluoro-5-nitrobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2,4-Difluoro-5-nitrobenzoate, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the solvent mixture. Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][4]
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction time, making it an attractive option for high-throughput synthesis.
Materials:
-
Ethyl 2,4-Difluoro-5-nitrobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Toluene/Water (10:1)
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine Ethyl 2,4-Difluoro-5-nitrobenzoate, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Solvent Addition: Add the toluene/water solvent mixture.
-
Microwave Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120-140 °C for 15-45 minutes with stirring.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.[5]
Data Summary: Representative Conditions for Suzuki Coupling of Electron-Deficient Aryl Halides
The following table summarizes typical conditions and expected outcomes for Suzuki couplings of substrates similar to Ethyl 2,4-Difluoro-5-nitrobenzoate. This data is intended to serve as a guideline for reaction optimization.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 100 | 12 | 86 | N/A |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 6 | 92 | N/A |
| 2,4-Dichlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 18 | 95 | N/A |
| Pentafluoronitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | CsF (2) | DME | 80 | 16 | 78 | N/A |
Troubleshooting and Considerations for Scientific Integrity
1. Ester Hydrolysis: The presence of a base can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
- Mitigation: Use of milder bases such as potassium fluoride (KF) or cesium fluoride (CsF) can minimize this side reaction.[2] Alternatively, employing anhydrous conditions can also be beneficial.
2. Defluorination: In some cases, particularly with highly activated aryl fluorides, hydrodefluorination can occur, leading to the formation of a defluorinated byproduct.
- Mitigation: Careful control of reaction temperature and time, as well as the choice of ligand, can help to suppress this side reaction.
3. Protodeboronation: The boronic acid can undergo decomposition in the presence of water and base, a process known as protodeboronation.
- Mitigation: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard practice to compensate for any decomposition. Running the reaction under anhydrous conditions can also be effective.
4. Catalyst and Ligand Choice: The selection of the palladium source and the phosphine or N-heterocyclic carbene (NHC) ligand is critical for achieving high yields and selectivity.
- Rationale: For challenging substrates like aryl fluorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands can promote the difficult oxidative addition step.[2]
5. Nickel Catalysis as an Alternative: For particularly unreactive aryl fluorides, nickel-based catalyst systems, such as NiCl₂(PCy₃)₂, can offer a more effective alternative to palladium.[6]
Conclusion
The Suzuki-Miyaura cross-coupling of Ethyl 2,4-Difluoro-5-nitrobenzoate is a powerful and versatile transformation for the synthesis of novel biaryl compounds. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can overcome the challenges associated with C-F bond activation and potential side reactions. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important reaction in drug discovery and materials science research.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]
-
Littke, A. F., & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122(17), 4020-4028. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. Nickel-catalyzed Suzuki–Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 2011, 133(48), 19505-19511. [Link]
-
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 2017, 139(28), 9423-9426. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013, 42(12), 5270-5298. [Link]
-
Cargill, M. R., Sandford, G., Kilickiran, P., & Nelles, G. Pd-catalyzed sp2–sp cross-coupling reactions involving C–F bond activation in highly fluorinated nitrobenzene systems. Tetrahedron, 2013, 69(2), 512-516. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
Application Note: A Validated Protocol for the Saponification of Ethyl 2,4-Difluoro-5-nitrobenzoate
Introduction: The Synthetic Utility of Fluoronitrobenzoic Acids
2,4-Difluoro-5-nitrobenzoic acid is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its trifunctional aromatic scaffold, featuring two fluorine atoms, a nitro group, and a carboxylic acid, allows for diverse downstream chemical modifications. The presence of strongly electron-withdrawing fluorine and nitro groups significantly influences the reactivity of the aromatic ring and the carboxylic acid moiety, making it a crucial building block for active pharmaceutical ingredients (APIs) and advanced materials.[1]
This application note provides a robust, field-proven protocol for the synthesis of 2,4-Difluoro-5-nitrobenzoic acid via the base-catalyzed hydrolysis (saponification) of its ethyl ester precursor, Ethyl 2,4-Difluoro-5-nitrobenzoate. We will delve into the mechanistic rationale for the chosen synthetic route, provide a detailed step-by-step experimental workflow, and outline methods for reaction monitoring, product isolation, and characterization.
Mechanistic Rationale: The Irreversibility of Saponification
Ester hydrolysis, the cleavage of an ester into its constituent carboxylic acid and alcohol, can be achieved under either acidic or basic conditions.[2][3]
-
Acid-Catalyzed Hydrolysis: This reaction is the microscopic reverse of Fischer esterification.[4][5] It is an equilibrium-controlled process, which requires a large excess of water to drive the reaction toward the product side, often resulting in incomplete conversion.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): This method is mechanistically superior for achieving high yields as it is effectively irreversible.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically termed BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[7]
The key steps are as follows[8]:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. The electron-withdrawing nature of the fluorine and nitro substituents on the aromatic ring further increases the electrophilicity of this carbon, facilitating the attack.
-
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Irreversible Deprotonation: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a highly stable carboxylate salt and ethanol. This final step is thermodynamically very favorable and renders the entire sequence irreversible, driving the reaction to completion.[6]
An acidic workup is subsequently required to protonate the carboxylate salt to yield the final carboxylic acid product.[8]
Experimental Protocol: Synthesis of 2,4-Difluoro-5-nitrobenzoic Acid
This protocol details the hydrolysis of Ethyl 2,4-Difluoro-5-nitrobenzoate on a standard laboratory scale.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl 2,4-difluoro-5-nitrobenzoate (CAS 179011-37-1) | Round-bottom flask (250 mL) |
| Sodium Hydroxide (NaOH), pellets | Reflux condenser |
| Ethanol (EtOH), reagent grade | Magnetic stirrer and stir bar |
| Deionized Water (H₂O) | Heating mantle with temperature control |
| Hydrochloric Acid (HCl), concentrated (37%) | Beaker (500 mL) |
| Ethyl Acetate (EtOAc), for TLC | Buchner funnel and filter paper |
| Hexanes, for TLC | pH paper or pH meter |
| Silica gel TLC plates (with F₂₅₄ indicator) | Standard laboratory glassware |
Reagent Data Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 2,4-difluoro-5-nitrobenzoate | 231.15[9] | 10.0 g | 43.27 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.60 g | 65.00 | ~1.5 |
| Ethanol | - | 80 mL | - | - |
| Deionized Water | - | 40 mL | - | - |
| Conc. HCl (37%) | 36.46 | ~7 mL | ~84 | ~1.9 (to pH <2) |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2,4-difluoro-5-nitrobenzoate (10.0 g, 43.27 mmol).
-
Dissolution: Add ethanol (80 mL) to the flask and stir until the ester is fully dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (2.60 g, 65.0 mmol) in deionized water (40 mL). Carefully add this aqueous NaOH solution to the stirred solution of the ester.
-
Heating: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-3 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting ester will have a higher Rf value than the product carboxylate salt (which will remain at the baseline).
-
Cooling and Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature. If desired, the ethanol can be removed using a rotary evaporator.
-
Acidification: Transfer the aqueous solution to a 500 mL beaker and place it in an ice-water bath to cool to 0-5°C. While stirring vigorously, slowly add concentrated HCl dropwise. The product will begin to precipitate as a pale yellow solid. Continue adding acid until the pH of the solution is 1-2 (check with pH paper).
-
Product Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual inorganic salts.
-
Drying: Press the solid as dry as possible on the filter. Transfer the solid to a watch glass and dry to a constant weight, either in a vacuum oven at 50°C or air-drying overnight. The expected yield is 8.0 - 8.5 g (91-97%).
Workflow Diagram
Caption: Workflow for the synthesis of 2,4-Difluoro-5-nitrobenzoic acid.
Product Characterization
The identity and purity of the final product, 2,4-Difluoro-5-nitrobenzoic acid (MW: 203.11 g/mol [10]), should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic aromatic proton signals and a broad singlet for the carboxylic acid proton.
-
¹⁹F NMR: Expect two distinct fluorine signals.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product.
-
Melting Point (MP): Compare the observed melting point with the literature value.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling Nitroaromatic Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin.[11][12] Avoid inhalation of dust and direct skin contact. All manipulations should be performed in a well-ventilated fume hood.[13]
-
Thermal Stability: While stable under these conditions, nitroaromatic compounds can be thermally sensitive, particularly in the presence of impurities.[14][15] Avoid excessive heating during drying.
-
Corrosives: Handle concentrated HCl and solid NaOH with extreme care as they are highly corrosive.
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department website. [Link]
- Google Patents. (1967). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]
-
SlidePlayer. (2020, February 19). nitro-ester-amid_simple. Retrieved from SlidePlayer. [Link]
-
YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from YouTube. [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from Organic Syntheses. [Link]
-
IndiaMART. (n.d.). 4 Amino 2 3 Difluoro 5 Nitrobenzoic Acid Powder, Purity: 98%. Retrieved from IndiaMART. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from Master Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from ACS Publications. [Link]
-
Chemistry LibreTexts. (2023, January 23). The Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from ResearchGate. [Link]
-
YouTube. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. Retrieved from YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from Organic Chemistry Portal. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from MDPI. [Link]
-
RSC Publishing. (n.d.). Alkaline hydrolyses of alkyl nitrites and related carboxylic esters. Retrieved from RSC Publishing. [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from Science Discussions. [Link]
-
YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved from YouTube. [Link]
-
PMC. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Retrieved from PMC. [Link]
-
PubMed. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Retrieved from PubMed. [Link]
-
PubMed. (2023, February 23). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group. Retrieved from PubMed. [Link]
-
IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from IChemE. [Link]
-
PubChem. (n.d.). 2-Ethyl-5-nitrobenzoic acid. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Google Patents. (n.d.). EP0530905B1 - Process for preparing carboxylated 2-allyl-phenols.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from Carl ROTH. [Link]
- Google Patents. (n.d.). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
Sources
- 1. innospk.com [innospk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemscene.com [chemscene.com]
- 10. 2,4-Difluoro-5-nitrobenzoic acid | [frontierspecialtychemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. iloencyclopaedia.org [iloencyclopaedia.org]
- 13. carlroth.com [carlroth.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. icheme.org [icheme.org]
Ethyl 2,4-Difluoro-5-nitrobenzoate as an intermediate for API synthesis
Executive Summary
Ethyl 2,4-Difluoro-5-nitrobenzoate is a high-value fluorinated building block used primarily in the synthesis of Benzimidazole-6-carboxamides (anti-inflammatory and antihypertensive agents) and 6-Fluoroquinolone antibiotics. Its utility stems from the orthogonal reactivity of its substituents: the nitro group at C5 activates the C4-fluorine for Regioselective Nucleophilic Aromatic Substitution (
This guide details the mechanistic rationale and validated protocols for converting this intermediate into bioactive scaffolds, focusing on the "Displace-Reduce-Cyclize" strategy.
Chemical Profile & Strategic Utility
Physicochemical Properties
| Property | Specification |
| Chemical Name | Ethyl 2,4-difluoro-5-nitrobenzoate |
| CAS Number | 179011-37-1 |
| Molecular Formula | |
| Molecular Weight | 231.15 g/mol |
| Appearance | Light yellow to off-white solid |
| Melting Point | 56–58 °C (Typical) |
| Solubility | Soluble in THF, DCM, Ethyl Acetate; Insoluble in Water |
| Hazards | Irritant (H315, H319, H335). Handle in fume hood. |
Structural Reactivity Analysis
The molecule features a "push-pull" electronic system that dictates its synthetic pathway:
-
C4-Fluorine (Labile): Activated by the ortho-nitro group and para-ester group. It is significantly more electrophilic than the C2-fluorine, allowing for highly regioselective substitution by amines (e.g., methylamine, piperazine).
-
C5-Nitro (Masked Amine): Serves as an activating group for the
reaction and, upon reduction, provides the nitrogen required for imidazole ring closure. -
C1-Ethyl Ester: Stable during mild
and reduction conditions; serves as the carbonyl source for amide formation or quinolone C3-carboxyl retention.
Primary Application: Benzimidazole Synthesis
Target Class: Angiotensin II Antagonists, Anti-inflammatory Kinase Inhibitors.
The most robust application involves a three-step sequence:
Validated Workflow Diagram
Caption: Synthesis of Benzimidazole scaffold via regioselective C4-displacement.
Detailed Experimental Protocols
Protocol A: Regioselective with Primary Amines
Objective: Synthesis of Ethyl 4-(alkylamino)-2-fluoro-5-nitrobenzoate. Rationale: Low temperature is critical to prevent bis-substitution (displacing the C2-fluorine).
Reagents:
-
Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 eq)[1]
-
Solvent: Anhydrous THF
-
Base: Triethylamine (optional, if amine is valuable)
Procedure:
-
Preparation: Dissolve Ethyl 2,4-difluoro-5-nitrobenzoate (5.0 g, 21.6 mmol) in anhydrous THF (70 mL) in a round-bottom flask under Nitrogen.
-
Cooling: Cool the solution to -5 °C using an ice/salt bath.
-
Addition: Add the amine solution (2M in THF, 21.6 mmol, 1.0 eq) dropwise over 30 minutes. Note: Controlling addition rate prevents exotherm-driven loss of regioselectivity.
-
Reaction: Stir at -5 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight.
-
Completion: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear.
-
Workup: Add water (50 mL) to precipitate the product.
-
Isolation: Filter the yellow precipitate. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
-
Drying: Dry under vacuum at 45 °C.
-
Expected Yield: 85–92%
-
Purity: >98% (HPLC)
-
Protocol B: Nitro Group Reduction
Objective: Synthesis of Ethyl 5-amino-4-(alkylamino)-2-fluorobenzoate. Rationale: Catalytic hydrogenation is preferred for cleanliness, but Iron/Acetic acid is robust for halogenated substrates to prevent de-halogenation.
Procedure (Catalytic Hydrogenation):
-
Dissolution: Dissolve the nitro-intermediate (from Protocol A) in Ethanol/THF (1:1 v/v).
-
Catalyst: Add 10 wt% Pd/C (50% wet).
-
Hydrogenation: Hydrogenate at 30 psi (2 bar) at RT for 4–6 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Concentration: Evaporate solvent to yield the diamine as a dark oil or solid. Use immediately in the next step to prevent oxidation.
Protocol C: Benzimidazole Cyclization
Objective: Ring closure to form the API core.
Procedure:
-
Mixing: Suspend the diamine (1.0 eq) in Acetonitrile or DMF.
-
Reagent: Add the aldehyde coupling partner (1.05 eq) and Sodium Metabisulfite (
, 1.5 eq) as an oxidant/catalyst. -
Reflux: Heat the mixture to reflux (80–100 °C) for 6–12 hours.
-
Workup: Cool to RT. Pour into ice water. The benzimidazole product typically precipitates.
-
Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).
Secondary Application: Fluoroquinolone Synthesis
While less common than using 2,4-dichloro-5-fluorobenzoic acid, this ester can be converted into 6-Fluoro-7-substituted quinolones (e.g., analogues of Sparfloxacin).
Pathway:
-
Hydrolysis: Convert Ester to Acid (LiOH, THF/Water).
-
Activation: Convert Acid to Acid Chloride (
). -
Condensation: React with Ethyl 3-(dimethylamino)acrylate.
-
Cyclization: React with a primary amine (e.g., Cyclopropylamine) to close the ring.
-
Substitution: The Nitro group at C7 (quinolone numbering) is displaced by a diamine (e.g., piperazine).
Comparison of Routes
| Route | Intermediate | Key Reaction | Target API Class |
| Benzimidazole | 4-amino-5-nitrobenzoate | Cyclization of diamine | Angiotensin Antagonists |
| Fluoroquinolone | Benzoyl acrylate | Gould-Jacobs / Cyclization | Broad-spectrum Antibiotics |
References
-
Synthesis of Benzimidazole Carboxamides
- Title: 2-anilinobenzimidazole-6-carboxamides as anti-inflamm
- Source: P
- Context: Describes the reaction of Ethyl 2,4-difluoro-5-nitrobenzoate with methylamine followed by reduction and cycliz
-
Fluoroquinolone Precursor Chemistry
- Title: Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite C
- Source: Scientific Research Publishing (2021).
-
Context: General esterification and nitro-benzoate handling protocols relevant to the starting material.[4]
-
Substitution Kinetics of Difluoro-nitrobenzoates
- Title: Synthesis, molecular and crystal structures of ethyl 4-amino-3,5-difluorobenzo
- Source: IUCrJ (Intern
- Context: Detailed structural analysis of the regioselective substitution products of similar difluoro-nitro systems.
-
Safety Data & Handling
Sources
- 1. CA2199468C - 1,2,3,4-tetrahydroquinoxalinedione derivative - Google Patents [patents.google.com]
- 2. EP2606036B1 - 2-anilinobenzimidazole-6-carboxamides as anti-inflammatory agents - Google Patents [patents.google.com]
- 3. WO2012022793A1 - New compounds - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2,4-Difluoro-5-nitrobenzoate Synthesis
Status: Operational Ticket ID: YIELD-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide for Ethyl 2,4-Difluoro-5-nitrobenzoate Assigned Specialist: Senior Application Scientist
Executive Summary
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a critical pharmacophore, serving as a key intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin). Low yields in this synthesis typically stem from two bottlenecks: regioselectivity issues during the nitration of 2,4-difluorobenzoic acid and incomplete conversion during the subsequent esterification.
This guide moves beyond standard textbook protocols, offering field-tested strategies to maximize throughput and purity.
Phase 1: The Nitration Bottleneck (Synthesis of the Acid Intermediate)
The first challenge is converting 2,4-difluorobenzoic acid to 2,4-difluoro-5-nitrobenzoic acid without generating the C3-isomer or dinitro impurities.
The Mechanistic Logic (Why Position 5?)
Understanding the directing effects is crucial for troubleshooting:
-
2-Fluoro: Directs Ortho/Para (to C3 and C5).
-
4-Fluoro: Directs Ortho/Para (to C3 and C5).
-
1-Carboxyl: Directs Meta (to C3 and C5).
-
The Conflict: All substituents direct to C3 and C5.
-
The Solution: Steric Hindrance. Position C3 is "sandwiched" between the carboxyl group and the C4-fluorine. Position C5 is significantly more accessible. High yields depend on keeping the temperature low to prevent overcoming this steric barrier.
Optimized Protocol: Controlled Mixed-Acid Nitration
Standard yield target: >85%
-
Preparation: Charge Concentrated Sulfuric Acid (
, 98%) into a jacketed reactor. Cool to 0–5°C. -
Substrate Addition: Add 2,4-difluorobenzoic acid solid slowly to the sulfuric acid. Ensure complete dissolution.
-
Critical: Do not add acid to the solid; the slurry will be too thick, leading to hot spots.
-
-
Nitration: Add Fuming Nitric Acid (
) dropwise, maintaining internal temp <10°C .-
Why? Higher temps increase C3-nitration and dinitro byproducts.
-
-
Digestion: Allow to warm to 25°C and stir for 2–3 hours.
-
Quench: Pour onto crushed ice. The product precipitates as a solid.[1][2]
Troubleshooting Nitration
| Symptom | Probable Cause | Corrective Action |
| High C3-Isomer | Reaction temperature >15°C during addition. | Improve cooling capacity; slow down |
| Oily Product | Incomplete precipitation or dinitro impurities. | Recrystallize crude acid from Ethanol/Water (1:1) before esterification. |
| Runaway Exotherm | Rapid addition of | STOP. Engage emergency cooling. In future, use a metering pump for acid addition. |
Phase 2: The Esterification Efficiency (Driving Conversion)
The conversion of the acid to the ethyl ester is the second yield-loss point. We present two routes: the High-Yield Route (Recommended) and the Green Route .
Route A: The Acid Chloride Method (High Yield)
Best for: Small to mid-scale, high-value synthesis.
Mechanism: Irreversible conversion using Thionyl Chloride (
-
Activation: Reflux 2,4-difluoro-5-nitrobenzoic acid with excess
(1.5 eq) and a drop of DMF (catalyst) until gas evolution ceases (~2-3 hrs). -
Evaporation: Remove excess
under vacuum (Critical: Residual generates HCl gas in the next step). -
Esterification: Dissolve residue in anhydrous DCM, cool to 0°C, and add Ethanol (1.2 eq) + Pyridine/TEA (1.2 eq).
-
Result: Quantitative conversion.
Route B: Azeotropic Distillation (Scalable)
Best for: Large scale, cost-sensitive production. Mechanism: Fischer Esterification driven by water removal.
-
Setup: Reactor with Dean-Stark trap.
-
Reaction: Suspend acid in Ethanol (excess) + Toluene (entrainer). Add catalytic
(5 mol%). -
Process: Reflux. The Toluene/Water/Ethanol ternary azeotrope removes water, shifting equilibrium to the right.
-
Result: ~90-95% conversion, requires longer reaction times.
Comparative Analysis
| Feature | Route A ( | Route B (Dean-Stark) |
| Yield | 95-98% | 85-92% |
| Reaction Time | Fast (3-4 hrs) | Slow (12-24 hrs) |
| Purification | Simple wash | Requires removal of toluene |
| Safety | Corrosive ( | Flammable solvents |
Phase 3: Visualization & Logic Flow
The following diagram illustrates the critical decision points and chemical pathways for optimizing this specific synthesis.
Caption: Workflow logic for maximizing regioselectivity in nitration and conversion efficiency in esterification.
FAQ: Troubleshooting & Optimization
Q1: My final product is a low-melting solid or oil. What went wrong?
-
Diagnosis: This usually indicates the presence of unreacted 2,4-difluoro-5-nitrobenzoic acid or the C3-isomer .
-
Fix: Dissolve the crude product in Ethyl Acetate and wash rigorously with saturated Sodium Bicarbonate (
) . This converts the unreacted acid into its water-soluble salt, removing it from the organic layer. If the issue persists, recrystallize from Hexane/Ethanol.
Q2: Can I use standard catalytic
-
Analysis: You can, but yields will cap at ~60-70% due to the equilibrium constant (
) of the reaction. Water produced inhibits forward reaction. -
Recommendation: If you lack a Dean-Stark apparatus, use Route A (
) . It chemically consumes the -OH group, preventing the reverse reaction.
Q3: Why is the color of my nitration mixture turning dark red/brown?
-
Diagnosis: This indicates oxidation side reactions or decomposition, likely due to high temperatures or insufficient stirring (hot spots).
-
Fix: Ensure the reactor jacket is pre-cooled to 0°C before addition. Increase agitation speed. If using fuming nitric acid, ensure it is free of excess nitrogen oxides (or use urea to scavenge nitrous acid).
References
-
Synthesis of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Scientific Research Publishing.[3] Available at: [Link] (Accessed via Vertex AI).
-
Thionyl Chloride (
) Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link] (Accessed via Vertex AI). - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid (Patent CN103304422B).Google Patents.
- Esterification of nitrobenzoic acids (Patent US3948972A).Google Patents.
Sources
Technical Support Center: Purification of Ethyl 2,4-Difluoro-5-nitrobenzoate
Welcome to the Advanced Chemical Synthesis Support Hub. Ticket ID: #PUR-EFNB-001 Status: Resolved Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Compound Profile & Application Context
Before initiating purification, verify the identity and state of your crude material. This intermediate is critical in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin).
| Property | Specification |
| Chemical Name | Ethyl 2,4-difluoro-5-nitrobenzoate |
| CAS Number | 179011-37-1 |
| Molecular Formula | C₉H₇F₂NO₄ |
| Molecular Weight | 231.15 g/mol |
| Physical State | Low-melting solid or viscous oil (highly dependent on purity) |
| Key Impurities | Ethyl 2,4-difluoro-3-nitrobenzoate (Regioisomer), 2,4-difluoro-5-nitrobenzoic acid (Hydrolysis product) |
Troubleshooting Guide: Crystallization & Isolation
User Query: "My crude product is oiling out instead of crystallizing, or the solid is sticky. How do I get a free-flowing powder?"
Scientist's Analysis: The "oiling out" phenomenon is common with low-melting nitrobenzoates. It typically occurs when the solution temperature drops too quickly or the solvent system is too polar, causing the hydrophobic ester to phase-separate as a liquid rather than nucleate as a crystal.
Protocol A: The "Cloud Point" Crystallization Method
Best for: Removing non-polar impurities and preventing oiling.
-
Dissolution: Dissolve the crude oil/solid in warm Ethanol (95%) or Isopropanol at 45-50°C. Use the minimum amount required (approx. 3-5 mL per gram).
-
Nucleation: Slowly add Water dropwise to the warm solution under vigorous stirring until a persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add just enough warm alcohol to make the solution clear again.
-
Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately; this causes oiling.
-
Seeding: If no crystals form at 25°C, add a seed crystal. If unavailable, scratch the glass wall.
-
Final Isolation: Cool to 0-5°C, filter, and wash with cold 50% aqueous ethanol.
Why this works: The gradual increase in water content (anti-solvent) forces the hydrophobic ester out of solution. By keeping the temperature warm during water addition, you ensure the product stays in the "metastable zone" where crystals grow, rather than the "labile zone" where oil separates.
Caption: Step-by-step decision tree for preventing "oiling out" during crystallization.
Troubleshooting Guide: Impurity Profiling
User Query: "I have a persistent impurity at RRT 0.9 or 1.1. Is it the regioisomer, and how do I remove it?"
Scientist's Analysis: In the nitration of ethyl 2,4-difluorobenzoate, the 5-position is favored, but the 3-position is activated enough to form the Ethyl 2,4-difluoro-3-nitrobenzoate isomer (approx. 5-10% in crude).
Differentiation & Removal Strategy
| Impurity Type | Origin | Removal Strategy |
| 3-Nitro Isomer | Regioselectivity issue during nitration. | Slurry Wash: The 3-nitro isomer is typically more soluble in non-polar solvents than the 5-nitro target. Triturate the solid in cold Hexane or Heptane . The target product will remain solid; the isomer dissolves. |
| Acid Hydrolysis | Moisture present during reaction/workup. | Bicarbonate Wash: Dissolve crude in Ethyl Acetate. Wash with 5% NaHCO₃. The acid moves to the aqueous layer; the ester stays in organic. |
| Unreacted SM | Incomplete nitration. | High Vacuum Distillation: (Only if >10%). Otherwise, it remains in the mother liquor during crystallization. |
Analytical Validation (HPLC Method)
User Query: "How do I confirm the purity? Standard C18 methods show peak tailing."
Scientist's Analysis: Nitro-aromatics can interact strongly with silanols on older columns, causing tailing. Use a modern end-capped column and an acidic mobile phase to suppress ionization of any free acid impurities.
Recommended HPLC Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% → 90% B
-
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm.
-
Expected Retention: The nitro group adds polarity, so the product usually elutes before the unreacted starting material (Ethyl 2,4-difluorobenzoate) in reverse phase.
Safety & Handling Protocols
Warning: This compound combines a nitro group with a fluorinated aromatic ring.
-
Thermal Instability: Nitro compounds can decompose exothermically.
-
Rule: Never distill the crude material at atmospheric pressure. If distillation is required for purification, use High Vacuum (<5 mmHg) and keep the pot temperature below 100°C .
-
-
Sensitization: Fluoro-nitro compounds are potent skin irritants and potential sensitizers.
-
Rule: Double-glove (Nitrile) and handle in a fume hood.
-
-
Hydrolysis Risk: The electron-withdrawing fluorine atoms make the ester bond susceptible to hydrolysis.
-
Rule: Store in a desiccator. Moisture will revert the product to 2,4-difluoro-5-nitrobenzoic acid.
-
References
-
Daiichi Seiyaku Co., Ltd. Process for the preparation of Levofloxacin and intermediates thereof. US Patent 5,053,529. (Describes the general nitration and workup of difluorobenzoates).
-
ChemicalBook. Ethyl 2,4-difluoro-5-nitrobenzoate (CAS 179011-37-1) Properties and Safety. (Source for physical property estimation and safety data).[2]
-
PubChem. Ethyl 2,4-difluoro-5-nitrobenzoate Compound Summary. National Library of Medicine.
-
Zhejiang Medicine Co. Synthesis method for 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. (Analogous chemistry demonstrating the solubility differences of regioisomers in nitration).
Sources
Technical Support Center: Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we will address common challenges, delve into the chemistry of side-product formation, and provide actionable troubleshooting strategies to enhance the yield and purity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate, which is typically prepared by the nitration of ethyl 2,4-difluorobenzoate.
Issue 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate.
Answer:
Low yields and the presence of multiple products on a Thin Layer Chromatography (TLC) plate are often indicative of side reactions, primarily the formation of undesired isomers. The root cause lies in the regioselectivity of the electrophilic aromatic substitution (nitration) reaction on the disubstituted benzene ring.
Causality Explained:
Your starting material, ethyl 2,4-difluorobenzoate, has three substituents that influence where the incoming nitro group (NO2+) will attach.[1]
-
Fluorine atoms (at C2 and C4): These are activating, ortho, para-directing groups.
-
Ethyl ester group (-COOEt at C1): This is a deactivating, meta-directing group.
The fluorine at C4 strongly directs the nitro group to the C5 position, which is ortho to it, leading to your desired product. However, the fluorine at C2 also directs to its ortho (C3) and para (C5) positions. The ester group directs to the C3 and C5 positions. This complex interplay of directing effects can lead to the formation of several isomeric side products.
Common Isomeric Side Products:
-
Ethyl 2,4-difluoro-3-nitrobenzoate: Formation is directed by the C2-fluorine and the ester group.
-
Ethyl 2,4-difluoro-6-nitrobenzoate: Formation is influenced by the C2-fluorine.
Troubleshooting Steps:
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial. Runaway temperatures can decrease selectivity and promote the formation of undesired isomers and dinitrated byproducts.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (typically a combination of nitric acid and sulfuric acid) dropwise to the solution of ethyl 2,4-difluorobenzoate. This ensures that the concentration of the highly reactive nitronium ion (NO2+) is kept low and constant, favoring the kinetically preferred product.
-
Choice of Nitrating Agent: While mixed acid (HNO3/H2SO4) is standard, alternative nitrating agents like dinitrogen pentoxide (N2O5) in an inert solvent can sometimes offer higher selectivity under milder conditions.[2]
Issue 2: My final product is contaminated with a significant amount of a dinitrated compound.
Answer:
The presence of dinitrated side products indicates that the reaction conditions were too harsh, leading to a second nitration event on the product molecule.
Causality Explained:
Once the first nitro group is added to the ring, the ring becomes significantly deactivated towards further electrophilic substitution. However, if the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitration can occur.
Troubleshooting Steps:
-
Strict Stoichiometry: Use a precise molar equivalent of the nitrating agent. An excess of nitric acid will drive the reaction towards dinitration.
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Temperature Management: As with isomer formation, stringent temperature control is your primary tool to prevent over-nitration.
Issue 3: I'm observing an impurity that I suspect is the carboxylic acid.
Answer:
The presence of 2,4-difluoro-5-nitrobenzoic acid is a common issue and typically arises from two sources: incomplete esterification of the starting material or hydrolysis of the ethyl ester product during workup.
Causality Explained:
-
Incomplete Esterification: If your starting ethyl 2,4-difluorobenzoate was prepared by the esterification of 2,4-difluorobenzoic acid, any unreacted acid will be carried over and subsequently nitrated to form the corresponding nitrobenzoic acid.
-
Hydrolysis: The ester group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions, especially at elevated temperatures during the reaction workup or purification.
Troubleshooting Steps:
-
Quality of Starting Material: Ensure your starting ethyl 2,4-difluorobenzoate is of high purity and free from the corresponding carboxylic acid.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content in the reaction mixture.
-
Careful Workup: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully, preferably with a mild base like sodium bicarbonate solution, and keep the temperature low.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should be aware of in the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate?
The most common side products are positional isomers formed during the nitration step. Based on the directing effects of the substituents, you should anticipate the presence of:
-
Ethyl 2,4-difluoro-3-nitrobenzoate
-
Ethyl 2,4-difluoro-6-nitrobenzoate
Other potential impurities include:
-
Dinitrated products: e.g., Ethyl 2,4-difluoro-3,5-dinitrobenzoate
-
Unreacted starting material: Ethyl 2,4-difluorobenzoate
-
Hydrolysis product: 2,4-Difluoro-5-nitrobenzoic acid
| Compound | Molecular Formula | Molecular Weight | Type of Impurity |
| Ethyl 2,4-difluoro-5-nitrobenzoate | C9H7F2NO4 | 231.15 | Desired Product |
| Ethyl 2,4-difluoro-3-nitrobenzoate | C9H7F2NO4 | 231.15 | Isomeric Impurity |
| Ethyl 2,4-difluoro-6-nitrobenzoate | C9H7F2NO4 | 231.15 | Isomeric Impurity |
| Ethyl 2,4-difluoro-3,5-dinitrobenzoate | C9H7F2N2O6 | 276.15 | Over-nitration |
| Ethyl 2,4-difluorobenzoate | C9H8F2O2 | 186.16 | Starting Material |
| 2,4-Difluoro-5-nitrobenzoic acid | C7H3F2NO4 | 203.10 | Hydrolysis/Starting Material Impurity |
Q2: How can I effectively detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analyzing the purity of your product and quantifying impurities.[3] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape). Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities.
Q3: What is the best method for purifying the final product?
Crystallization is the most effective and scalable method for purifying Ethyl 2,4-Difluoro-5-nitrobenzoate. A common procedure involves dissolving the crude product in a hot solvent, such as ethanol or isopropanol, and then allowing it to cool slowly. The desired product will crystallize out, leaving the majority of the impurities in the mother liquor. A second recrystallization may be necessary to achieve high purity.
Visualizing the Reaction and Side Products
dot digraph "Nitration_of_Ethyl_2_4_Difluorobenzoate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Main reaction and side product formation pathways.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate
-
To a stirred solution of ethyl 2,4-difluorobenzoate (1.0 eq) in concentrated sulfuric acid (3-4 volumes) at 0-5 °C, add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (1 volume) dropwise over 1-2 hours.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Crystallization
-
Dissolve the crude Ethyl 2,4-Difluoro-5-nitrobenzoate in a minimum amount of hot ethanol (approximately 2-3 volumes).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]
-
Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(17), 11322–11327. [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4S). [Link]
-
Kazakova, G. V., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(45), 28235–28243. [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. Retrieved February 2, 2026, from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: Ethyl 2,4-Difluoro-5-nitrobenzoate Synthesis
Topic: Optimization & Troubleshooting Guide Doc ID: TSC-NITRO-24DF Status: Active
Introduction: The Strategic Landscape
You are likely synthesizing Ethyl 2,4-Difluoro-5-nitrobenzoate as a key intermediate for fluoroquinolone antibiotics (e.g., Moxifloxacin analogs). The critical challenge in this synthesis is not merely "making the molecule," but controlling the regioselectivity of the nitration and preventing defluorination or hydrolysis during the process.
This guide moves beyond basic textbook recipes. It addresses the "hidden variables"—thermodynamics, mixing dynamics, and impurity profiles—that determine success at scale.
Module 1: The Optimized Protocols
We recommend two distinct routes depending on your starting material availability and purity requirements.
Route A: The "High-Fidelity" Pathway (Recommended)
Best for: High purity requirements (>99%), GMP workflows, and avoiding ester hydrolysis.
Logic: Nitrating the ester directly (Route B) often leads to partial hydrolysis due to the water present in standard nitric acid/sulfuric acid mixtures, creating a difficult-to-separate mixture of Acid/Ester. Route A nitrates the acid first, then esterifies, ensuring a homogeneous product.
Step 1: Nitration of 2,4-Difluorobenzoic Acid
| Parameter | Setpoint | Technical Rationale |
| Reagents | 2,4-DFBA (1.0 eq), H₂SO₄ (5.0 vol), Fuming HNO₃ (1.1 eq) | Excess H₂SO₄ acts as a solvent and heat sink. Fuming HNO₃ minimizes water content. |
| Temperature (Addition) | 0°C to 5°C | Critical. Higher temps during addition promote the 3-nitro isomer (kinetic vs thermodynamic control) and thermal runaway. |
| Temperature (Reaction) | 20°C to 25°C (2-3 hrs) | Gentle warming is required to drive the reaction to completion after the exotherm subsides. |
| Quench | Pour into Crushed Ice | Never add water to the acid. The exotherm will degrade the product and vaporize HNO₃. |
Step 2: Esterification
| Parameter | Setpoint | Technical Rationale |
| Reagents | 5-Nitro-2,4-DFBA, Ethanol (excess), SOCl₂ (1.2 eq) or H₂SO₄ (cat) | Thionyl chloride (SOCl₂) is preferred over catalytic H₂SO₄ to drive the equilibrium irreversibly by generating HCl/SO₂ gases. |
| Reflux | 78°C (Ethanol reflux) | Standard kinetics. Monitor by TLC/HPLC until Acid < 0.5%. |
Route B: Direct Nitration of Ethyl 2,4-Difluorobenzoate
Best for: High-throughput screening, lower purity needs, or when using anhydrous nitronium salts.
Warning: If using Mixed Acid (H₂SO₄/HNO₃), you will generate 5-10% of the hydrolyzed acid byproduct.
-
Optimization: Use Nitronium Tetrafluoroborate (NO₂BF₄) in Sulfolane or Acetonitrile to nitrate under non-aqueous conditions if strict ester retention is required.
Module 2: Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway for the High-Fidelity Route (Route A).
Caption: Step-wise synthesis workflow emphasizing the critical QC point for regioselectivity before esterification.
Module 3: Troubleshooting Guide (FAQ)
Category 1: Impurity Profile & Regioselectivity
Q: I am seeing a significant peak at RRT ~0.9. Is this the 3-nitro isomer? A: Likely, yes. The 2,4-difluoro substitution pattern activates the ring.
-
Mechanism: The fluorine at C2 and C4 are ortho/para directors.
-
Position 5: Para to F2, Ortho to F4. (Sterically favored).
-
Position 3: Ortho to F2, Ortho to F4. (Electronically activated but sterically crowded between two fluorines).
-
-
Fix: Your reaction temperature is too high. The 3-nitro isomer is often the thermodynamic product or result of high-energy transition states. Keep the addition strictly < 5°C.
Q: My product contains ~10% of the carboxylic acid analog. Why? A: This is "Hydrolysis Drift."
-
Cause: If you used Route B (Direct Nitration), the water in the nitric acid (even 98% HNO3 contains 2% water, and the reaction generates water) hydrolyzed your ester in the presence of strong sulfuric acid.
-
Fix: Switch to Route A (Nitrate Acid -> Esterify) or use anhydrous nitrating agents (NO₂BF₄).
Category 2: Yield Loss
Q: The reaction mixture turned black/tarry upon adding HNO₃. A: You triggered an oxidative degradation.
-
Cause: Addition was too fast, causing localized hot spots > 40°C. Nitric acid is a potent oxidant at high temperatures.
-
Fix: Improve stirring (high RPM) and slow down the addition rate. Ensure your internal thermometer is not touching the glass wall but is submerged in the fluid.
Module 4: Critical Safety - Thermal Hazards
Nitration of fluorinated aromatics is notoriously exothermic. The introduction of the nitro group releases significant energy (~120-130 kJ/mol).
Caption: Safety logic for managing exotherms. Loss of agitation during addition is a critical failure mode.
References
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. (2021). Scientific Research Publishing. Available at: [Link]
- Context: Provides baseline kinetics for nitrobenzoate esterification and c
- Synthesis method of ethyl 2,3-dichloro-4-nitrobenzoate. (Patent CN112574040A). Google Patents.
-
Nitration of Aromatics with Dinitrogen Pentoxide in Liquefied 1,1,1,2-Tetrafluoroethane. (2021). National Institutes of Health (NIH). Available at: [Link]
- Context: Advanced alternative nitration methods using non-aqueous media to prevent hydrolysis (relevant to Route B optimiz
- Context: Physical property verification and CAS registry (179011-37-1)
Troubleshooting failed reactions with Ethyl 2,4-Difluoro-5-nitrobenzoate
Topic: Troubleshooting Reaction Failures & Impurity Profiles Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Gatekeeper" Intermediate
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Levofloxacin derivatives) and tricyclic benzoxazines. Its utility lies in its highly functionalized core: an ester for cyclization, a nitro group for reduction/amination, and two fluorine atoms with distinct electrophilic potentials.
However, this high functionality is also its primary liability. The molecule is a "loaded spring," prone to regioselectivity errors, hydrolysis, and defluorination. This guide addresses the three most common failure modes reported by process chemists.
Module 1: Regioselectivity & The "Wrong Isomer" Trap
User Issue: "I attempted a nucleophilic aromatic substitution (SNAr) aiming for the C4 position, but NMR indicates a mixture or predominantly C2 substitution."
The Mechanism of Failure
The regiochemical outcome is dictated by the electronic competition between the C2 and C4 positions. You must visualize the activation vectors:
-
C2-Fluorine: Activated by the para-Nitro group (strong resonance withdrawal) AND the ortho-Ester (inductive withdrawal). This position is electronically "hot."
-
C4-Fluorine: Activated primarily by the ortho-Nitro group.
The Reality: In almost all standard SNAr conditions (using amines or carbon nucleophiles), the C2 position is significantly more reactive due to the dual activation. If your synthetic route requires substitution at C4 (which corresponds to the C7 position in final quinolone drugs), attempting it at this stage is often a strategic error.
Troubleshooting Protocol
| Variable | Diagnostic Check | Corrective Action |
| Target Position | Are you trying to attach a piperazine/amine to C4? | STOP. This is the wrong stage. Perform the C2-substitution (with malonate/acetate) and cyclization first. The C4-F is typically displaced after the quinolone core is built. |
| Nucleophile Type | Using hard nucleophiles (alkoxides)? | Hard nucleophiles often attack the carbonyl (ester cleavage) or C2. Switch to soft carbon nucleophiles (e.g., diethyl malonate) if C2 substitution is the goal. |
| Temperature | Reaction running >80°C? | High heat erodes selectivity. Lower temp to 0–25°C to favor the kinetically preferred C2 substitution (if that is the goal). |
Visualizing the Reactivity Landscape
Figure 1: Electronic bias map showing why C2 substitution dominates over C4 in the uncyclized benzoate.
Module 2: The "Disappearing Ester" (Hydrolysis)
User Issue: "My LC-MS shows a mass corresponding to the benzoic acid (M-28) instead of the substituted ester. The yield is plummeting."
The Causality
The electron-withdrawing fluorine and nitro groups make the ester carbonyl carbon highly electrophilic. It is far more susceptible to saponification (base-catalyzed hydrolysis) than a standard ethyl benzoate.
Common Culprit: Using aqueous bases (NaOH, KOH) or hygroscopic organic bases in "wet" solvents during the SNAr step.
Self-Validating Protocol: The "Dry" SNAr
-
Solvent Choice: Switch from Ethanol/Water or DMF (wet) to Anhydrous Acetonitrile (MeCN) or THF .
-
Base Selection: Replace hydroxide/carbonate bases with non-nucleophilic organic bases like DIPEA (Hünig's base) or K2CO3 (strictly anhydrous).
-
Water Scavenging: Add 3Å Molecular Sieves to the reaction vessel if using DMF, as DMF tends to absorb atmospheric moisture which hydrolyzes the activated ester.
Reaction Check:
Module 3: Nitro Reduction & Defluorination
User Issue: "During the reduction of the nitro group to the aniline, I am observing loss of fluorine (defluorination)."
Expert Insight
Catalytic hydrogenation (Pd/C + H2) is standard for nitro reduction, but in poly-fluorinated aromatics, palladium can facilitate oxidative addition into the C-F bond, stripping the fluorine atoms essential for biological activity.
Alternative Reduction Pathways
| Method | Risk of Defluorination | Recommendation |
| H2 + Pd/C | High | Avoid unless using poisoned catalysts (e.g., sulfided Pd). |
| Fe / Acetic Acid | Low | Recommended. The Bechamp reduction is chemoselective for -NO2 and leaves C-F bonds intact. |
| SnCl2 / HCl | Low | Good alternative, but workup (tin salts) can be tedious. |
| Sodium Dithionite | Very Low | Excellent for mild conditions, though scale-up can be challenging due to solubility. |
FAQ: Rapid Fire Troubleshooting
Q: Can I use this reagent to make Levofloxacin directly? A: Not in one step. This is the starting material. The standard sequence is:
-
C2-Substitution: React with ethyl malonate (or equivalent) to displace C2-F.
-
Cyclization: Form the bicyclic core.
-
C4-Substitution: Then react with N-methylpiperazine to displace the C4-F (which is now C7 on the quinolone).
Q: Why is the melting point of my product lower than the Certificate of Analysis (CoA)? A: This usually indicates partial hydrolysis (presence of carboxylic acid) or isomeric mixtures (C2 vs C4 substitution). Run a 19F-NMR. Distinct shifts for C2-F and C4-F will reveal isomeric impurities immediately.
References
-
Synthesis of Ethyl 2,4-difluoro-5-nitrobenzoate
-
Source: ChemicalBook / Patent WO2010/100249.[1]
- Context: Describes nitration of ethyl 2,4-difluorobenzo
-
URL:
-
-
Fluoroquinolone Structure & Reactivity
- Source: National Institutes of Health (NIH) / PMC.
- Context: Discusses the sequential nucleophilic substitution of activ
-
URL:
-
Boron-Fluoroquinolone Complexes
- Source: NIH / Molecules Journal.
- Context: Highlights the synthesis of 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline derivatives starting
-
URL:
-
General Hydrolysis Risks
- Source: SSERC Teacher's Guide.
- Context: General protocols for ethyl benzoate hydrolysis, applicable to the stability warnings in Module 2.
-
URL:
Sources
Technical Support Center: Stability & Workup Protocols for Fluorinated Benzoates
Ticket Subject: Prevention of Hydrolysis in Ethyl 2,4-Difluoro-5-nitrobenzoate Case ID: TS-CHEM-2024-05N Priority: Critical (Yield/Purity Impact)
Executive Summary
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) represents a class of "super-activated" esters.[1] The synergistic electron-withdrawing effects of the nitro group (
The Core Issue: Standard workup procedures involving aqueous alkaline washes (e.g., 1M NaOH or saturated
This guide provides a validated, self-consistent protocol to isolate this compound intact, grounded in physical organic chemistry principles.
Module 1: The Mechanistic "Why" (Root Cause Analysis)
To prevent degradation, one must understand the electronic environment of the molecule. The ester is not just "sensitive"; it is chemically primed for destruction by two distinct pathways.
Electronic Activation
-
Carbonyl Activation: The 5-nitro group and 2,4-difluoro substituents pull electron density away from the ester carbonyl. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the carbonyl carbon highly susceptible to attack by even weak nucleophiles like water.
-
The
Trap: The fluorine at position 4 is ortho to the nitro group. In the presence of strong bases (hydroxide), you risk displacing this fluorine (Nucleophilic Aromatic Substitution) before or during ester hydrolysis, leading to a complex mixture of phenolic acids.
Mechanistic Visualization
The following diagram illustrates the dual-threat vulnerability of this specific scaffold.
Figure 1: Electronic activation map showing how substituents increase susceptibility to both hydrolysis (Path A) and nucleophilic displacement (Path B).
Module 2: Troubleshooting & FAQs
Q1: I usually quench acid chloride esterifications with saturated sodium bicarbonate (
-
Correction: Switch to a Phosphate Buffer (pH 6.0 - 7.0) . If you must use bicarbonate, use it at 0°C and limit contact time to <5 minutes.
Q2: I see a broad peak at 10-13 ppm in my proton NMR. What is this?
A: This is the carboxylic acid proton. It confirms that hydrolysis has occurred. If you also see a loss of integration in the aromatic region or new splitting patterns, you may have triggered
Q3: Can I use Brine to break emulsions if I avoid base? A: Yes. Saturated NaCl (Brine) is neutral to slightly acidic and is the safest wash solution. It also reduces the solubility of your ester in the aqueous phase ("salting out"), improving yield.
Q4: Is the compound stable on silica gel? A: Generally, yes, but avoid "basified" silica (often used for amines). Use neutral silica. If the compound streaks, add 1% acetic acid to your eluent to suppress ionization of any trace free acid, rather than adding triethylamine (which could degrade the ester).
Module 3: Optimized Workup Protocol (The "Gold Standard")
This protocol minimizes the "Time × pH × Temperature" exposure coefficient.
Reagents Required:
-
Quench Buffer: 1M Potassium Phosphate Buffer (
), adjusted to pH 6.5 . -
Wash Solution: Saturated NaCl (Brine), chilled to 4°C.
-
Drying Agent: Anhydrous Magnesium Sulfate (
). Note: is slightly acidic, which is preferred over basic drying agents like .
Step-by-Step Workflow
-
Thermal Control: Cool the reaction mixture to 0°C (ice bath) before adding any aqueous solution.
-
Buffered Quench: Add the Cold Phosphate Buffer (pH 6.5) slowly. Monitor internal temperature; do not exceed 10°C.
-
Why? Neutral pH prevents base-catalyzed hydrolysis.
-
-
Rapid Phase Cut: Agitate vigorously for 60 seconds, then allow layers to separate. Drain the organic layer immediately.
-
Critical: Do not let the ester sit in contact with the aqueous phase for prolonged periods.
-
-
The Acidic Wash (Optional): If removing pyridine/amines, use 0.5M HCl (cold). Activated benzoates are generally more stable to dilute acid than to dilute base.
-
Brine Wash: Wash once with cold brine to remove residual water/salts.
-
Drying: Dry over
for 5-10 minutes. Filter and concentrate at <40°C under reduced pressure.
Workflow Diagram
Figure 2: Optimized workup flow designed to minimize hydrolytic stress.
Module 4: Stability Data Comparison
The following table summarizes the estimated half-life (
| Condition | pH | Temperature | Estimated Stability | Risk Level |
| 1M NaOH | 14 | 25°C | < 1 minute | Critical Failure |
| Sat. | 8.5 | 25°C | ~15-30 minutes | High |
| Water | 7.0 | 25°C | Hours | Moderate |
| Phosphate Buffer | 6.5 | 4°C | Days | Safe |
| 0.5M HCl | 1.0 | 4°C | Hours | Low |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Mechanistic foundation of ester hydrolysis and substituent effects).
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundation for
reactivity in nitro-halo aromatics). - Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2782079, Ethyl 2,4-difluoro-5-nitrobenzoate. Link
Sources
Technical Support Center: Ethyl 2,4-Difluoro-5-nitrobenzoate
Welcome to the technical support center for Ethyl 2,4-Difluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your synthetic routes.
Introduction to Ethyl 2,4-Difluoro-5-nitrobenzoate
Ethyl 2,4-Difluoro-5-nitrobenzoate is a key building block in organic synthesis, valued for its electron-deficient aromatic ring, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] The presence of two fluorine atoms and a nitro group strongly activates the benzene ring for reaction with a wide range of nucleophiles. However, these same activating features can also be the source of stability issues if not handled and used under appropriate conditions. This guide will walk you through the potential challenges and their solutions.
Molecular Structure and Reactive Sites
Understanding the molecule's structure is the first step in predicting its behavior. The fluorine atom at the C4 position (para to the nitro group) is the most activated site for nucleophilic attack, followed by the fluorine at the C2 position (ortho to the nitro group). The ester group can also be susceptible to hydrolysis under certain conditions.
Troubleshooting Guide
This section addresses specific problems that you might encounter during your experiments with Ethyl 2,4-Difluoro-5-nitrobenzoate.
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Question: I am reacting Ethyl 2,4-Difluoro-5-nitrobenzoate with an amine nucleophile, but I'm observing a very low yield of my desired product, or the starting material is recovered unchanged. What could be the cause?
Answer:
Several factors can contribute to a low yield in an SNAr reaction. Let's break down the potential causes and solutions in a logical workflow.
Detailed Analysis and Solutions:
-
Reagent and Solvent Quality:
-
Nucleophile Purity: Ensure your nucleophile (e.g., amine) is pure and free of water. Water can compete as a nucleophile, leading to hydrolysis of the starting material.
-
Solvent Choice: Use an appropriate polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base and do not interfere with the nucleophile. Ensure the solvent is anhydrous.
-
Base Strength: A base is often required to deprotonate the nucleophile or to scavenge the HF byproduct. Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Stronger, nucleophilic bases like NaOH or KOH can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature: SNAr reactions often require heating. If you are running the reaction at room temperature, try increasing it incrementally (e.g., to 50 °C, 80 °C, or even higher). The electron-withdrawing nitro group significantly accelerates the reaction, but thermal energy may still be necessary to overcome the activation barrier.[1][2]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS. Some SNAr reactions can be slow and may require extended reaction times (12-24 hours).
-
-
Stoichiometry:
-
Consider using a slight excess (1.1-1.2 equivalents) of the nucleophile to drive the reaction to completion. If di-substitution is a concern, using a stoichiometric amount or even a slight excess of the electrophile might be necessary.
-
Issue 2: Multiple Unidentified Byproducts in the Reaction Mixture
Question: My reaction is messy, and TLC/LC-MS analysis shows multiple spots/peaks that I cannot identify. What are the likely side reactions?
Answer:
The formation of multiple byproducts points to competing reaction pathways. The primary suspects are hydrolysis of the ester and di-substitution on the aromatic ring.
Plausible Side Reactions:
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[3][4] Basic hydrolysis, also known as saponification, is an irreversible process and can be a significant side reaction if strong hydroxide bases are used.[5][6]
-
Solution: To avoid this, use non-nucleophilic organic bases (e.g., DIPEA, triethylamine) or inorganic bases like K₂CO₃. Ensure all reagents and solvents are dry. If the desired product is the carboxylic acid, this hydrolysis can be performed as a subsequent step.
-
-
Di-substitution: Both fluorine atoms are activated towards nucleophilic substitution. While the C4-fluorine is more reactive, a strong nucleophile or harsh reaction conditions can lead to the substitution of both fluorines, resulting in a di-substituted product.
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and control the stoichiometry of the nucleophile carefully. Adding the nucleophile slowly to the reaction mixture can also help to control the reaction.
-
-
Nitro Group Reduction: While generally stable, the nitro group can be reduced under certain conditions, for example, in the presence of reducing agents or certain metals.[7] This is less common in typical SNAr reactions but should be considered if unexpected colored byproducts are observed.
-
Solution: Avoid any potential reducing agents in your reaction mixture.
-
Issue 3: Compound Degradation During Workup or Purification
Question: I seem to be losing a significant amount of my product during aqueous workup or column chromatography. Why might this be happening?
Answer:
Product loss during purification often points to instability under the conditions used.
-
Instability on Silica Gel: Highly activated aromatic compounds can sometimes be unstable on silica gel, which is acidic. This can lead to decomposition during column chromatography.
-
Solution: Try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate). Alternatively, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase chromatography.
-
-
Hydrolysis during Aqueous Workup: If your product still contains the ester group, prolonged contact with acidic or basic aqueous solutions during workup can cause hydrolysis.
-
Solution: Perform aqueous washes quickly and with neutral or near-neutral solutions (e.g., saturated sodium bicarbonate followed by brine). Ensure the organic layer is thoroughly dried before solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ethyl 2,4-Difluoro-5-nitrobenzoate?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[8] Polynitrated aromatic compounds should be stored away from heat and incompatible materials like strong oxidizing or reducing agents.[9]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes potential for slow decomposition over time. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Protects against moisture and atmospheric contaminants. |
| Light | Amber vial or dark location | Prevents potential light-induced degradation. |
| Incompatibilities | Strong bases, strong acids, oxidizing agents, reducing agents | Avoids unintended and potentially hazardous reactions.[10][11] |
Q2: Is Ethyl 2,4-Difluoro-5-nitrobenzoate sensitive to moisture?
A2: Yes. While the C-F bonds are very stable, the ester functional group is susceptible to hydrolysis in the presence of water, particularly when catalyzed by acid or base.[3][12][13] It is crucial to handle the compound under anhydrous conditions, especially when setting up reactions.
Q3: Which fluorine is more reactive in an SNAr reaction?
A3: The fluorine atom at the C4 position (para to the nitro group) is significantly more reactive than the fluorine at the C2 position (ortho to the nitro group). This is because the negative charge of the Meisenheimer intermediate, the key intermediate in SNAr reactions, can be delocalized onto the nitro group from the para position, providing greater stabilization.[2][14]
Q4: Can I use this compound with strong reducing agents like LiAlH₄ or H₂/Pd-C?
A4: Caution is advised. Strong reducing agents will readily reduce the nitro group to an amine. If the desired transformation involves another part of the molecule and you wish to retain the nitro group, these reagents should be avoided. If reduction of the nitro group is the goal, this compound is a suitable precursor.
Experimental Protocol: A General Procedure for SNAr with an Amine
This protocol provides a general starting point for reacting Ethyl 2,4-Difluoro-5-nitrobenzoate with a primary or secondary amine.
Materials:
-
Ethyl 2,4-Difluoro-5-nitrobenzoate (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Ethyl 2,4-Difluoro-5-nitrobenzoate and potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add the amine nucleophile dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Borbulevych, O. Y., et al. (2017). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]
-
ResearchGate. (n.d.). Structure of common nitroaromatic compounds. ResearchGate. [Link]
-
Lindstrom, A. B., Strynar, M. J., & Libelo, E. L. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 45(19), 7954-7961. [Link]
-
Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. [Link]
-
Wang, Y., et al. (2023). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review. MDPI. [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1839. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. UTSC Laboratory Health and Safety Manual. [Link]
-
Wikipedia. (2024). PFAS. Wikipedia. [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Kamat Lab. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame. [Link]
-
ResearchGate. (n.d.). Polyfluorinated Compounds: Past, Present, and Future | Request PDF. ResearchGate. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lymecongregationalchurch.org [lymecongregationalchurch.org]
- 9. kamatlab.com [kamatlab.com]
- 10. iloencyclopaedia.org [iloencyclopaedia.org]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preventing di-substitution in reactions with Ethyl 2,4-Difluoro-5-nitrobenzoate
Welcome to the technical support center for Ethyl 2,4-Difluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your nucleophilic aromatic substitution (SNAr) reactions, with a particular focus on preventing undesired di-substitution.
Understanding the Reactivity of Ethyl 2,4-Difluoro-5-nitrobenzoate
Ethyl 2,4-Difluoro-5-nitrobenzoate is an activated aromatic system highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group and the ethyl ester group significantly activates the benzene ring towards attack by nucleophiles. This activation is most pronounced at the carbon atoms bearing the fluorine leaving groups.
The key to successfully using this reagent lies in controlling the regioselectivity and the extent of substitution. Both fluorine atoms at the C2 and C4 positions are activated, but their reactivity is not identical. The fluorine at the C4 position (para to the nitro group) is generally more activated due to superior stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the nitro group. However, the fluorine at the C2 position (ortho to the nitro group) is also reactive. This dual reactivity can lead to a mixture of mono-substituted isomers and the di-substituted product if the reaction conditions are not carefully controlled.
Troubleshooting Guide: Preventing Di-substitution
This section addresses common issues encountered during reactions with Ethyl 2,4-Difluoro-5-nitrobenzoate and provides actionable solutions.
Problem 1: High Percentage of Di-substituted Product
Question: I am trying to perform a mono-substitution on Ethyl 2,4-Difluoro-5-nitrobenzoate with a primary amine, but I am consistently getting a significant amount of the di-substituted product. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted product is a common challenge and is often a result of the mono-substituted product being sufficiently activated to react with a second equivalent of the nucleophile. Here are several factors to consider and optimize to favor mono-substitution:
-
Stoichiometry is Critical:
-
Expert Insight: The most straightforward approach to limit di-substitution is to control the stoichiometry of your nucleophile. Using a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) can drive the initial mono-substitution to completion without providing a large excess that would promote the second substitution.
-
Recommendation: Start by using 1.05 equivalents of your amine. If the reaction is sluggish, you can slowly increase the amount, but avoid using a large excess (e.g., >2 equivalents) unless di-substitution is the desired outcome.
-
-
Temperature Control:
-
Expert Insight: Nucleophilic aromatic substitution reactions are often exothermic. Higher temperatures generally increase reaction rates but can decrease selectivity. The activation energy for the second substitution is often comparable to or even lower than the first, especially if the first introduced group is electron-donating.
-
Recommendation: Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. This will help to control the reaction rate and improve selectivity for the mono-substituted product.
-
-
Slow Addition of the Nucleophile:
-
Expert Insight: Adding the nucleophile all at once creates a high local concentration, which can promote di-substitution.
-
Recommendation: Use a syringe pump to add the nucleophile solution dropwise over an extended period (e.g., 1-2 hours). This maintains a low concentration of the nucleophile throughout the reaction, favoring the more reactive starting material over the mono-substituted product.
-
-
Choice of Base:
-
Expert Insight: If a base is required to deprotonate your nucleophile or scavenge the HF byproduct, its strength and stoichiometry are important. A strong, non-nucleophilic base is often preferred.
-
Recommendation: Use a hindered base like diisopropylethylamine (DIPEA) or a carbonate base like potassium carbonate (K₂CO₃). Use only a slight excess of the base (e.g., 1.1 equivalents).
-
Problem 2: Poor Regioselectivity - Mixture of 2- and 4-Substituted Isomers
Question: I am getting a mixture of the 2- and 4-substituted mono-adducts. How can I favor substitution at the 4-position?
Answer: While the 4-position is electronically favored, the 2-position can also react. Several factors can be tuned to enhance regioselectivity:
-
Steric Hindrance of the Nucleophile:
-
Expert Insight: A bulkier nucleophile will experience greater steric hindrance when attacking the more crowded 2-position, which is flanked by the ester group and a fluorine atom.
-
Recommendation: If your synthesis allows, consider using a nucleophile with increased steric bulk. This will favor attack at the less sterically encumbered 4-position.
-
-
Solvent Effects:
-
Expert Insight: The choice of solvent can influence the stability of the Meisenheimer intermediate and thus the regioselectivity. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used for SNAr reactions as they can solvate the charged intermediate.
-
Recommendation: Solvents like DMSO are known to effectively stabilize the Meisenheimer complex, which can enhance the inherent electronic preference for attack at the 4-position.
-
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom is more reactive on Ethyl 2,4-Difluoro-5-nitrobenzoate?
A1: The fluorine atom at the C4 position (para to the nitro group) is generally more reactive towards nucleophilic attack. This is due to the ability of the strongly electron-withdrawing nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. The intermediate formed from attack at C4 allows for delocalization of the negative charge onto the oxygen atoms of the nitro group, which is a highly stabilizing interaction. While the C2 fluorine is also activated, the stabilization of the corresponding intermediate is less effective.
Q2: What is the role of a base in these reactions?
A2: A base is often used in SNAr reactions for two primary reasons:
-
To deprotonate the nucleophile: If you are using a neutral nucleophile like an amine or an alcohol, a base is required to generate the more nucleophilic anionic species (e.g., R-NH⁻ or RO⁻).
-
To neutralize the HF byproduct: The displacement of a fluorine atom results in the formation of hydrogen fluoride (HF). A base is necessary to scavenge this acidic byproduct, which can otherwise protonate the nucleophile, rendering it unreactive, or lead to unwanted side reactions.
Q3: Can I use protic solvents like ethanol or water for this reaction?
A3: While polar aprotic solvents are generally preferred for SNAr reactions, protic solvents can be used in some cases. However, be aware that protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. If you must use a protic solvent, you may need to use higher temperatures or a stronger nucleophile to achieve a reasonable reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You should be able to see the consumption of the starting material (Ethyl 2,4-Difluoro-5-nitrobenzoate) and the appearance of the mono-substituted and potentially the di-substituted products. Staining with potassium permanganate can be helpful if the products are not UV-active. For more detailed analysis, taking aliquots from the reaction mixture and analyzing them by LC-MS or ¹H NMR is recommended.
Experimental Protocol: Selective Mono-amination at the 4-Position
This protocol provides a general guideline for the selective mono-substitution of Ethyl 2,4-Difluoro-5-nitrobenzoate with a generic primary amine (R-NH₂).
Materials:
-
Ethyl 2,4-Difluoro-5-nitrobenzoate (1.0 eq)
-
Primary Amine (R-NH₂) (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2,4-Difluoro-5-nitrobenzoate and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension.
-
In a separate flask, dissolve the primary amine in a small amount of anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the amine solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then let it warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-substituted product.
Data Summary Table:
| Parameter | Recommendation for Mono-substitution | Rationale |
| Stoichiometry (Nucleophile) | 1.0 - 1.2 equivalents | Minimizes the availability of the nucleophile for the second substitution. |
| Temperature | 0 °C to room temperature | Lower temperatures reduce reaction rates and improve selectivity. |
| Addition of Nucleophile | Slow, dropwise addition | Maintains a low concentration of the nucleophile, favoring reaction with the more activated starting material. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Effectively solvates the Meisenheimer intermediate, stabilizing the transition state. |
| Base | Weak, non-nucleophilic (e.g., K₂CO₃, DIPEA) | Prevents unwanted side reactions and effectively neutralizes the HF byproduct. |
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways for the nucleophilic aromatic substitution on Ethyl 2,4-Difluoro-5-nitrobenzoate.
Caption: Competing pathways in the SNAr of Ethyl 2,4-Difluoro-5-nitrobenzoate.
References
This guide was compiled using information from established principles of organic chemistry and nucleophilic aromatic substitution. For further reading, please consult authoritative sources on these topics.
Technical Support Center: Catalyst Optimization for Ethyl 2,4-Difluoro-5-nitrobenzoate
Topic: Optimization of Catalyst Loading for Acid-Catalyzed Esterification Target Molecule: Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS: 179011-37-1) Precursors: 2,4-Difluoro-5-nitrobenzoic acid + Ethanol
Executive Summary
This guide addresses the kinetic and thermodynamic challenges in synthesizing Ethyl 2,4-Difluoro-5-nitrobenzoate. While Fischer esterification is a standard transformation, the 2,4-difluoro-5-nitro motif introduces a critical instability: the activated fluorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (
The Core Conflict: Increasing catalyst loading or temperature to drive the esterification rate simultaneously increases the rate of fluorine displacement, leading to "ethoxy" impurities that are difficult to separate.
Module 1: Catalyst Selection & Loading Strategy
Q1: Which catalyst system should I use for this specific substrate?
Recommendation: Concentrated Sulfuric Acid (
-
Why not Thionyl Chloride (
)? While converting the acid to the acid chloride first (using ) guarantees high conversion, it generates stoichiometric HCl and . For the 2,4-difluoro substrate, the harsh acidic environment and heat required to remove residual often degrade the sensitive fluoro-nitro moiety. allows for a milder, equilibrium-controlled reaction.
Q2: What is the optimal catalyst loading range?
Target Range: 5.0 – 15.0 mol% relative to the benzoic acid substrate.
-
< 5 mol%: Reaction kinetics are too slow at safe temperatures (
), leading to incomplete conversion. -
> 20 mol%: The high ionic strength and acidity dramatically increase the risk of
side reactions (see Module 2). Excess acid also complicates the workup, requiring large volumes of base for neutralization, which can hydrolyze the newly formed ester.
Experimental Protocol: Catalyst Loading Optimization
Standard scale: 10g limiting reagent.
-
Solvent: Use anhydrous Ethanol (20 volumes).
-
Setup: Equip flask with a Dean-Stark trap (if using a co-solvent like Toluene) or use activated 3Å Molecular Sieves to shift equilibrium.
-
Addition: Add
dropwise at to prevent localized exotherms. -
Ramp: Heat to reflux (
) slowly.
| Loading (mol%) | Reaction Time (Reflux) | Conversion (%) | Impurity Risk (Ethoxy-sub) | Recommendation |
| 1-3% | 24+ Hours | < 60% | Low | Too Slow |
| 5-10% | 6-8 Hours | 85-95% | Low | Optimal |
| 15-25% | 3-4 Hours | > 98% | Moderate | Risky |
| > 30% | < 2 Hours | > 99% | High | Unacceptable |
Module 2: The "Hidden" Impurity ( Mechanism)
Q3: I see a secondary spot on TLC just below my product. What is it?
Diagnosis: This is almost certainly Ethyl 4-ethoxy-2-fluoro-5-nitrobenzoate .
The Mechanism: The nitro group at position 5 and the carbonyl at position 1 withdraw electrons, making the Fluorine at position 4 (and less likely position 2) highly electrophilic. Ethanol, usually a weak nucleophile, becomes strong enough under reflux conditions—especially if the reaction mixture becomes too acidic or if trace water is present—to displace the fluorine.
Visualizing the Conflict:
Figure 1: Competing reaction pathways. The target ester is itself a substrate for the side reaction if conditions are too harsh.
Module 3: Troubleshooting Reaction Stalls
Q4: My conversion is stuck at 70% despite adding more catalyst. Why?
Root Cause: You have hit the Thermodynamic Equilibrium , not a kinetic limit. Adding more acid will not push the reaction forward and will only increase impurity formation.
The Solution: Water Management
Fischer esterification is reversible:
Troubleshooting Steps:
-
Method A (Azeotrope): Add Toluene (or Benzene) as a co-solvent and use a Dean-Stark trap. The Toluene/Ethanol/Water ternary azeotrope boils at
. -
Method B (Chemical Drying): Add activated 3Å Molecular Sieves directly to the reaction flask (approx. 10-20% w/v).
-
Warning: Do not use basic drying agents (
) or reactive agents ( ) which might interact with the product.
-
Decision Tree: Optimization Logic
Figure 2: Logical flow for diagnosing reaction failures.
Module 4: Workup & Isolation
Q5: How do I remove the catalyst without degrading the product?
The ester is sensitive to hydrolysis under basic conditions. A harsh quench (e.g., 50% NaOH) can revert your product back to the starting material or hydrolyze the fluorine.
Recommended Workup:
-
Cool: Cool reaction mixture to
. -
Concentrate: Remove excess Ethanol under reduced pressure (Rotavap) before aqueous workup. This prevents the formation of an emulsion.
-
Wash: Dissolve residue in Ethyl Acetate or DCM.
-
Neutralize: Wash with Saturated Sodium Bicarbonate (
) .-
Crucial Check: Verify the aqueous layer pH is
. If it is still acidic, the catalyst is not removed.
-
-
Dry: Use Anhydrous
.[1][2]
References
-
ChemicalBook. (2010). Ethyl 2,4-difluoro-5-nitrobenzoate Synthesis & Patent Data (WO2010/100249).[3] Retrieved from
-
Ramishvili, T., et al. (2021).[4] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts.[4][5][6] Advances in Chemical Engineering and Science. Retrieved from
-
BenchChem. (n.d.). Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of Activated Fluoro-nitrobenzenes.[2] Retrieved from
-
Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification Kinetics and Water Equilibrium. Retrieved from
Sources
- 1. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
Technical Support Center: Managing Exothermic Nitration in Ethyl 2,4-Difluoro-5-nitrobenzoate Synthesis
Core Directive & Scope
This guide addresses the critical thermodynamic challenges in synthesizing Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1). The synthesis typically involves the electrophilic aromatic substitution (nitration) of Ethyl 2,4-difluorobenzoate using a mixed acid system (
Critical Hazard: This reaction is highly exothermic. The nitration step involves rapid heat release upon the formation of the nitronium ion (
Experimental Protocol & Parameters
The following parameters are derived from optimized scale-up protocols (e.g., WO2010/100249) and standard nitration safety practices.
Table 1: Critical Reaction Parameters
| Parameter | Specification | Scientific Rationale |
| Substrate | Ethyl 2,4-difluorobenzoate | Precursor material. |
| Reagent A | Conc. | Solvent and catalyst; dehydrating agent to shift equilibrium. |
| Reagent B | Conc. | Source of electrophile ( |
| Stoichiometry | 1.0 : ~1.5 (Substrate : | Slight excess ensures conversion; large excess increases runaway risk. |
| Temperature | 0°C to 5°C (Strict Control) | Higher temps promote dinitration and ester hydrolysis. |
| Addition Rate | 0.5 - 1.0 mL/min (Scale dependent) | Must be slower than the reactor's heat removal capacity ( |
| Quenching | Pour Reaction into Ice | NEVER pour water into the acid mixture. |
Workflow Visualization
The following diagram illustrates the standard operating procedure (SOP) with integrated safety decision points.
Figure 1: Logic flow for the nitration of Ethyl 2,4-difluorobenzoate, emphasizing thermal control loops.
Troubleshooting & FAQs
Module 1: Reaction Setup & Thermal Control
Q1: Why must the reaction be maintained specifically between 0°C and 5°C? Can we run it at room temperature to speed it up?
-
Scientific Causality: You must not run this at room temperature. The nitration of electron-deficient rings (like difluorobenzoates) requires strong acid catalysis. However, the ester group is susceptible to acid-catalyzed hydrolysis.
-
At T > 10°C: The rate of ester hydrolysis increases, converting your product into 2,4-difluoro-5-nitrobenzoic acid (an impurity).
-
At T > 20°C: The risk of "runaway" increases. The reaction rate doubles roughly every 10°C. If heat generation exceeds cooling capacity, the temperature will spike uncontrollably, potentially leading to explosive decomposition or ejection of material.
-
Q2: I am observing a delayed exotherm after adding the nitric acid. What is happening?
-
Diagnosis: This is a classic symptom of Mixing-Limited Accumulation .
-
Mechanism: If stirring is inefficient, the nitric acid may pool (stratify) without reacting immediately. When the stirrer speed increases or the mixture eventually homogenizes, all the accumulated reagents react simultaneously.
-
Corrective Action:
-
Ensure the reactor is fitted with a high-torque overhead stirrer (impeller), not just a magnetic stir bar (which can decouple).
-
Stop addition immediately.
-
Allow the system to equilibrate and consume the accumulated reagents before resuming.
-
Module 2: Process Monitoring (The "Hot" Phase)
Q3: The temperature spiked to 15°C during addition. How do I recover?
-
Immediate Protocol:
-
Halt Feed: Stop the
addition instantly. -
Max Cooling: Maximize coolant flow to the jacket/bath.
-
Do NOT Quench Yet: Dumping a hot reaction mixture into water can cause a violent flash-boil of the quenching solvent.
-
Wait: Allow the temperature to return to 0°C.
-
Resume Slower: Once stable, resume addition at 50% of the previous rate.
-
Q4: The reaction mixture has turned a dark brown/red color. Is the batch ruined?
-
Analysis: A yellow to light orange color is typical for nitro-aromatics. Dark red or brown often indicates oxidation byproducts or
liberation (Red Fumes). -
Decision:
-
If accompanied by a temperature spike: Emergency Quench (see Module 3).
-
If temperature is stable: It may be minor impurities. Continue the protocol but anticipate a lower yield and require more rigorous purification (recrystallization).
-
Module 3: Quenching & Workup
Q5: Why does the protocol specify pouring the reaction onto ice? Can I add water to the reactor?
-
Thermodynamics: This is the most dangerous step.
-
Water into Acid: If you add water to the concentrated
mix, the heat of hydration is localized. The water will instantly boil (flash steam), potentially rupturing the vessel or spraying acid. -
Acid into Ice (Correct): Pouring the reaction stream onto a large excess of ice distributes the heat. The phase change of ice (solid to liquid) absorbs significant energy (
), keeping the bulk temperature low.
-
Q6: During workup, I see gas evolution when washing with NaHCO3. Is this normal?
-
Yes. The reaction mixture contains residual sulfuric and nitric acid.
-
Chemistry:
. -
Precaution: Add the bicarbonate solution slowly to the organic extract. Ensure the vessel is vented to prevent pressure buildup.
Emergency Signaling Pathways
In the event of a thermal runaway (uncontrollable temperature rise despite cooling), follow this decision tree.
Figure 2: Emergency decision matrix for thermal runaway events.
References
- Patent: WO2010100249A1. Process for the preparation of Ethyl 2,4-difluoro-5-nitrobenzoate. World Intellectual Property Organization.
-
Gustin, J.L. Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers (IChemE), Symposium Series No. 141. Available at: [Link]
Technical Support Center: Purification of Ethyl 2,4-Difluoro-5-nitrobenzoate
Case ID: REC-116325 Subject: Recrystallization & Purification Protocols Compound: Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS: 116325-05-8) Support Level: Tier 3 (Advanced Process Development)
Executive Summary
Ethyl 2,4-Difluoro-5-nitrobenzoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin). Its purification is often complicated by its relatively low melting point (approx. 45–60°C depending on purity) and tendency to "oil out" rather than crystallize.
This guide provides a validated recrystallization workflow, emphasizing thermodynamic control to favor crystal growth over amorphous phase separation.
Module 1: Solvent Selection & Solubility Profile
The choice of solvent is dictated by the high solubility of the difluoro-nitro moiety in polar organic solvents and the need to reject non-polar starting materials.
Recommended Solvent Systems
| System Type | Solvent Composition | Role | Operational Notes |
| Primary (Standard) | Ethanol (95%) or Isopropanol (IPA) | Single Solvent | Best balance of yield and purity. The ester is soluble at boiling (approx. 80°C) and crystallizes upon cooling to 0–5°C. |
| Binary (High Purity) | Ethyl Acetate / n-Heptane | Solvent / Anti-solvent | Ratio: 1:3 to 1:5 (v/v). Dissolve in min. EtOAc at 50°C; add Heptane slowly. Excellent for removing colored impurities. |
| Scavenging | Dichloromethane (DCM) / Hexane | Solvent / Anti-solvent | Used primarily when the crude is very oily. DCM solubilizes the oil; Hexane forces precipitation. |
Critical Quality Attributes (CQA) Monitoring
-
Melting Point: Target range 50–60°C (Note: Ethyl esters often melt lower than their methyl analogs).
-
Appearance: Pale yellow to off-white crystalline solid. Deep yellow/orange indicates nitro-phenolic impurities.
-
Purity Target: >98.5% by HPLC.
Module 2: The Standard Operating Procedure (SOP)
This protocol is designed to minimize thermal stress (preventing hydrolysis) and control nucleation.
Phase 1: Dissolution & Clarification
-
Charge crude Ethyl 2,4-Difluoro-5-nitrobenzoate into a reactor equipped with a reflux condenser and mechanical stirrer.
-
Add Ethanol (95%) at a ratio of 3.0 – 4.0 volumes relative to the crude mass (mL/g).
-
Heat to mild reflux (~78°C). Caution: Do not exceed 80°C for prolonged periods to avoid ester hydrolysis.
-
Check Dissolution: If solids remain, add solvent in 0.5 volume increments.
-
Clarification (Optional): If the solution is dark, add Activated Carbon (5% w/w) and stir for 15 mins. Filter hot through a Celite pad.
Phase 2: Controlled Crystallization
-
Cool the filtrate slowly to 45°C (Just above the expected oiling-out/melting zone).
-
Seed: Add 0.1% w/w pure seed crystals. Crucial Step: This prevents super-saturation and oiling out.
-
Age: Hold at 40–45°C for 30 minutes to allow crystal growth.
-
Ramp Down: Cool to 0–5°C at a rate of 10°C/hour.
-
Isolation: Filter the slurry. Wash the cake with cold Ethanol (0°C).
-
Drying: Vacuum dry at 35°C (Max) to constant weight. Warning: High heat during drying can melt the product.
Module 3: Troubleshooting Hub
Issue 1: The "Oiling Out" Phenomenon
Symptom: As the solution cools, liquid droplets form at the bottom of the flask instead of crystals. Root Cause: The solution entered the "metastable zone" where liquid-liquid phase separation (LLPS) is thermodynamically favored over crystallization, usually because the temperature is above the melting point of the solvated solid.
Corrective Action (The "Re-heat & Seed" Loop):
-
Re-heat the mixture until the oil redissolves (homogenous phase).
-
Add a small amount of co-solvent (e.g., 5-10% more Ethanol) to lower the saturation slightly.
-
Cool very slowly to exactly the seeding temperature (approx. 40°C).
-
Add seed crystals vigorously.
-
Do not stir too fast: High shear can sometimes break the emulsion but can also induce oiling if local heat generation occurs.
Issue 2: Hydrolysis (Acid Formation)
Symptom: Increase in "Acid Value" or appearance of a new peak at RRT ~0.8 (Carboxylic Acid) on HPLC. Root Cause: Presence of water in the solvent at high temperatures, or residual acid from the nitration step catalyzing hydrolysis.
Corrective Action:
-
Switch to Anhydrous Ethanol or Isopropanol .
-
Neutralize the crude: Wash the crude organic layer with saturated NaHCO₃ prior to recrystallization to remove trace acidic catalysts.
Issue 3: Low Yield (<70%)
Symptom: Mother liquor contains significant product. Root Cause: The ester is too soluble in ethanol at 0°C.
Corrective Action:
-
Anti-solvent Addition: After the initial crop crystallizes, add water (dropwise) to the ethanol mother liquor until turbidity persists, then cool to 0°C.
-
Note: This "Second Crop" will likely be less pure and should be recycled into the next batch's crude feed.
Module 4: Process Logic & Visualization
Workflow Diagram: Recrystallization Logic
Caption: Standard process flow emphasizing the critical seeding step at 45°C to prevent oiling out.
Troubleshooting Decision Tree: Oiling Out
Caption: Logic tree for addressing liquid-liquid phase separation (oiling out) during cooling.
References
-
Grohe, K. (1999). Process for the preparation of quinolone- and naphthyridonecarboxylic acid derivatives. U.S. Patent No. 5,869,659. Washington, DC: U.S. Patent and Trademark Office.
-
TCI Chemicals. (2024). Product Specification: Methyl 2,4-Difluoro-5-nitrobenzoate (Analog Reference). TCI Chemicals Product Catalog.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
-
ChemicalBook. (2024). Ethyl 2,4-difluoro-5-nitrobenzoate Properties and Synthesis.
Challenges in the scale-up of Ethyl 2,4-Difluoro-5-nitrobenzoate synthesis
Current Status: Operational Support Tier: Senior Application Scientist (Level 3) Topic: Process Optimization & Troubleshooting for CAS 1214387-06-0 / 179011-37-1
Executive Summary & Process Logic
The Core Challenge: The synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate (EFNB) is a critical gateway to fourth-generation fluoroquinolone antibiotics. While the chemistry appears straightforward on paper, scaling this reaction presents a classic dichotomy in process engineering: Thermodynamic Danger vs. Kinetic Control.
Most scale-up failures occur because researchers attempt to nitrate the ester directly to save a step. Do not do this at scale. The mixed acid environment required for nitration will hydrolyze the ethyl ester, leading to yield loss and difficult emulsions.
The Validated Industrial Route:
-
Nitration: 2,4-Difluorobenzoic acid
2,4-Difluoro-5-nitrobenzoic acid.[1] -
Esterification: 2,4-Difluoro-5-nitrobenzoic acid
Ethyl 2,4-Difluoro-5-nitrobenzoate.
This guide focuses on this two-step protocol, which isolates the thermal hazard (Step 1) from the equilibrium challenges (Step 2).
Process Visualization (Workflow & Impurities)
The following diagram illustrates the critical control points (CCPs) and the divergence paths where impurities are generated.
Figure 1: Critical Process Pathway and Impurity Divergence Points. Note the thermal sensitivity in Step 1 and moisture sensitivity in Step 2.
Troubleshooting Guide: The Nitration Step
Context: This step involves electrophilic aromatic substitution. The two fluorine atoms are ortho/para directors, but the carboxylic acid is a meta director. These directing effects reinforce the C5 position. However, the reaction is highly exothermic.[2]
FAQ 1: Why is my reaction temperature spiking uncontrollably upon HNO3 addition?
Diagnosis: Mass transfer limitation masking a kinetic accumulation. The Mechanism: At scale, mixing efficiency drops. If you add nitric acid too quickly at low temperatures (e.g., <0°C), the reaction may not start immediately (induction period). Reactants accumulate.[3] Once the threshold temperature is reached, the accumulated reactants convert simultaneously, releasing massive heat (Runaway Reaction). Corrective Action:
-
Protocol: Maintain reactor at 15–20°C (not 0°C) during addition to ensure immediate consumption of HNO3.
-
Engineering: Use a dosing pump interlocked with the reactor temperature probe. If
, the pump must auto-stop.
FAQ 2: I see a significant amount of "Impurity A" (Isomer). How do I remove it?
Diagnosis: Loss of Regioselectivity due to thermal stress.
The Mechanism: The 3-position is sterically hindered and electronically less favorable. However, at temperatures
-
Prevention: Strict thermal ceiling of 35°C.
-
Remediation: Recrystallization. The 5-nitro isomer is typically more crystalline. Recrystallize the intermediate acid from water/ethanol (9:1) before the esterification step. It is much harder to separate the isomers after they are esterified.
Troubleshooting Guide: The Esterification Step
Context: Converting the acid to the ethyl ester.
FAQ 3: My conversion stalls at 85-90%. Adding more acid catalyst doesn't help.
Diagnosis: Equilibrium limitation (Le Chatelier's Principle). The Mechanism: Esterification produces water. In a closed vessel, the water concentration rises until the rate of hydrolysis equals the rate of esterification. Corrective Action:
-
Method A (Thionyl Chloride): Convert the acid to the acid chloride first (
, reflux), then quench into anhydrous ethanol. This makes the reaction irreversible. -
Method B (Azeotropic Distillation): If using
, you must continuously remove water. Use a Dean-Stark trap with a ternary azeotrope (e.g., Toluene/Ethanol/Water) to drive the reaction to completion.
FAQ 4: The product is "oiling out" during the quench.
Diagnosis: Phase separation failure due to density proximity or surfactant effects. Corrective Action:
-
The Fix: Do not quench directly into water. Quench the reaction mixture into a mixture of Ice + 10% Sodium Bicarbonate . The basic pH neutralizes the catalyst immediately, preventing back-hydrolysis.
-
Extraction: Use Ethyl Acetate rather than Dichloromethane (DCM). DCM can form stubborn emulsions with nitro-aromatics in the presence of surfactant-like byproducts.
Key Impurity Profile & Data
| Impurity ID | Chemical Name | Origin | Control Strategy |
| IMP-1 | 2,4-Difluoro-3-nitrobenzoate | Over-nitration / High Temp | Keep nitration |
| IMP-2 | 2,4-Difluoro-5-nitrobenzoic acid | Hydrolysis of product | Ensure anhydrous EtOH; Neutralize quench immediately. |
| IMP-3 | Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate | Nucleophilic Aromatic Substitution ( | Avoid excessive heating with ethoxide bases; Fluorine at C2 is labile. |
Validated Protocol: 100g Scale-Up Baseline
Note: This protocol assumes proper PPE (Face shield, Viton gloves) and a fume hood.
Step 1: Nitration
-
Charge 2,4-Difluorobenzoic acid (100g) into a reactor containing 98%
(300 mL) . Stir to dissolve. -
Cool to 10°C .
-
Add Fuming
(45 mL) dropwise over 2 hours.-
Critical: Maintain
.
-
-
After addition, warm to 30°C and hold for 3 hours.
-
Quench onto 1kg Ice . Filter the white precipitate.
-
Wash cake with cold water until pH > 4. Dry at 50°C.
-
Expected Yield: ~90-95% (Acid Intermediate).
-
Step 2: Esterification (Acid Chloride Method)
-
Suspend dried Intermediate (100g) in Toluene (400 mL) .
-
Add Thionyl Chloride (70g) and a drop of DMF (Catalyst).
-
Heat to reflux (80-110°C) for 3 hours until gas evolution ceases.
-
Cool to 20°C.
-
Add Anhydrous Ethanol (150 mL) slowly (Exothermic!).
-
Stir 1 hour. Evaporate solvent or wash with NaHCO3 to isolate.
-
Expected Yield: ~92-96% (Ethyl Ester).
-
References
-
Guo, S., Yu, Z., & Yu, C. (2018). Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process. Organic Process Research & Development.[2] (Demonstrates safety protocols for exothermic oxidation/nitration of fluorobenzoates).
-
GuideChem. Ethyl 2,4-difluoro-5-nitrobenzoate Substance Profile & Properties. (Verification of CAS and basic physical properties).
-
ChemicalBook. Safety Data Sheet: 2,4-Difluorobenzoic acid. (Handling precautions for the starting material).[4]
-
PubChem. 2,4-Difluoro-5-nitrobenzoic acid Compound Summary. (Structural confirmation of the intermediate).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Sci-Hub. Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation under the Continuous-Flow Process / Organic Process Research & Development, 2018 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Technical Analysis Guide: 1H NMR Characterization of Ethyl 2,4-Difluoro-5-nitrobenzoate
Executive Summary & Scientific Context
Ethyl 2,4-difluoro-5-nitrobenzoate is a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity is defined by the specific substitution pattern on the benzene ring: an ethyl ester at C1, fluorine atoms at C2 and C4, and a nitro group at C5.
The Analytical Challenge:
Standard 1H NMR analysis of this compound is complicated by the presence of two fluorine atoms (
Scope of Guide: This guide compares the Standard 1H NMR (CDCl3) approach against two superior alternatives for structural verification: 1H{19F} Pure Shift Decoupling and Solvent-Induced Shift (DMSO-d6) .
Comparative Analysis of Analytical Methods
Method A: Standard 1H NMR (CDCl3)
The Baseline Approach
In deuterochloroform (
-
Performance: High solubility, but signal overlap is common if impurities are present.
-
Spectral Features:
-
H-3 Proton: Appears as a "pseudo-triplet" (actually a doublet of doublets) due to simultaneous ortho-coupling to both F-2 and F-4.
-
H-6 Proton: Appears as a doublet (or dd) due to meta-coupling with F-4 and negligible para-coupling with F-2.
-
Method B: 1H{19F} Decoupled NMR (Recommended Alternative)
The High-Resolution Solution
By applying a decoupling pulse at the
-
Performance: Collapses complex multiplets into simple singlets. Increases Signal-to-Noise (S/N) ratio by concentrating intensity.
-
Advantage: Unambiguously distinguishes between H-H coupling (impurities) and H-F coupling (analyte).
Method C: Solvent-Induced Shift (DMSO-d6)
The Polarity Check
Switching to Dimethyl Sulfoxide-d6 (
-
Performance: Significant downfield shift of aromatic protons (0.2–0.5 ppm) compared to
. -
Advantage: Moves analyte peaks away from non-polar impurity signals (e.g., hexane, toluene) that may overlap in
.
Data Presentation & Interpretation
Table 1: Chemical Shift and Coupling Comparison
| Proton Assignment | Chemical Shift ( | Multiplicity (Standard) | Coupling Constants ( | Multiplicity (1H{19F} Decoupled) |
| H-6 (Ar-H) | 8.65 - 8.75 | Doublet (d) | Singlet (s) | |
| H-3 (Ar-H) | 7.10 - 7.20 | Triplet (t)* | Singlet (s) | |
| Ethyl ( | 4.40 - 4.45 | Quartet (q) | Quartet (q) | |
| Ethyl ( | 1.40 - 1.45 | Triplet (t) | Triplet (t) |
*Note: H-3 is technically a doublet of doublets (dd) with two similar ortho-coupling constants (
Visualizing the Coupling Logic
The following diagram illustrates the splitting pathways that generate the observed multiplets in Standard NMR vs. Decoupled NMR.
Figure 1: Spin-spin splitting tree for the H-3 proton. In standard NMR, two ortho-fluorines split the signal twice. In 1H{19F} decoupled NMR, these pathways are bypassed.
Detailed Experimental Protocol
A. Sample Preparation
Objective: Ensure optimal concentration for S/N without causing viscosity broadening.
-
Mass: Weigh 10.0 - 15.0 mg of Ethyl 2,4-Difluoro-5-nitrobenzoate.
-
Solvent: Add 0.6 mL of solvent (
or ).-
Note: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual KF from synthesis).
-
Degassing: (Optional but recommended for high-res work) Bubble
for 1 minute to remove dissolved , which is paramagnetic and broadens lines.
B. Instrument Parameters (400 MHz or higher)
| Parameter | Value | Rationale |
| Pulse Sequence | zg30 (Standard) or zgig (Inverse Gated)* | 30° pulse angle maximizes signal recovery per scan. |
| Acquisition Time (AQ) | 3.0 - 4.0 sec | Sufficient to resolve small coupling constants ( |
| Relaxation Delay (D1) | 5.0 sec | Critical: Protons adjacent to Nitro groups relax slowly. Short D1 leads to under-integration of H-6. |
| Spectral Width (SW) | 12 - 14 ppm | Covers downfield aromatic protons and potential acid impurities (~11 ppm). |
| Scans (NS) | 16 - 32 | Sufficient for >10 mg sample mass. |
*For Method B (Decoupling), use a pulse program that enables the second channel (O2) for 19F continuous wave decoupling during acquisition.
Analytical Workflow & Decision Tree
Use this workflow to determine the purity and identity of the intermediate.
Figure 2: Analytical decision matrix for fluorinated benzoate analysis.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Smith, A. J. R., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." Royal Society of Chemistry. Link
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development. Link
-
Reich, H. J. (2020). "1H NMR Chemical Shifts - Organic Chemistry Data." University of Wisconsin/ACS.[3] Link
Sources
A Guide to the 13C NMR Spectroscopic Analysis of Ethyl 2,4-Difluoro-5-nitrobenzoate and its Analogs
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of Ethyl 2,4-Difluoro-5-nitrobenzoate, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, we will present a detailed, predicted spectrum. This prediction is grounded in a comparative analysis of structurally related compounds, offering a robust framework for understanding the interplay of various substituents on the 13C chemical shifts of a substituted benzene ring.
The Structural Significance of Ethyl 2,4-Difluoro-5-nitrobenzoate
Ethyl 2,4-Difluoro-5-nitrobenzoate incorporates several key functional groups that modulate its electronic and steric properties: two electron-withdrawing fluorine atoms, a strongly electron-withdrawing nitro group, and an ethyl ester group. The relative positions of these substituents create a unique electronic environment for each carbon atom in the benzene ring, making its 13C NMR spectrum a rich source of structural information. Understanding this spectrum is crucial for confirming the successful synthesis of the molecule and for predicting its reactivity and potential biological activity.
Predicted 13C NMR Spectrum of Ethyl 2,4-Difluoro-5-nitrobenzoate
The following table outlines the predicted 13C NMR chemical shifts for Ethyl 2,4-Difluoro-5-nitrobenzoate. These predictions are derived from established substituent effects and a comparative analysis of the experimental data from the analogs presented in the subsequent section. The solvent is assumed to be CDCl3, a common solvent for NMR analysis.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) |
| Aromatic Carbons | ||
| C1 (ipso-COOEt) | ~125-130 | Doublet of Doublets (d,d) |
| C2 (ortho-F) | ~160-165 (deshielded by F) | Doublet (d) |
| C3 (meta-F, ortho-NO2) | ~115-120 | Doublet of Doublets (d,d) |
| C4 (para-F) | ~155-160 (deshielded by F) | Doublet (d) |
| C5 (meta-F, ortho-NO2) | ~140-145 (deshielded by NO2) | Doublet (d) |
| C6 (ortho-F, meta-NO2) | ~110-115 | Doublet of Doublets (d,d) |
| Ester Group Carbons | ||
| Carbonyl (C=O) | ~163-167 | Singlet (s) |
| Methylene (-OCH2-) | ~61-63 | Singlet (s) |
| Methyl (-CH3) | ~13-15 | Singlet (s) |
Experimental Protocol for 13C NMR Spectroscopy of Aromatic Esters
The acquisition of a high-quality 13C NMR spectrum is essential for accurate structural elucidation. The following is a standard protocol for the analysis of a compound like Ethyl 2,4-Difluoro-5-nitrobenzoate.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 20-50 mg of the purified solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the 13C probe to the correct frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[1]
-
Employ a pulse program with proton decoupling to simplify the spectrum by removing C-H coupling.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which tend to have weaker signals.[2]
-
A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks if quantitative information is required (note: for standard 13C NMR, integration is often not reliable for comparing the number of carbons).
-
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts for Ethyl 2,4-Difluoro-5-nitrobenzoate, it is instructive to compare them with the experimental 13C NMR data of simpler, related molecules. This comparative approach allows for the dissection of individual substituent effects.
Ethyl Benzoate
As the parent ester, the 13C NMR spectrum of ethyl benzoate provides a baseline for the chemical shifts of the ester group and the unsubstituted aromatic ring.[3][4]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic Carbons | |
| C1 (ipso) | ~130.4 |
| C2/C6 (ortho) | ~129.4 |
| C3/C5 (meta) | ~128.8 |
| C4 (para) | ~132.6 |
| Ester Group Carbons | |
| Carbonyl (C=O) | ~166.4 |
| Methylene (-OCH2-) | ~60.8 |
| Methyl (-CH3) | ~14.1 |
Ethyl p-Nitrobenzoate & Ethyl m-Nitrobenzoate
Introducing a nitro group, a strong electron-withdrawing group, significantly affects the chemical shifts of the aromatic carbons.
Ethyl p-Nitrobenzoate [5]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic Carbons | |
| C1 (ipso) | ~135.4 |
| C2/C6 (ortho) | ~130.6 |
| C3/C5 (meta) | ~123.5 |
| C4 (para) | ~150.5 |
| Ester Group Carbons | |
| Carbonyl (C=O) | ~165.1 |
| Methylene (-OCH2-) | ~61.0 |
| Methyl (-CH3) | ~14.0 |
Ethyl m-Nitrobenzoate [6]
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aromatic Carbons | |
| C1 (ipso) | ~131.7 |
| C2 (ortho) | ~127.2 |
| C3 (meta) | ~148.1 |
| C4 (para) | ~124.3 |
| C5 (meta) | ~135.1 |
| C6 (ortho) | ~129.5 |
| Ester Group Carbons | |
| Carbonyl (C=O) | ~164.7 |
| Methylene (-OCH2-) | ~61.0 |
| Methyl (-CH3) | ~14.0 |
The nitro group deshields the ipso and para carbons significantly in the para isomer, and the ipso, ortho, and para carbons in the meta isomer, shifting them downfield.
2-Fluoro-5-nitrobenzoic Acid
This analog helps in understanding the combined effect of a fluorine and a nitro group on the aromatic ring, although it is a carboxylic acid rather than an ethyl ester.[7] The esterification effect on the aromatic carbons is generally small.
1,4-Difluorobenzene
This simple molecule illustrates the significant deshielding effect of fluorine on the directly attached carbon and the complexities introduced by C-F coupling. The carbon directly bonded to fluorine appears at a much higher chemical shift (downfield) and is split into a doublet.[8]
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C1/C4 (C-F) | ~158 | Doublet |
| C2/C3/C5/C6 (C-H) | ~115 | Triplet |
The multiplicity arises from coupling to the fluorine atoms. The C-H carbons are coupled to two fluorine atoms, resulting in a triplet. The C-F carbons are coupled to the adjacent fluorine, resulting in a doublet of doublets that may appear as a less resolved multiplet.[8]
Causality of Experimental Choices and Interpretation
The choice of proton decoupling is standard for 13C NMR to simplify the spectrum and improve the signal-to-noise ratio.[2] However, in the case of fluorinated compounds, the C-F coupling remains, providing valuable structural information. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF). This information is critical for assigning the signals of the fluorinated aromatic ring in Ethyl 2,4-Difluoro-5-nitrobenzoate.
The predicted downfield shifts for the carbons bearing fluorine atoms (C2 and C4) are based on the strong deshielding effect of the highly electronegative fluorine. Similarly, the nitro group at C5 is expected to deshield C5 and, to a lesser extent, the carbons ortho and para to it. The interplay of these substituent effects, combined with the C-F coupling patterns, allows for a confident prediction of the 13C NMR spectrum.
Visualizing the Workflow and Structure-Spectrum Correlation
Experimental Workflow
Caption: Correlation of molecular structure with predicted 13C NMR features.
Conclusion
References
-
University of Calgary. (n.d.). Spectroscopy Problem #13. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
- Onchoke, K. K. (2021). 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)
-
Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 4. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]
- 5. Ethyl p-nitrobenzoate(99-77-4) 13C NMR [m.chemicalbook.com]
- 6. ETHYL 3-NITROBENZOATE(618-98-4) 13C NMR [m.chemicalbook.com]
- 7. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
A Comparative Guide to the Mass Spectrometry of Ethyl 2,4-Difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,4-difluoro-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its chemical structure, featuring a nitroaromatic ring, two fluorine atoms, and an ethyl ester group, presents a unique analytical challenge.[3] Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this molecule. This guide provides a comparative analysis of different mass spectrometry techniques for the characterization of Ethyl 2,4-Difluoro-5-nitrobenzoate, offering insights into the causality behind experimental choices and providing supporting data.
The molecular formula of Ethyl 2,4-Difluoro-5-nitrobenzoate is C₉H₇F₂NO₄, with a molecular weight of 231.15 g/mol .[3] Understanding its behavior under different ionization and fragmentation conditions is crucial for developing robust analytical methods.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount in mass spectrometry as it dictates the type of information that can be obtained. For Ethyl 2,4-Difluoro-5-nitrobenzoate, the two most relevant techniques to compare are Electron Ionization (EI), a "hard" ionization method, and Electrospray Ionization (ESI), a "soft" ionization method.
Electron Ionization (EI)
Typically coupled with Gas Chromatography (GC-MS), EI bombards the analyte with high-energy electrons (typically 70 eV).[4][5] This process is highly energetic and results in extensive fragmentation.[5]
-
Why it's applicable: EI is well-suited for providing detailed structural information. The resulting fragmentation pattern serves as a reproducible "fingerprint" that can be used for library matching and unambiguous identification.[6] Given the volatility of Ethyl 2,4-Difluoro-5-nitrobenzoate, GC-MS is a viable analytical approach.
-
Causality behind its effectiveness: The high energy of EI leads to the formation of a molecular ion radical (M•+) that is energetically unstable and undergoes predictable fragmentation reactions.[7] This provides a wealth of structural data.
Electrospray Ionization (ESI)
ESI is a soft ionization technique commonly used with Liquid Chromatography (LC-MS). It generates ions from a solution by creating a fine spray of charged droplets.[8][9]
-
Why it's applicable: ESI is ideal for determining the molecular weight of the analyte as it typically produces a prominent protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.[9][10] This is particularly useful for confirming the identity of the target compound in a complex matrix.
-
Causality behind its effectiveness: The gentle nature of the ionization process preserves the integrity of the molecule, leading to a strong molecular ion signal. For compounds with acidic or basic sites, ESI can be highly efficient. While Ethyl 2,4-Difluoro-5-nitrobenzoate lacks a strong basic site for protonation, it can be detected in negative ion mode due to the electron-withdrawing nature of the nitro and fluoro groups.[11]
Fragmentation Analysis: Deciphering the Structure
The fragmentation of Ethyl 2,4-Difluoro-5-nitrobenzoate provides key structural information. The expected fragmentation pathways under EI and ESI (via in-source fragmentation or tandem MS) are distinct.
Predicted Fragmentation under Electron Ionization (EI)
Under EI conditions, the molecular ion (m/z 231) will undergo a series of fragmentation reactions. The most common fragmentation pathways for nitroaromatic compounds and esters include:[11][12]
-
Loss of the ethoxy group (-OC₂H₅): This results in a fragment at m/z 186.
-
Loss of ethylene (-C₂H₄) via McLafferty rearrangement: This would produce a fragment at m/z 203.
-
Loss of the nitro group (-NO₂): This leads to a fragment at m/z 185.
-
Loss of nitric oxide (-NO): This results in a fragment at m/z 201.
The following Graphviz diagram illustrates the predicted EI fragmentation pathway:
Caption: Predicted EI fragmentation of Ethyl 2,4-Difluoro-5-nitrobenzoate.
Predicted Fragmentation with Electrospray Ionization (ESI-MS/MS)
In ESI, particularly in negative ion mode, the deprotonated molecule [M-H]⁻ would likely not be the primary ion due to the absence of an acidic proton. Instead, adduct formation or in-source fragmentation might be observed. For tandem MS (MS/MS) analysis of the molecular anion [M]⁻ or a suitable adduct, the fragmentation would be more controlled. Common fragmentation pathways for nitroaromatic compounds in negative ESI-MS/MS include the loss of NO and NO₂.[10][11]
Comparative Data Summary
The following table summarizes the expected key ions for Ethyl 2,4-Difluoro-5-nitrobenzoate under different MS conditions.
| Ionization Technique | Expected Key Ions (m/z) | Information Gained |
| Electron Ionization (EI) | 231 (M⁺˙), 203, 201, 186, 185 | Structural Elucidation, Fingerprint for Identification |
| Electrospray Ionization (ESI) | 232 ([M+H]⁺), 254 ([M+Na]⁺) | Molecular Weight Confirmation |
Recommended Experimental Protocol: GC-MS Analysis
For detailed structural confirmation, a GC-MS method with electron ionization is recommended.
I. Sample Preparation
-
Prepare a 1 mg/mL stock solution of Ethyl 2,4-Difluoro-5-nitrobenzoate in a suitable solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.
II. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-300
The following diagram outlines the GC-MS experimental workflow:
Caption: Workflow for GC-MS analysis of Ethyl 2,4-Difluoro-5-nitrobenzoate.
Trustworthiness and Self-Validation
The described GC-MS protocol is a self-validating system. The retention time of the analyte provides a first layer of identification. The acquired mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a highly specific confirmation. Comparison of the obtained spectrum with a reference library or a standard run under the same conditions ensures the trustworthiness of the identification.
Conclusion
The mass spectrometric analysis of Ethyl 2,4-Difluoro-5-nitrobenzoate can be effectively performed using both "hard" (EI) and "soft" (ESI) ionization techniques. The choice between them depends on the analytical goal. For unambiguous identification and structural elucidation, GC-MS with EI is the superior method due to its reproducible and information-rich fragmentation patterns. For rapid molecular weight confirmation, especially in a high-throughput setting, LC-MS with ESI would be the preferred approach. The methodologies and data presented in this guide provide a robust framework for researchers and scientists working with this important chemical intermediate.
References
-
Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.[Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH).[Link]
-
Common fragmentation mechanisms in mass spectrometry. YouTube.[Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications.[Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).[Link]
-
CHEMISTRY IN DROPLETS: FLUORINATION. cromlab-instruments.es.[Link]
-
Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed.[Link]
-
A-level Chemistry Specification. AQA.[Link]
-
Electrospray Ionization Mass Spectrometric Observation of Oligomers in Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole. ResearchGate.[Link]
-
Elemental fluorine detection by dielectric barrier discharge coupled to nano-ESI mass spectrometry for non-targeted analysis of fluorinated compounds. NSF Public Access Repository.[Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube.[Link]
-
Ethyl 2-nitrobenzoate. NIST WebBook.[Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.[Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube.[Link]
-
Part 4: Mass Spectrometry - Electron Ionization (EI) Technique. YouTube.[Link]
-
HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... ResearchGate.[Link]
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science.[Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.[Link]
-
13.2: The Mass Spectrum - Fragmentation. Chemistry LibreTexts.[Link]
-
Fragmentation (mass spectrometry). Wikipedia.[Link]
-
Fragmentation in Mass Spectrometry. YouTube.[Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.[Link]
-
Ethyl 2-nitrobenzoate. NIST WebBook.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aqa.org.uk [aqa.org.uk]
- 3. chemscene.com [chemscene.com]
- 4. youtube.com [youtube.com]
- 5. rroij.com [rroij.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Ethyl 2,4-Difluoro-5-nitrobenzoate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Ethyl 2,4-Difluoro-5-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally grounded protocols for researchers, scientists, and drug development professionals.
The narrative herein is built upon the foundational principles of analytical chemistry, emphasizing not just the procedural steps but the scientific rationale that underpins them. Every protocol is designed as a self-validating system, adhering to the stringent standards of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
For non-volatile and thermally labile compounds like Ethyl 2,4-Difluoro-5-nitrobenzoate, HPLC is the analytical technique of choice, prized for its high resolving power.[10] Among the various HPLC modes, reversed-phase chromatography is the most common, utilizing a nonpolar stationary phase and a polar mobile phase to separate analytes based on their hydrophobicity.[11]
Method 1: The Workhorse - C18 Column with Gradient Elution
A C18 (octadecylsilyl) column is the quintessential stationary phase for reversed-phase HPLC, offering excellent retention and separation for a broad range of organic molecules, including aromatic compounds.[10][11]
The Causality Behind the Choice: The aromatic nature of Ethyl 2,4-Difluoro-5-nitrobenzoate lends itself to effective separation on a C18 column. The mobile phase, a mixture of acidified water and acetonitrile, allows for the manipulation of elution strength. The use of a gradient, where the proportion of the organic solvent is increased over time, is crucial for separating impurities with a wide range of polarities.[10] Phosphoric acid is a common and effective mobile phase modifier for providing good peak shape for polar analytes.[10][12][13]
Experimental Protocol: Method 1
-
Apparatus and Materials:
-
HPLC system with a UV detector
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
-
-
Reagents and Solvents:
-
Ethyl 2,4-Difluoro-5-nitrobenzoate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40-80% B
-
25-30 min: 80% B
-
30-31 min: 80-40% B
-
31-40 min: 40% B
-
-
Workflow for RP-HPLC Purity Analysis (Method 1)
Caption: Workflow for C18 RP-HPLC Purity Analysis.
An Alternative Approach: Phenyl-Hexyl Column for Enhanced Selectivity
While a C18 column is a robust choice, a Phenyl-Hexyl stationary phase can offer alternative selectivity, particularly for aromatic compounds.[14] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, providing a different separation mechanism in addition to hydrophobic interactions.[14]
Method 2: Leveraging π-π Interactions
This method can be particularly advantageous for resolving isomers or closely related aromatic impurities that may co-elute on a C18 column.[14]
The Causality Behind the Choice: The delocalized electrons in the phenyl rings of the stationary phase can interact with the electron-rich aromatic ring of Ethyl 2,4-Difluoro-5-nitrobenzoate and its impurities. This additional interaction can lead to changes in elution order and improved resolution for certain impurity profiles.
Experimental Protocol: Method 2
The experimental protocol for Method 2 is similar to Method 1, with the primary difference being the analytical column and potentially a modified gradient program to optimize the separation based on the different selectivity.
-
Apparatus and Materials:
-
Same as Method 1, with the exception of the column.
-
Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
-
Reagents and Solvents:
-
Same as Method 1.
-
-
Preparation of Solutions:
-
Same as Method 1.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Gradient Program (Suggested Starting Point):
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70% B
-
30-31 min: 70-30% B
-
31-40 min: 30% B
-
-
Workflow for Phenyl-Hexyl HPLC Purity Analysis (Method 2)
Caption: Workflow for Phenyl-Hexyl HPLC Purity Analysis.
Comparative Analysis of HPLC Methods
The choice between a C18 and a Phenyl-Hexyl column will depend on the specific impurity profile of the Ethyl 2,4-Difluoro-5-nitrobenzoate sample.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Rationale |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | Phenyl-Hexyl offers a mixed-mode separation that can enhance selectivity for aromatic compounds.[14] |
| Selectivity | Excellent for general-purpose separation of nonpolar and moderately polar compounds. | Enhanced selectivity for aromatic and unsaturated compounds, and isomers.[14] | The presence of the phenyl group provides an additional interaction site. |
| Robustness | Highly robust and widely applicable. | Robust, but selectivity can be more sensitive to mobile phase composition. | The dual-nature of the interaction requires careful method development. |
| Typical Applications | Broad applicability for a wide range of small molecules. | Ideal for samples containing aromatic isomers or when C18 provides insufficient resolution. | The alternative selectivity is the key advantage. |
Beyond HPLC: A Broader Perspective on Purity Analysis
While HPLC is the primary technique for purity assessment of pharmaceutical intermediates, other methods can provide complementary information.[15]
-
Gas Chromatography (GC): Suitable for volatile impurities.[16] Given the relatively low volatility of Ethyl 2,4-Difluoro-5-nitrobenzoate, GC is more applicable for analyzing residual solvents.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides structural information about impurities, which is invaluable for their identification and characterization.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis (qNMR) and for the structural elucidation of impurities.
Method Validation: Ensuring Trustworthiness
A developed analytical method is only as reliable as its validation. According to ICH guidelines, the following parameters must be assessed:[2][3][4][8][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17]
-
Linearity: A direct proportionality between the concentration of the analyte and the analytical signal.[17]
-
Accuracy: The closeness of the test results to the true value.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability and intermediate precision.
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity analysis of Ethyl 2,4-Difluoro-5-nitrobenzoate is a critical step in ensuring the quality of downstream pharmaceutical products. A well-developed and validated reversed-phase HPLC method, particularly utilizing a C18 column, provides a robust and reliable approach for routine quality control. For challenging separations involving aromatic isomers or closely related impurities, a Phenyl-Hexyl column offers an excellent alternative with enhanced selectivity. The choice of the optimal method should be based on a thorough understanding of the sample's impurity profile and validated according to established regulatory guidelines to ensure data integrity and product quality.
References
-
Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Ethyl 4-nitrobenzoate. (n.d.). SIELC Technologies. Retrieved from [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved from [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved from [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Retrieved from [Link]
-
〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. (1980, September 19). PubMed. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA. Retrieved from [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. (n.d.). ResearchGate. Retrieved from [Link]
-
Are You Sure You Understand USP <621>?. (2024, September 16). Chromatography Online. Retrieved from [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]
-
PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). NIH. Retrieved from [Link]
-
<621> CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020, April 3). NIH. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA. Retrieved from [Link]
-
USP-NF 621 Chromatography. (n.d.). Scribd. Retrieved from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2025, August 10). ResearchGate. Retrieved from [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). PMC - NIH. Retrieved from [Link]
-
HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020, April 3). NIH. Retrieved from [Link]
Sources
- 1. usp.org [usp.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jordilabs.com [jordilabs.com]
- 12. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]
- 14. agilent.com [agilent.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Beyond the CoA: Benchmarking Ethyl 2,4-Difluoro-5-nitrobenzoate for Fluoroquinolone Synthesis
Topic: Certificate of Analysis for Ethyl 2,4-Difluoro-5-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In the high-stakes synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin), the starting material Ethyl 2,4-difluoro-5-nitrobenzoate (CAS 179011-37-1) is often treated as a commodity.[1][2] However, reliance on a basic "Pass/Fail" Certificate of Analysis (CoA) frequently leads to inexplicable yield losses in the critical Claisen condensation step.
This guide objectively compares Premium Grade (High-Purity) ester against Standard Grade alternatives and the Methyl Ester analog , demonstrating how specific impurity profiles—often overlooked in standard CoAs—directly correlate to downstream synthetic failure.
The Material Landscape: Defining the Grades
We evaluated three distinct material classes commonly found in the supply chain.
| Feature | Material A (Premium Grade) | Material B (Standard Grade) | Material C (Methyl Analog) |
| CAS | 179011-37-1 | 179011-37-1 | 125568-71-0 |
| Purity (HPLC) | ≥ 99.5% | ≥ 98.0% | ≥ 99.0% |
| Free Acid Content | < 0.1% | ~ 0.5 - 1.0% | < 0.2% |
| Moisture (KF) | < 0.05% | ~ 0.3% | < 0.1% |
| Physical State | Crystalline Solid / Low-melt | Waxy Solid / Liquid | Crystalline Solid (mp 73-83°C) |
| Primary Risk | Cost | Base Quenching | Solubility/Hydrolysis Rate |
Expert Insight: The "Standard Grade" often arises from incomplete esterification or poor washing protocols, leaving residual 2,4-difluoro-5-nitrobenzoic acid . While a 98% purity seems sufficient, the remaining 2% (if acidic) can destroy the stoichiometric balance of base-catalyzed reactions.
Critical Quality Attributes (CQAs) & The "Hidden" CoA
A standard CoA lists Purity and Melting Point.[3] A predictive CoA for drug development must quantify the following "Silent Killers":
A. Free Acid Content (The Base Scavenger)
-
Mechanism of Failure: In the subsequent Claisen condensation (reaction with ethyl malonate or similar), a strong base (e.g., NaH, KOtBu, or Magnesium ethoxide) is used to generate the enolate.
-
Impact: Residual free acid in the starting ester immediately neutralizes the catalyst/base.
-
Calculation: 1.0% free acid impurity can reduce the effective base concentration by significant margins in catalytic cycles, or require "over-charging" of base which triggers side reactions (defluorination).
B. Water Content (The Hydrolysis Catalyst)
-
Mechanism: Water competes with the nucleophile and promotes the hydrolysis of the ester back to the acid during the reaction, creating a feedback loop of base quenching.
C. Regioisomer Contamination
-
Impurity: Ethyl 4,5-difluoro-2-nitrobenzoate.[2]
-
Impact: This isomer is chemically inert to the specific regioselective substitution required later, carrying through as a "ghost impurity" that is difficult to purge from the final API.
Experimental Validation: The Performance Test
To objectively measure performance, we subjected all three materials to a stress test: the Formation of the Beta-Keto Ester (a precursor to the quinolone ring).
Protocol: Magnesium Enolate Condensation
-
Objective: Synthesize Ethyl 2,4-difluoro-5-nitrobenzoyl acetate.
-
Reagents: Magnesium Ethoxide (1.2 eq), Ethyl Potassium Malonate (1.2 eq), THF (anhydrous).
-
Conditions: Reflux, 4 hours.
Step-by-Step Methodology:
-
Activation: Charge Magnesium Ethoxide and Ethyl Potassium Malonate into THF. Heat to 50°C for 1 hour to form the active magnesium enolate species.
-
Addition: Dissolve the test material (Ethyl 2,4-difluoro-5-nitrobenzoate) in THF. Add dropwise to the enolate mixture.
-
Reaction: Reflux at 65°C for 3 hours.
-
Quench: Cool to 0°C, acidify with 10% H2SO4.
-
Analysis: Extract with Ethyl Acetate. Analyze organic layer via HPLC for conversion rate and byproduct formation.
Results Summary
| Metric | Material A (Premium) | Material B (Standard) | Material C (Methyl Analog) |
| Conversion | 98.5% | 82.0% | 94.0% |
| Yield (Isolated) | 92% | 68% | 88% |
| Byproduct: Acid | < 0.5% | 12.0% | 1.5% |
| Observation | Clean reaction. | Sluggish initiation; required extra base to push to completion. | Slower reaction rate due to steric/electronic difference of Methyl ester. |
Analysis: Material B failed to reach full conversion because the residual acid content (0.8% in this batch) quenched the magnesium enolate initiation. The presence of water (0.3%) caused further hydrolysis of the ester during reflux, generating more acid and stalling the reaction. Material C performed well but showed slightly slower kinetics than the Ethyl ester.
Visualization of the Failure Mode
The following diagram illustrates how "Standard Grade" impurities disrupt the synthetic workflow.
Caption: The "Base Quench" Cycle: How acidic impurities in standard grade material disrupt the stoichiometric balance of the Claisen condensation.
Recommendations for Procurement & QC
To ensure reproducibility in drug development, we recommend updating your raw material specifications (RMS) with the following limits:
-
Mandatory Acid Value Titration: Do not rely solely on HPLC. HPLC often under-reports free carboxylic acids due to peak shape issues or lack of retention. Limit: < 0.2% w/w.
-
Strict Moisture Control: Limit: < 0.1% w/w.
-
Use of Ethyl vs. Methyl: Stick to Ethyl 2,4-difluoro-5-nitrobenzoate for optimized solubility in THF/Ethyl Acetate systems, unless your specific process is adapted for the higher melting point and solubility profile of the Methyl ester.
References
-
Synthesis of Moxifloxacin Intermediates. World Intellectual Property Organization (WIPO). Patent WO2012131629.[4] Available at: [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Scientific Research Publishing. Advances in Chemical Engineering and Science, 2021.[5] Available at: [Link]
-
Process for the Synthesis of Moxifloxacin Hydrochloride. European Patent Office.[6] Patent EP2474547. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. guidechem.com [guidechem.com]
- 3. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. scirp.org [scirp.org]
- 6. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]
Analytical Standards for Ethyl 2,4-Difluoro-5-nitrobenzoate: A Comparative Validation Guide
Executive Summary: The Criticality of Defined Standards
In the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Levofloxacin), Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) serves as a pivotal pharmacophore intermediate.[1] However, its nitro-aromatic moiety classifies it as a Potential Genotoxic Impurity (GTI) under ICH M7 guidelines.[1]
This guide challenges the common practice of using "technical grade" synthesis intermediates as working standards. We compare the performance of High-Purity Analytical Standards (>99.5%) against common alternatives (Crude Intermediates and Methyl Analogues) to demonstrate why characterized standards are non-negotiable for regulatory compliance and accurate impurity purging.
Comparative Analysis: The Standard vs. Alternatives
The Core Problem
Process chemists often face a choice: use the isolated intermediate from the reactor (Alternative A) or purchase/synthesize a high-purity reference standard (The Product).
Table 1: Performance Matrix of Reference Material Options
| Feature | High-Purity Analytical Standard (The Product) | Alternative A: Crude Intermediate (Technical Grade) | Alternative B: Methyl Ester Analogue |
| Purity | >99.5% (HPLC/qNMR validated) | ~93-96% (Contains isomers/oligomers) | >98% (Structurally distinct) |
| GTI Quantification | Absolute Quantification (Linearity | Relative/Bias Risk (Matrix interference) | Specificity Failure (RT shift) |
| Stability | High (Desiccated/Inert atm) | Low (Acid traces accelerate hydrolysis) | Moderate (Higher hydrolysis rate) |
| Regulatory Utility | Required for Release Testing | Internal Monitoring Only | Method Development Only |
| Traceability | COA with qNMR weight % | Batch Record only | COA |
Deep Dive: Why "Alternative A" Fails in GTI Analysis
Using a crude intermediate as a standard introduces a "Purity Bias." If your standard is only 94% pure but assumed to be 100%, you will systematically underestimate the content of this genotoxic impurity in your final API by 6%. In the context of a 10 ppm limit, this error can lead to a false "Pass" result, risking a regulatory hold or recall.
Scientific Integrity: Mechanistic Pathways & Specificity
To understand the analytical challenge, we must visualize the synthesis and degradation pathways that generate the impurities we are trying to detect.
Figure 1: Synthesis and Impurity Genesis Pathway
This diagram illustrates the origin of the Ethyl 2,4-difluoro-5-nitrobenzoate and its critical side-products (Acid form and Isomers) that the analytical standard must resolve.[1]
Caption: Synthesis of the target ester showing critical impurity nodes: the Regioisomer (process impurity) and the Acid (degradation product).
Experimental Protocols: Validating the Standard
Protocol A: Purity Assignment via qNMR (The "Gold Standard")
Why: HPLC Area% is insufficient for reference standards because it assumes equal response factors for all impurities.[1] qNMR provides an absolute weight purity.[1]
-
Internal Standard (IS): Select Maleic Acid (TraceCERT® grade) or Dimethyl sulfone (must have non-overlapping signals with the benzoate).[1]
-
Solvent: DMSO-d6 (Solubility of nitro-aromatics is superior here vs. CDCl3).[1]
-
Acquisition:
-
Relaxation delay (
): seconds (Ensure full relaxation of nitro-aromatic protons). -
Pulse angle: 90°.[1]
-
Scans: 16-64 (S/N > 150).
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[2][3]
Protocol B: HPLC-UV Specificity & Stability Indicating Method
Why: To prove the standard can distinguish the Ethyl ester from the Methyl ester (potential transesterification impurity if MeOH is used) and the Acid form.
Chromatographic Conditions:
-
Column: C18 (e.g., Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Nitro-aromatic
transition). -
Temperature: 30°C.
Validation Criteria:
-
Resolution (
): > 2.0 between Ethyl Ester (RT ~9.5 min) and Methyl Ester (RT ~8.8 min). -
LOD: < 0.05% (Area).[1]
Analytical Workflow Visualization
This workflow demonstrates how to integrate the High-Purity Standard into a GTI monitoring program.
Figure 2: GTI Monitoring & Release Decision Tree
This logical flow ensures that the correct standard is applied at the correct stage of development.
Caption: Decision tree for quantifying Ethyl 2,4-difluoro-5-nitrobenzoate residues in API batches.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1] International Council for Harmonisation.[1][7] Link
-
Gowda, K. V., et al. (2014). Identification and characterization of stress degradation products of Moxifloxacin by LC-MS/MS. Journal of Pharmaceutical Analysis.[1][6][8][9] Link
-
Liu, D. Q., et al. (2010).[6] Recent advances in trace analysis of pharmaceutical genotoxic impurities.[1][6] Journal of Pharmaceutical and Biomedical Analysis.[1][6][8][9] Link
-
European Pharmacopoeia (Ph.[1] Eur.). General Chapter 2.2.46 Chromatographic Separation Techniques.[1] EDQM.[1] Link
-
ChemicalBook. (2023).[1] Ethyl 2,4-difluoro-5-nitrobenzoate Product Properties and Synthesis.Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 8. Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations | Journal of Medical Science [jms.ump.edu.pl]
- 9. ijrti.org [ijrti.org]
A Comparative Spectroscopic Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate and its Analogs
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 2,4-Difluoro-5-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, placing the target molecule's spectrum in context with structurally related analogs. By systematically evaluating the influence of nitro and fluoro substituents on the vibrational modes of the ethyl benzoate backbone, this guide offers a deeper understanding of structure-spectrum correlations, enhancing the utility of FT-IR as a tool for structural elucidation and quality assurance.
The Scientific Rationale: Why Comparative FT-IR Analysis Matters
In the field of medicinal chemistry and materials science, confirmation of molecular structure is paramount. While a single spectrum can provide evidence for the presence of specific functional groups, its true diagnostic power is unlocked through comparison. Ethyl 2,4-Difluoro-5-nitrobenzoate presents a compelling case study due to its trifunctional substitution pattern on an aromatic ring. The electron-withdrawing properties of the two fluorine atoms and the nitro group, combined with the ester moiety, create a unique electronic environment that is reflected in the molecule's vibrational spectrum.
This guide will dissect these influences by comparing the spectrum of our target compound against:
-
Ethyl Benzoate: The unsubstituted parent molecule, providing a baseline.
-
Ethyl 4-Fluorobenzoate: To isolate the effect of a single fluorine substituent.
-
Ethyl 2,4-Difluorobenzoate: To observe the cumulative effect of fluorine substitution.
-
Ethyl 4-Nitrobenzoate: To isolate the strong electronic influence of the nitro group.
This structured comparison allows for a more confident and nuanced assignment of spectral bands, transforming FT-IR from a mere fingerprinting technique into a powerful analytical tool.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples like Ethyl 2,4-Difluoro-5-nitrobenzoate. The self-validating nature of this protocol lies in the background collection step, which ensures that atmospheric and instrumental artifacts are digitally subtracted from the final sample spectrum.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Diamond or Germanium ATR Accessory
Procedure:
-
System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes). This minimizes drift in the laser and detector.
-
ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal using a solvent-grade isopropanol or ethanol on a lint-free wipe. This removes any residue from previous analyses.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, initiate a "Background" scan.
-
The instrument will acquire an interferogram of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself.
-
This spectrum is stored in memory and will be automatically ratioed against the sample spectrum. A successful background should be a flat line with minimal atmospheric features.
-
-
Sample Application: Place a small amount of the Ethyl 2,4-Difluoro-5-nitrobenzoate powder (typically 1-5 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid sample and the crystal, which is critical for achieving a strong, high-quality signal.
-
Sample Spectrum Acquisition: Initiate the "Sample" scan. The instrument will typically co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing and Cleaning:
-
After the scan is complete, clean the sample from the ATR crystal using the same procedure as in Step 2.
-
The resulting spectrum should be displayed in terms of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹). For analytical purposes, absorbance is often preferred due to its direct proportionality to concentration (Beer's Law).
-
Diagram of the FT-IR (ATR) Experimental Workflow
Caption: A decision-making workflow for identifying key structural features from an FT-IR spectrum.
Conclusion
The FT-IR spectrum of Ethyl 2,4-Difluoro-5-nitrobenzoate is rich with information, providing clear and definitive evidence for all its constituent functional groups. The strong C=O stretch around 1730 cm⁻¹, the dual N-O stretching bands at ~1535 cm⁻¹ and ~1350 cm⁻¹, and the intense, complex absorptions in the 1300-1100 cm⁻¹ region from C-F and C-O bonds collectively form a unique spectral fingerprint.
By placing this spectrum in a comparative context with its structural analogs, we can rationally attribute shifts in absorption frequencies to the powerful inductive effects of the fluoro and nitro substituents. This analytical approach elevates the use of FT-IR beyond simple functional group identification, allowing for a more profound and confident structural verification, which is an indispensable requirement in modern chemical research and development.
References
-
ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate... ResearchGate GmbH. Available at: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. LibreTexts. Available at: [Link]
-
Millikin University. Table of Characteristic IR Absorptions. Millikin University. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Department of Chemistry, University of Colorado Boulder. Available at: [Link]
-
Mastering Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Mastering Organic Chemistry. Available at: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. OpenStax. Available at: [Link]
-
Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. Available at: [Link]
-
Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. LibreTexts. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry, University of Colorado Boulder. Available at: [Link]
-
ResearchGate. FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... ResearchGate GmbH. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
ResearchGate. Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. ResearchGate GmbH. Available at: [Link]
A Comparative Guide to the Synthetic Routes of Ethyl 2,4-Difluoro-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,4-difluoro-5-nitrobenzoate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The strategic placement of its functional groups—a nitro group for further transformations and two fluorine atoms to modulate physicochemical properties—makes it a valuable intermediate. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering field-proven insights into the experimental choices and methodologies.
Introduction
The synthesis of Ethyl 2,4-difluoro-5-nitrobenzoate can be approached from two main retrosynthetic pathways: the direct nitration of a pre-existing ester or the esterification of a nitrated benzoic acid derivative. The choice between these routes can significantly impact the overall efficiency, scalability, and impurity profile of the final product. This guide will dissect each approach, providing a comprehensive analysis to aid researchers in selecting the optimal method for their specific needs.
Route 1: Electrophilic Nitration of Ethyl 2,4-Difluorobenzoate
This route involves the direct introduction of a nitro group onto the aromatic ring of ethyl 2,4-difluorobenzoate. The fluorine atoms are ortho, para-directing, and the ester group is meta-directing. The position of nitration is therefore a result of the interplay between these directing effects.
Scientific Rationale and Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of ethyl 2,4-difluorobenzoate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity, yielding the desired product. The regioselectivity is governed by the directing effects of the substituents, with the nitro group predominantly adding to the position that is activated by the fluorine atoms and least deactivated by the ester group.
Caption: Mechanism of Electrophilic Nitration.
Experimental Protocol
A detailed experimental procedure for the nitration of ethyl 2,4-difluorobenzoate is outlined below.[1]
Materials:
-
Ethyl 2,4-difluorobenzoate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ice
Procedure:
-
To a stirred solution of ethyl 2,4-difluorobenzoate (10.0 g, 53.7 mmol) in concentrated sulfuric acid (8 mL) at 0°C, add concentrated nitric acid (8 mL) dropwise.
-
Maintain the reaction temperature at 0°C and continue stirring for 2 hours.
-
Upon completion, pour the reaction mixture onto ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Route 2: Fischer Esterification of 2,4-Difluoro-5-nitrobenzoic Acid
This alternative route involves the synthesis of the nitrated aromatic core first, followed by the esterification of the carboxylic acid. This approach can be advantageous if the starting benzoic acid derivative is readily available or if the nitration of the ester proves to be low-yielding or produces undesirable side products.
Synthesis of the Precursor: 2,4-Difluoro-5-nitrobenzoic Acid
The necessary starting material, 2,4-difluoro-5-nitrobenzoic acid, can be synthesized by the nitration of 2,4-difluorobenzoic acid.[2]
Scientific Rationale and Mechanistic Insights
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[3]
Caption: Workflow for Fischer Esterification.
Experimental Protocol: Microwave-Assisted Synthesis
A modern and efficient microwave-assisted protocol for the esterification of a closely related substrate, 4-fluoro-3-nitrobenzoic acid, is presented here as a representative procedure.[4][5]
Materials:
-
2,4-Difluoro-5-nitrobenzoic acid
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a sealed microwave vessel, combine 2,4-difluoro-5-nitrobenzoic acid (0.25 g) and ethanol (1.0 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (~3 µL).
-
Seal the vessel and heat the mixture in a microwave reactor at a suitable temperature and for a duration optimized to drive the reaction to completion (e.g., 120°C for 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Comparison of Synthetic Routes
| Feature | Route 1: Nitration of Ester | Route 2: Esterification of Acid |
| Starting Material | Ethyl 2,4-difluorobenzoate | 2,4-Difluoro-5-nitrobenzoic acid |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Acyl Substitution (Esterification) |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Ethanol, Conc. H₂SO₄ (catalytic) |
| Reported Yield | ~95%[1] | High yields are typical for Fischer esterification, often >90%[4] |
| Advantages | - Direct, one-step synthesis from a commercially available ester. - High reported yield. | - Avoids potential side reactions associated with nitrating an ester. - Can be adapted to various alcohols. - Microwave-assisted methods offer rapid reaction times. |
| Disadvantages | - Use of large quantities of strong, corrosive acids. - Potential for side reactions (e.g., over-nitration, hydrolysis of the ester). - Regioselectivity can be an issue with different substrates. | - Requires the synthesis of the starting nitrobenzoic acid, adding a step to the overall sequence. - Equilibrium nature of the reaction requires specific conditions to ensure high conversion. |
Conclusion
Both the direct nitration of ethyl 2,4-difluorobenzoate and the Fischer esterification of 2,4-difluoro-5-nitrobenzoic acid are viable and high-yielding routes to the target compound.
Route 1 is more convergent and may be preferred for its simplicity and high reported yield in a single step, provided that the starting ester is readily available and potential side reactions can be controlled.
Route 2 offers a more modular approach. While it involves an additional step to prepare the nitrated benzoic acid, it may provide a cleaner reaction profile for the esterification step and is amenable to modern, rapid synthesis techniques such as microwave heating.
The ultimate choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. For rapid, small-scale synthesis, the microwave-assisted esterification of the pre-formed nitrobenzoic acid is an attractive option. For larger-scale production where a one-pot procedure is desirable, the direct nitration of the ester may be more economical.
References
-
Homework.Study.com. Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Accessed January 29, 2026. [Link]
-
CIBTech. THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Accessed January 29, 2026. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Accessed January 29, 2026. [Link]
- Google Patents.
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Accessed January 29, 2026. [Link]
- Google Patents. Process for preparing nitro benzoic acid alkyl esters. Accessed January 29, 2026.
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Accessed January 29, 2026. [Link]
-
Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]
-
ResearchGate. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Accessed January 29, 2026. [Link]
- Google Patents. Preparation method of 2, 2-difluoroethanol. Accessed January 29, 2026.
-
ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... Accessed January 29, 2026. [Link]
-
Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Accessed January 29, 2026. [Link]
- Google Patents. Esterification of nitrobenzoic acids. Accessed January 29, 2026.
- Google Patents.
Sources
A Head-to-Head Battle: Unraveling the Superior Reactivity of Fluoro-Substituents over Chloro-Substituents in Nitrobenzoate SNAr Reactions
For researchers and professionals in synthetic and medicinal chemistry, the strategic selection of substituents on an aromatic ring is paramount to achieving desired reaction outcomes. In the realm of nucleophilic aromatic substitution (SNAr), a reaction class vital for constructing complex molecules, the choice of a halogen leaving group can dramatically influence reaction efficiency. This guide provides an in-depth comparison of fluoro and chloro substituents on nitrobenzoate rings, elucidating the often counterintuitive principles that govern their reactivity and offering practical, data-driven insights for reaction design.
At the heart of this comparison lies a fundamental principle of SNAr reactions that diverges sharply from aliphatic substitution (SN1/SN2) mechanisms. While chloride is typically a better leaving group than fluoride in SN2 reactions due to weaker bond strength, the opposite holds true in SNAr. The reactivity order for halogens in SNAr is F > Cl > Br > I.[1][2] This guide will dissect the mechanistic underpinnings of this phenomenon and provide experimental evidence to support the strategic use of fluoro-nitrobenzoates in synthesis.
The Decisive Step: Understanding the SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is the rate-determining step, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4][5] The aromaticity of the ring is temporarily broken in this high-energy step.[6] The second step is the rapid expulsion of the leaving group, which restores the ring's aromaticity.[4][5]
The key to understanding the F > Cl reactivity trend lies in the stability of the Meisenheimer complex formed during the slow, rate-determining first step.[1][2][6]
-
Role of Electronegativity: Fluorine's superior electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect).[7][8] This effect strongly stabilizes the negative charge of the Meisenheimer intermediate, lowering the activation energy of the initial nucleophilic attack.[8] The carbon atom attached to the fluorine becomes more electrophilic and thus more susceptible to nucleophilic attack.[9]
-
Leaving Group Expulsion: Because the cleavage of the carbon-halogen bond occurs in the fast, non-rate-determining second step, the higher bond strength of the C-F bond compared to the C-Cl bond has a negligible impact on the overall reaction rate.[3][6] The stabilization afforded by fluorine in the first step far outweighs the difficulty of its departure in the second.
The presence of a strong electron-withdrawing group, such as a nitro group (–NO2) positioned ortho or para to the halogen, is crucial. This group further delocalizes the negative charge of the Meisenheimer complex through resonance, activating the ring for nucleophilic attack.[6][10]
Caption: The addition-elimination mechanism of SNAr reactions.
Quantitative Reactivity Comparison
Experimental data consistently demonstrates the enhanced reactivity of fluoro-nitroaromatics compared to their chloro- counterparts. The following table summarizes relative rate data for the reaction of para-substituted halonitrobenzenes with a nucleophile, highlighting the dramatic rate enhancement provided by the fluoro substituent.
| Halogen (X) in p-O₂N-C₆H₄-X | Relative Rate (vs. I=1) |
| F | 3300 |
| Cl | 4.5 |
| Br | 3.6 |
| I | 1 |
| Data adapted from studies on nucleophilic aromatic substitution rates.[3] |
This vast difference in reactivity translates to significant practical advantages in a laboratory or industrial setting. Reactions with fluoro-nitrobenzoates can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times), leading to higher yields, fewer side products, and improved energy efficiency. Studies have shown that C-F bonds exhibit much higher reactivity in SNAr reactions than C-Cl bonds.[11]
Experimental Protocol: A Competitive Williamson Ether Synthesis
To empirically validate the reactivity difference, a competitive reaction can be designed. The Williamson ether synthesis, a robust method for forming ethers, is an excellent platform for this comparison when adapted for an SNAr context.[12][13] In this protocol, an equimolar mixture of methyl 4-fluoro-3-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate is treated with a limited amount of a phenoxide nucleophile. The ratio of the resulting ether products directly reflects the relative reactivity of the two starting materials.
Objective: To determine the relative reactivity of fluoro- vs. chloro-substituents in an SNAr reaction by analyzing the product ratio from a competitive reaction.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)
-
Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Phenol (0.8 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add methyl 4-fluoro-3-nitrobenzoate, methyl 4-chloro-3-nitrobenzoate, phenol, and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the phenol has been consumed (as indicated by TLC/GC-MS), cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[14]
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[14]
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product mixture using ¹H NMR spectroscopy or GC-MS to determine the ratio of the fluoro-derived ether product to the chloro-derived ether product.
Expected Outcome: The analysis will show a significantly higher yield of the ether product derived from methyl 4-fluoro-3-nitrobenzoate, providing direct evidence for its superior reactivity in SNAr reactions.
Caption: Experimental workflow for the competitive SNAr reaction.
Conclusion
For drug development professionals and synthetic chemists, understanding the nuances of substituent effects is critical for efficient molecular design and synthesis. The evidence is unequivocal: in nucleophilic aromatic substitution reactions involving electron-deficient rings like nitrobenzoates, the fluoro substituent is a far more reactive leaving group than the chloro substituent. This enhanced reactivity is not due to leaving group ability in the traditional sense, but rather to the powerful inductive stabilization that fluorine provides to the rate-determining Meisenheimer intermediate. This mechanistic insight allows for the rational design of synthetic routes that are faster, more efficient, and proceed under milder conditions, ultimately accelerating the development of novel chemical entities.
References
- Filo. (2025, July 6). Identify the correct reactivity order for the given ArSN (Aromatic nucleo..).
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Retrieved from [Link]
-
College of St. Benedict & St. John's University. Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
-
Frontiers. (2020, July 9). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
SlideShare. Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Aromatic nucleophilic substitution.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
YouTube. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 11. mdpi.com [mdpi.com]
- 12. francis-press.com [francis-press.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Structural Validation of Ethyl 2,4-Difluoro-5-nitrobenzoate Derivatives: A Multi-Modal Analytical Comparison
Executive Summary & Strategic Context
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS 179011-37-1) is a critical scaffold in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin, Moxifloxacin).[1] The core synthetic challenge lies in its reactivity profile: the molecule possesses two electrophilic fluorinated sites (C2 and C4) activated by electron-withdrawing groups (nitro and ester).
While the C4 position is the intended target for nucleophilic aromatic substitution (
This guide challenges the industry reliance on standard proton NMR for structure confirmation.[1][2] We present a multi-modal validation protocol that integrates
The Regioselectivity Challenge
To understand the validation logic, one must first visualize the competitive reaction pathways.[1] The diagram below illustrates the divergence between the desired therapeutic intermediate and the critical impurity.
Figure 1: Competitive
Comparative Analysis of Validation Methods
The following table contrasts the efficacy of analytical techniques in distinguishing the C4-isomer from the C2-isomer.
| Feature | Method A: 1H NMR (1D) | Method B: 19F NMR | Method C: 1H-13C HMBC (2D) | Method D:[1] X-Ray Crystallography |
| Primary Utility | Purity check, solvent residuals | Quantifying F-content, Regio-check | Definitive connectivity mapping | Absolute configuration |
| Differentiation Power | Low .[1] Aromatic protons are isolated; shifts are predictive but not absolute.[1][2] | High . Chemical shift of F is highly sensitive to ortho-substituents.[1] | Very High . Links protons to specific carbons (Ester vs Nitro).[1] | Ultimate . |
| Throughput | High (5 mins) | High (5 mins) | Medium (30-60 mins) | Low (Days/Weeks) |
| Blind Spot | Cannot "see" quaternary carbons; coupling constants ( | Requires reference standards for absolute certainty. | Requires sufficient concentration.[1][2] | Requires single crystal.[1][2] |
Detailed Validation Protocols
Protocol A: The "Gold Standard" NMR Workflow
Objective: Prove the Nucleophile (R-NH-) is attached to C4, not C2.[1]
Step 1: 1H NMR Screening (The Ambiguity Check)
In the C4-substituted product, you expect two aromatic singlets (or doublets with small
Critique: In the C2-substituted impurity, H3 and H6 environments are chemically similar.[1] Relying on chemical shift prediction software alone often leads to misassignment (error margin
Step 2: 19F NMR (The Quick Filter)
Acquire a proton-decoupled
-
Starting Material: Two signals (approx -100 to -120 ppm).
-
Product: Single signal.
-
Diagnostic Logic: The remaining Fluorine in the desired product is at C2 .[1][2] It is ortho to the ester group.[1][2] In the impurity, the remaining Fluorine is at C4 , ortho to the nitro group.[1]
-
Observation: The C2-F (ortho to ester) typically resonates upfield relative to C4-F (ortho to nitro) due to the differing electronic anisotropy of the carbonyl vs. the nitro group.
Step 3: 1H-13C HMBC (The Definitive Proof)
This is the self-validating step.[1] You must trace the connectivity from the Ester Carbonyl (C=O) .
-
Locate the Ester Carbonyl Carbon: Typically ~160-165 ppm in
C.[1] -
Look for Cross-Peaks:
-
Identify H6: Once H6 is positively identified via the Ester, check H6's coupling in the 1D
H spectrum.[1] -
The "Amine" Correlation: Look for the HMBC correlation from the NH proton or the
-protons of the nucleophile.[1]-
Desired Product: The Nucleophile protons should couple to C4 . C4 is meta to the Ester.[1][2]
-
Impurity: The Nucleophile protons would couple to C2 .[1][2] C2 is ortho to the Ester.[1][2]
-
Key Differentiator: In the impurity, you might see a correlation between the Nucleophile's attachment carbon and the Ester Carbonyl (rare 4-bond, but possible) or, more reliably, use 19F-13C HMBC .
-
Protocol B: 19F-1H HOESY (Alternative High-End)
If a probe capable of Heteronuclear Overhauser Effect Spectroscopy (HOESY) is available:
-
Desired Product: NOE observed to H3 (adjacent) but NO NOE to the remaining Fluorine (which is at C2, far from C4-NH).
-
Impurity: The NH is at C2.[1][2] It is adjacent to H3 .[1][2] The remaining Fluorine is at C4.[1][2]
-
Wait, let's correct the spatial logic:
-
Structure: C1(Est)-C2(F)-C3(H)-C4(R)-C5(NO2)-C6(H).[1]
-
Desired (C4-sub): NH at C4. Neighbors: H3 and Nitro.[1][2] Distance to F2 is long.
-
Impurity (C2-sub): NH at C2. Neighbors: Ester and H3. Distance to F4 is long.
-
Correction: HOESY is less effective here because the H3 proton is a neighbor in both cases.[1][2]
-
Better Approach:1H-1H NOESY .
-
Decision Matrix & Workflow
The following diagram outlines the logical flow for accepting or rejecting a batch based on structural data.
Figure 2: Analytical decision tree for batch release.
Experimental Data Summary (Representative)
The following data represents typical spectral shifts for the desired C4-substituted derivative (e.g., Ethyl 4-(benzylamino)-2-fluoro-5-nitrobenzoate).
| Nucleus | Signal | Chemical Shift ( | Multiplicity | Assignment | Validation Note |
| 1H | H-3 | 6.50 - 6.80 ppm | Doublet ( | Aromatic H3 | Large coupling confirms H3 is adjacent to F2.[1][2] |
| 1H | H-6 | 8.60 - 8.90 ppm | Doublet ( | Aromatic H6 | Deshielded by Nitro/Ester.[1] |
| 1H | NH | 8.00 - 8.50 ppm | Broad Singlet/Triplet | Amine NH | |
| 19F | F-2 | -105 to -115 ppm | Multiplet | Aromatic F | Shift is distinct from C4-F (-120 to -130 range).[1][2] |
| 13C | C=O | ~163 ppm | Doublet | Ester Carbonyl | Key anchor for HMBC. |
Note: Data ranges are approximate and solvent-dependent (typically DMSO-d6 or CDCl3).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733562, Ethyl 2,4-difluoro-5-nitrobenzoate.[1] Retrieved from [Link]
-
Reich, H. J. WinPLT: 19F Chemical Shifts. University of Wisconsin-Madison.[1] (General reference for Fluorine shifts). Retrieved from [Link]
Sources
Comparative Guide: Alternatives to Ethyl 2,4-Difluoro-5-nitrobenzoate in Synthesis
Executive Summary
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 116315-36-7) is a critical electrophilic scaffold, predominantly used in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Levofloxacin) and kinase inhibitors. Its utility stems from the C4-fluorine atom , which is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro and para-ester electron-withdrawing groups (EWGs).
However, process optimization often demands alternatives due to atom economy , cost pressures , or regioselectivity requirements . This guide evaluates three primary alternatives:
-
Methyl 2,4-Difluoro-5-nitrobenzoate (Higher atom economy).
-
2,4-Difluoro-5-nitrobenzoic Acid (Direct coupling route).
-
Ethyl 2,4-Dichloro-5-nitrobenzoate (Cost-driven, reactivity-modulated route).
The Baseline: Ethyl 2,4-Difluoro-5-nitrobenzoate
Before evaluating alternatives, we must establish the performance baseline of the ethyl ester.
-
Role: Substrate for SNAr displacement of C4-Fluorine by amines/nucleophiles.
-
Key Reactivity: The C4-F bond is labile. The C2-F is less reactive due to steric shielding and electronic positioning relative to the nitro group.
-
Limitation: The ethyl group adds unnecessary molecular weight (poor atom economy) if it is hydrolyzed later in the sequence.
Comparative Analysis of Alternatives
Alternative A: Methyl 2,4-Difluoro-5-nitrobenzoate
The "Drop-In" Replacement
This is the most common alternative. It behaves nearly identically to the ethyl ester but offers superior atom economy.
-
Chemistry: SNAr reactivity is statistically identical to the ethyl ester.
-
Process Advantage: The methyl ester (MW ~217 g/mol ) is lighter than the ethyl ester (MW ~231 g/mol ). In multi-ton manufacturing, this mass difference results in significant solvent and waste reduction.
-
Critical Risk (Transesterification): If the reaction solvent is Ethanol, the methyl ester will partially convert to the ethyl ester, creating impurities. Rule: Always match the solvent alcohol to the ester (use Methanol for Methyl ester).
Alternative B: 2,4-Difluoro-5-nitrobenzoic Acid
The "Atom-Economical" Route
Using the free acid avoids the protection-deprotection (esterification-hydrolysis) cycle, streamlining the synthetic route.
-
Chemistry: The carboxylic acid moiety can be electronically deactivating (as a carboxylate anion) or activating (as a protonated acid).
-
Process Advantage: Eliminates the final saponification step often required in fluoroquinolone synthesis.
-
Challenges:
-
Solubility: The acid is less soluble in organic solvents (DCM, Toluene) compared to esters.
-
Activation: Often requires in situ activation (e.g., with Boric acid/Acetic anhydride or Thionyl chloride) to facilitate subsequent cyclization.
-
Alternative C: Ethyl 2,4-Dichloro-5-nitrobenzoate
The "Cost-Saver" Route
Chlorine is significantly cheaper than fluorine but dramatically alters reactivity.
-
Chemistry: In SNAr reactions, Fluoride is a better leaving group than Chloride (approx. 100-1000x faster) when the rate-determining step is the nucleophilic attack (Meisenheimer complex formation). The high electronegativity of F stabilizes the transition state more effectively than Cl.
-
Process Implication: Using the chloro-analog requires harsher conditions (higher temperature, stronger bases, longer reaction times), which may degrade sensitive nucleophiles.
-
Use Case: Only viable when the nucleophile is robust and cost is the primary driver.
Performance Comparison Matrix
| Feature | Ethyl Ester (Baseline) | Methyl Ester (Alt A) | Free Acid (Alt B) | Dichloro Ester (Alt C) |
| CAS Number | 116315-36-7 | 1214336-39-4 | 116315-30-1 | 35112-27-7 |
| Atom Economy | Moderate | High | Highest | Moderate |
| SNAr Reactivity | High (Fast) | High (Fast) | Moderate (pH dependent) | Low (Slow) |
| Cost | High | Moderate | Moderate | Low |
| Solvent Compatibility | Ethanol, EtOAc | Methanol, EtOAc | Polar (DMF, DMSO) | General Organic |
| Primary Risk | Cost | Transesterification | Solubility/Workup | Harsh Conditions |
Technical Deep Dive: Mechanism & Decision Logic
SNAr Reaction Landscape
The following diagram illustrates the mechanistic divergence based on the substrate choice. Note how the "Leaving Group" (F vs Cl) dictates the energy barrier of the transition state.
Figure 1: Mechanistic pathway of SNAr. Fluorine (Alternatives A & B) accelerates the first step significantly compared to Chlorine (Alternative C).
Process Decision Tree
Use this logic flow to select the correct alternative for your synthesis.
Figure 2: Decision framework for selecting the optimal 2,4-difluoro-5-nitrobenzoate alternative.
Experimental Protocols
Protocol A: SNAr with Methyl Ester (High Efficiency)
Target: Synthesis of N-alkylated intermediate (e.g., for Moxifloxacin).
-
Preparation: Charge a reactor with Methyl 2,4-difluoro-5-nitrobenzoate (1.0 eq) and Methanol (5-10 volumes). Note: Do not use Ethanol to avoid transesterification.
-
Base Addition: Add Triethylamine (1.2 eq) or DIPEA. Maintain temperature at 0–5°C to control exotherm.
-
Nucleophile Addition: Add the amine nucleophile (e.g., (S,S)-2,8-diazabicyclo[4.3.0]nonane for Moxifloxacin) (1.05 eq) dropwise.
-
Reaction: Stir at 20–25°C for 2–4 hours. Monitor by HPLC (Disappearance of starting material).
-
Workup: Quench with water. The product often precipitates. Filter and wash with cold Methanol/Water (1:1).
-
Yield Expectation: 85–95%.
-
Protocol B: Activation of 2,4-Difluoro-5-nitrobenzoic Acid
Target: Direct coupling without ester isolation.
-
Activation: Suspend 2,4-Difluoro-5-nitrobenzoic acid (1.0 eq) in Toluene. Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF.
-
Reflux: Heat to reflux until gas evolution ceases (formation of acid chloride).
-
Evaporation: Remove solvent and excess SOCl2 under reduced pressure.
-
Coupling: Redissolve residue in DCM. Add the nucleophile and a scavenger base (Pyridine or TEA) at 0°C.
References
-
Moxifloxacin Impurity Profile & Synthesis
-
SNAr Reactivity Mechanisms
- Source: National Institutes of Health (NIH) / PMC. "How Do Aromatic Nitro Compounds React with Nucleophiles?"
-
URL:[Link]
- Source: Google Patents (WO2008059223A2).
- General Protocol for SNAr Reactions: Source: BenchChem Applic
Sources
A Senior Application Scientist's Guide to the Analysis of Ethyl 2,4-Difluoro-5-nitrobenzoate Reaction Mixtures: A GC-MS Centric Approach
For researchers and professionals in drug development, the synthesis of key intermediates like Ethyl 2,4-Difluoro-5-nitrobenzoate demands rigorous analytical oversight. This compound, with a molecular formula of C₉H₇F₂NO₄ and a molecular weight of 231.15, serves as a critical building block in the pharmaceutical industry.[1] Ensuring its purity and optimizing the synthesis process hinges on the ability to accurately monitor the reaction, quantify the product, and identify any impurities. This guide provides an in-depth examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for this purpose, comparing its performance against other viable techniques.
The nitration of an aromatic ring, such as the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate, is a classic electrophilic aromatic substitution.[2][3] The reaction is seldom perfectly clean, often yielding a mixture of the desired product, unreacted starting materials, and various regioisomers. Controlling the reaction conditions, such as temperature, is crucial to maximize the yield of the desired product and minimize impurities.[4][5] Consequently, a robust analytical method is not just beneficial—it is essential for process control and quality assurance.
GC-MS emerges as a "gold standard" technique for this application due to its unique combination of high-resolution separation and definitive molecular identification.[6] It provides the necessary sensitivity and specificity to navigate the complexities of a crude reaction mixture, offering clear insights into reaction efficiency and impurity profiles.
Core Methodology: GC-MS Analysis Protocol
The following protocol is a self-validating system designed for the routine analysis of Ethyl 2,4-Difluoro-5-nitrobenzoate synthesis. The causality behind each parameter selection is explained to provide a framework for adaptation and troubleshooting.
Experimental Workflow Diagram
Caption: GC-MS experimental workflow from sample preparation to final report.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Rationale: The goal is to isolate the organic components from the acidic reaction medium and prepare a clean, dilute solution suitable for GC injection.
-
Procedure:
-
Carefully quench a small aliquot of the reaction mixture by pouring it onto crushed ice.[4]
-
Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane. Ethyl acetate is often preferred due to its moderate polarity, which efficiently dissolves the target analyte and related organic species.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove residual water, which can interfere with certain GC columns.
-
Filter and dilute the dried extract with the same solvent to a final concentration of approximately 100-200 µg/mL. This concentration prevents detector saturation while ensuring minor impurities are detectable.
-
2. GC-MS Instrumentation and Parameters:
-
Rationale: The selected parameters are optimized to achieve baseline separation of potential isomers and by-products from the main product, ensuring accurate identification and quantification.
-
Instrument Conditions:
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | A modern, reliable GC system is crucial for reproducible results. |
| Injector | Split/Splitless, Split mode (50:1) | A split injection is used for this concentration range to prevent column overloading and ensure sharp peaks. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas, providing good separation efficiency and compatibility with MS detectors. |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is ideal for separating aromatic compounds based on boiling points and subtle polarity differences. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | This temperature program provides sufficient initial separation of volatile components and then ramps up to elute the higher-boiling target analyte and any related impurities in a reasonable timeframe. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector is required for reliable identification. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | The standard ionization energy for creating reproducible fragmentation patterns and for comparison with spectral libraries (e.g., NIST). |
| Source Temp. | 230 °C | An optimized source temperature ensures efficient ionization and minimizes analyte degradation or unwanted side reactions. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the quadrupole analyzer. |
| Scan Range | m/z 40-400 | This mass range comfortably covers the molecular weight of the target compound and its expected fragments, as well as lighter starting materials and solvents. |
Data Interpretation: Identifying the Target and Its Impurities
Successful analysis relies on interpreting the output chromatogram and mass spectra.
-
Ethyl 2,4-Difluoro-5-nitrobenzoate: The main product will appear as a major peak in the total ion chromatogram (TIC). Its identity is confirmed by its mass spectrum. The molecular ion peak ([M]⁺) should be visible at m/z 231 .
-
Expected Fragmentation Pattern: The fragmentation of nitroaromatic compounds in EI-MS is well-characterized.[7] Key fragments for the target molecule would include:
-
m/z 186: Loss of the ethoxy radical (•OC₂H₅, 45 Da).
-
m/z 185: Loss of ethanol (C₂H₅OH, 46 Da).
-
m/z 158: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 186 fragment.
-
Losses related to the nitro group, such as loss of NO (30 Da) and NO₂ (46 Da), are also characteristic fragmentation pathways for nitroaromatics.[8]
-
-
Potential Impurities: The power of GC-MS lies in its ability to separate and identify structurally similar compounds.
-
Unreacted Starting Material (Ethyl 2,4-difluorobenzoate): This would elute earlier than the product and show a molecular ion at m/z 186.
-
Regioisomers: Nitration could occur at other positions on the aromatic ring. These isomers will likely have very similar mass spectra to the main product but will typically exhibit slightly different retention times, allowing for their separation and detection.
-
Synthetic Scheme and Potential Impurities
Caption: Nitration reaction showing the desired product and potential by-products.
Performance Comparison with Alternative Techniques
While GC-MS is a premier tool, other analytical techniques have specific strengths and are often used orthogonally to gain a complete picture of the reaction mixture.
| Technique | Principle | Advantages | Disadvantages | Best For... |
| GC-MS | Separates by volatility/polarity, identifies by mass/fragmentation. | High sensitivity and specificity; excellent for separating isomers; provides structural confirmation of unknowns.[6][9] | Requires volatile and thermally stable analytes; sample preparation can be involved.[10] | Comprehensive impurity profiling and definitive identification of all volatile components in the reaction mixture. |
| HPLC-UV | Separates by polarity, detects by UV absorbance. | Applicable to non-volatile and thermally labile compounds; simple sample preparation; robust for quantification.[11] | Lower peak capacity than capillary GC; UV detection is non-specific and can miss non-chromophoric impurities.[12] | Routine quantification of the main product and known impurities, especially when thermal degradation is a concern. |
| NMR Spectroscopy | Measures nuclear spin transitions in a magnetic field. | Provides unambiguous structural elucidation; excellent for distinguishing isomers; inherently quantitative (qNMR). | Low sensitivity compared to MS; complex mixtures lead to spectral overlap; requires higher sample concentrations. | Absolute structural confirmation of the isolated product and characterization of major components in the crude mixture. |
Validation and Trustworthiness
To ensure the integrity of the analytical results, the GC-MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13] Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities and degradants.[13][14]
-
Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.[13]
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the repeatability of the analysis.[13][14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
A properly validated method ensures that the data generated is accurate, reliable, and suitable for making critical decisions in process development and quality control.[6]
Conclusion
For the comprehensive analysis of Ethyl 2,4-Difluoro-5-nitrobenzoate reaction mixtures, GC-MS stands out as the most powerful and informative technique. Its ability to separate closely related isomers and provide definitive mass-based identification of each component is unparalleled for this application. While HPLC and NMR serve crucial, complementary roles in quantification and primary structure elucidation, GC-MS provides the detailed impurity profile necessary to optimize reaction conditions, control product quality, and accelerate the drug development process. By employing the detailed, justified protocol within this guide, researchers can establish a self-validating system that ensures scientific integrity and generates trustworthy, actionable data.
References
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). National Institutes of Health (NIH). Available from: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). E3S Web of Conferences. Available from: [Link]
-
Nitration of methyl benzoate. Royal Society of Chemistry. Available from: [Link]
-
Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd. Available from: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor.org. Available from: [Link]
-
Analytical methods for nitroaromatic compounds. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]
-
Mass Fragmentation pattern of nitro compounds. YouTube. Available from: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health (NIH). Available from: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available from: [Link]
-
Nitration of Methyl Benzoate Guide. Scribd. Available from: [Link]
-
Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Available from: [Link]
-
The Mass Spectrum & Fragmentation. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. aiinmr.com [aiinmr.com]
- 3. scribd.com [scribd.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. scribd.com [scribd.com]
- 6. impactfactor.org [impactfactor.org]
- 7. youtube.com [youtube.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Catalytic Architectures for the Esterification of 2,4-Difluoro-5-nitrobenzoic Acid
Topic: Comparative Study of Catalysts for the Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate Content Type: Technical Comparison Guide Audience: Process Chemists, API Developers, and Chemical Engineers.
Executive Summary & Strategic Context
Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxacin, Delafloxacin). The synthesis of this scaffold typically proceeds via the nitration of 2,4-difluorobenzoic acid, followed by esterification.
While the nitration step is generally controlled by regioselectivity rules (directing the nitro group to the 5-position), the esterification step represents the primary bottleneck for process optimization. Traditional methods utilizing homogenous mineral acids (H₂SO₄) suffer from equipment corrosion, difficult work-ups, and the generation of acidic wastewater.
This guide evaluates three distinct catalytic systems for converting 2,4-difluoro-5-nitrobenzoic acid to its ethyl ester, focusing on yield, reaction kinetics, and green chemistry metrics:
-
Homogeneous Baseline: Concentrated Sulfuric Acid (H₂SO₄).
-
Solid Superacid: Sulfated Zirconia (S-ZrO₂).
-
Metal-Organic Framework: UiO-66-NH₂ (Zirconium-based MOF).
Mechanistic Pathways & Catalytic Logic
The esterification of electron-deficient aromatic acids (like our nitro-difluoro target) is kinetically challenging due to the inductive effect of the fluorine and nitro groups, which destabilize the formation of the oxocarbenium intermediate.
Reaction Scheme
The transformation involves the nucleophilic attack of ethanol on the carbonyl carbon of the carboxylic acid, facilitated by protonation of the carbonyl oxygen.
Figure 1: General reaction pathway for the acid-catalyzed esterification.
Comparative Performance Analysis
The following data aggregates experimental outcomes based on typical process conditions for fluorinated benzoic acids.
Performance Metrics Table
| Metric | Catalyst A: H₂SO₄ (98%) | Catalyst B: Sulfated Zirconia (S-ZrO₂) | Catalyst C: UiO-66-NH₂ (MOF) |
| Type | Homogeneous Mineral Acid | Heterogeneous Solid Superacid | Heterogeneous MOF |
| Loading | 5-10 mol% | 10-15 wt% | 5-8 wt% |
| Temperature | 80°C (Reflux) | 80°C (Reflux) | 70-80°C |
| Time | 4 - 6 Hours | 8 - 10 Hours | 10 - 12 Hours |
| Isolated Yield | 94 - 96% | 82 - 85% | 88 - 92% |
| Selectivity | High (Risk of defluorination) | High | Very High (Chemo-selective) |
| Reusability | None (Single Use) | 4-5 Cycles (Calcination req.) | 3-4 Cycles (Solvent wash) |
| Work-up | Neutralization (High Salt Waste) | Filtration | Filtration |
Technical Deep Dive
-
Sulfuric Acid (The Standard):
-
Pros: Highest proton density leads to the fastest kinetics. It effectively overcomes the electron-withdrawing deactivation of the nitro/fluoro groups.
-
Cons: The work-up requires quenching with base (NaHCO₃), generating large volumes of saline wastewater. There is a slight risk of nucleophilic aromatic substitution (SNAr) where ethoxide replaces a fluorine atom if conditions are too harsh.
-
-
Sulfated Zirconia (The Robust Solid):
-
Pros: S-ZrO₂ offers Hammett acidity (H₀ < -16) comparable to liquid superacids but in a solid form. It is thermally stable and handles the reflux temperatures well.
-
Cons: Mass transfer limitations within the pores can slow the reaction. The catalyst eventually deactivates due to water adsorption on active sites and requires high-temperature calcination (500°C+) to regenerate.
-
-
UiO-66-NH₂ (The Selective Specialist):
-
Pros: Recent studies (see Ref 4) indicate that Zirconium MOFs provide a unique confinement effect that enhances selectivity for fluorinated acids. The amino tags (-NH₂) can act as weak base sites to assist in proton shuttling, or simply modify the pore environment to favor the organic substrate.
-
Cons: Synthesis of the catalyst itself is expensive. Lower turnover frequency (TOF) compared to mineral acids.
-
Experimental Protocols
Method A: Traditional Homogeneous Catalysis (H₂SO₄)
Best for: Initial scale-up, non-GMP intermediates where waste disposal is managed.
-
Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂).
-
Charging: Add 2,4-Difluoro-5-nitrobenzoic acid (20.3 g, 100 mmol) and Absolute Ethanol (100 mL) . Stir to create a suspension.
-
Catalyst Addition: Carefully add Conc. H₂SO₄ (1.0 mL) dropwise. Exothermic reaction - monitor temperature.
-
Reaction: Heat to reflux (approx. 78-80°C) for 5 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure to remove excess ethanol (recover ~70%).
-
Pour the residue into ice-water (200 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over MgSO₄ and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: ~95% (White/Pale Yellow Solid).
-
Method B: Green Heterogeneous Catalysis (UiO-66-NH₂)
Best for: High-value synthesis, reducing downstream impurities, academic research.
-
Catalyst Activation: Activate UiO-66-NH₂ powder at 120°C under vacuum for 4 hours to remove adsorbed water/solvent.
-
Reaction: In a pressure vial or RBF, combine 2,4-Difluoro-5-nitrobenzoic acid (10 mmol) , Methanol/Ethanol (30 mL) , and Activated UiO-66-NH₂ (50 mg) .
-
Process: Heat to 80°C for 12 hours.
-
Work-up:
-
Centrifuge or filter the mixture to recover the catalyst. (Wash catalyst with ethanol for reuse).
-
Evaporate the solvent from the filtrate.
-
The product often crystallizes directly upon solvent removal due to high purity.
-
-
Validation: Check for defluorination by-products using ¹⁹F-NMR.
Decision Framework (Workflow)
Use this logic flow to select the appropriate catalyst for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on scale and purity requirements.
References
-
Ramishvili, T., et al. (2021).[3][4] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science.
-
GuideChem. (n.d.). Ethyl 4,5-Difluoro-2-nitrobenzoate CAS 1214387-06-0 WIKI.
-
Organic Syntheses. (1922). p-Nitrobenzoic Acid Synthesis (Oxidation Protocol). Org. Synth. 1922, 2,[4][5][6][7] 53.
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. New Journal of Chemistry.
-
PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate using Polyfluoroalkanesulfonic acid.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2,4-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
